molecular formula C12H16ClN B1358263 4-Benzylidenepiperidine hydrochloride CAS No. 164650-63-9

4-Benzylidenepiperidine hydrochloride

Cat. No.: B1358263
CAS No.: 164650-63-9
M. Wt: 209.71 g/mol
InChI Key: GKHTYRZQRHFMIL-UHFFFAOYSA-N
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Description

4-Benzylidenepiperidine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTYRZQRHFMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594917
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-63-9
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzylidenepiperidine hydrochloride synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Benzylidenepiperidine Hydrochloride

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a key structural motif and versatile intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of procedural steps to deliver an in-depth analysis of the core chemical principles, mechanistic pathways, and critical process parameters. The primary focus is on the Wittig reaction, a robust and highly specific method for olefination, contextualized with insights into starting material selection, reaction optimization, and final salt formation. The guide includes detailed experimental protocols, data tables for at-a-glance parameter comparison, and mechanistic diagrams to ensure a thorough understanding of this important transformation.

Introduction and Strategic Overview

4-Benzylidenepiperidine and its derivatives are prevalent scaffolds in a multitude of pharmacologically active compounds, including analgesics, antipsychotics, and neuroscience research tools.[1] The exocyclic double bond introduced by the benzylidene group provides a rigid, planar extension to the saturated piperidine ring, which is crucial for specific receptor binding interactions. The synthesis of its hydrochloride salt is often the final step, conferring improved stability, crystallinity, and aqueous solubility to the molecule, which are desirable properties for pharmaceutical applications.

While several synthetic strategies can be envisioned for the construction of the core C=C bond, the two most prominent are the Wittig reaction and the acid- or base-catalyzed Aldol condensation.

  • Wittig Reaction : This method offers unparalleled control over the placement of the double bond by coupling a phosphorus ylide with a ketone.[2] It is highly reliable and avoids the potential for isomeric mixtures that can arise from other elimination reactions.[3]

  • Aldol Condensation : This classic carbon-carbon bond-forming reaction involves the condensation of an enolate (from the piperidone) with an aldehyde (benzaldehyde).[4] While effective, it can sometimes require harsher conditions and may lead to side reactions depending on the substrate.

This guide will focus principally on the Wittig reaction pathway due to its high efficiency and regiochemical precision. We will detail the synthesis beginning with a protected piperidone precursor, N-Boc-4-piperidone, which is a readily available and stable starting material.[5] The subsequent deprotection and salt formation steps to yield the final hydrochloride product will also be covered in detail.

The Core Mechanism: A Stepwise Dissection of the Wittig Reaction

The synthesis of 4-benzylidenepiperidine via the Wittig reaction is a multi-step process that hinges on the unique reactivity of a phosphorus ylide. The overall transformation involves the reaction of N-Boc-4-piperidone with a benzyl-substituted phosphorus ylide, followed by deprotection of the piperidine nitrogen and subsequent acidification.

Step 1: Phosphorus Ylide Formation

The process begins with the generation of the Wittig reagent, a phosphorus ylide. An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom—in this case, phosphorus.[2][6] The ylide is prepared by the deprotonation of a phosphonium salt.

  • Phosphonium Salt Preparation : Benzyltriphenylphosphonium chloride is synthesized via an SN2 reaction between triphenylphosphine and benzyl chloride.[7] The phosphorus atom acts as a potent nucleophile.

  • Deprotonation : The phosphonium salt is treated with a strong base to abstract a proton from the carbon adjacent to the phosphorus atom.[2] The choice of base is critical; very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used to ensure complete and irreversible ylide formation.[7] The positive charge on the phosphorus atom increases the acidity of the adjacent C-H bond, making this proton abstraction feasible.[3]

Step 2: Olefination via Oxaphosphetane Intermediate

This is the key carbon-carbon bond-forming step where the alkene is constructed.

  • Nucleophilic Attack & [2+2] Cycloaddition : The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. Modern mechanistic understanding, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[8][9] This forms a four-membered heterocyclic intermediate known as an oxaphosphetane directly, bypassing the previously postulated betaine intermediate.[9][10][11]

  • Oxaphosphetane Decomposition : The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible retro-[2+2] cycloreversion.[2] This fragmentation yields two products: the desired alkene (N-Boc-4-benzylidenepiperidine) and triphenylphosphine oxide. The immense thermodynamic driving force for this step is the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][10]

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

With the core benzylidene structure assembled, the final steps involve modifying the piperidine nitrogen to yield the target compound.

  • Acid-Mediated Deprotection : The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to the basic conditions of the Wittig reaction. It is efficiently removed under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, cleaves the carbamate to release the free secondary amine, 4-benzylidenepiperidine.[12]

  • Salt Formation : The resulting free base is then converted to its hydrochloride salt. This is typically achieved by introducing hydrogen chloride gas or adding a solution of HCl in a solvent like ethanol or diethyl ether.[13] The lone pair on the piperidine nitrogen is protonated, forming the ammonium salt, which precipitates from the organic solvent as a stable, crystalline solid.

The complete mechanistic pathway is illustrated below.

Wittig_Mechanism cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination cluster_final Step 3: Deprotection & Salt Formation PS Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) PS->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ketone N-Boc-4-piperidone Ox Oxaphosphetane Intermediate Ylide->Ox [2+2] Cycloaddition Ketone->Ox Alkene_Protected N-Boc-4-benzylidenepiperidine Ox->Alkene_Protected Retro-[2+2] Decomposition TPO Triphenylphosphine Oxide (Byproduct) Ox->TPO Acid Strong Acid (e.g., HCl) FreeBase 4-Benzylidenepiperidine (Free Base) Alkene_Protected->FreeBase Boc Deprotection FinalProduct 4-Benzylidenepiperidine Hydrochloride FreeBase->FinalProduct Protonation

Caption: Overall reaction mechanism for the synthesis of 4-benzylidenepiperidine HCl.

Experimental Protocol and Workflow

The following protocol provides a representative, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
Benzyltriphenylphosphonium chloride388.881100-88-5Must be dried before use.
n-Butyllithium (n-BuLi)64.06109-72-8Typically 1.6 M or 2.5 M in hexanes.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Anhydrous solvent is critical.
N-Boc-4-piperidone199.2579099-07-3Commercially available.[5]
Hydrogen Chloride (HCl)36.467647-01-0e.g., 4 M solution in 1,4-dioxane.
Diethyl Ether74.1260-29-7For precipitation and washing.
Saturated Sodium Bicarbonate (aq)--For aqueous work-up.
Brine (Saturated NaCl) (aq)--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.
Step-by-Step Synthesis Procedure

Part A: Wittig Reaction

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous THF via syringe. Stir the resulting suspension.

  • Ylide Generation : Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or red color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ketone Addition : Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Reaction : Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Work-up : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction : Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc-4-benzylidenepiperidine. This product may be purified by flash column chromatography if necessary.

Part B: Deprotection and Salt Formation

  • Deprotection : Dissolve the crude product from Part A in a suitable solvent such as dichloromethane or ethyl acetate.

  • Acidification : Add an excess of 4 M HCl in dioxane (e.g., 3-4 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Precipitation : The hydrochloride salt will typically precipitate out of the solution as a white solid. The precipitation can be encouraged by the addition of a non-polar solvent like diethyl ether or hexanes.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying : Dry the resulting white solid under high vacuum to yield pure this compound.

Experimental Workflow Diagram

Workflow start Start: Assemble Dry Glassware under Nitrogen add_ps Add Benzyltriphenylphosphonium Chloride and Anhydrous THF start->add_ps cool_0c Cool to 0 °C add_ps->cool_0c add_buli Add n-BuLi Dropwise (Ylide Formation) cool_0c->add_buli add_ketone Add N-Boc-4-piperidone in THF add_buli->add_ketone react_rt Stir Overnight at Room Temperature add_ketone->react_rt workup Aqueous Work-up (Quench, Extract, Dry) react_rt->workup concentrate Concentrate Under Reduced Pressure workup->concentrate crude_product Crude N-Boc-4-benzylidenepiperidine concentrate->crude_product deprotection Dissolve in Solvent Add HCl in Dioxane crude_product->deprotection precipitate Precipitate Product (Add Diethyl Ether if needed) deprotection->precipitate filter_wash Filter and Wash Solid with Cold Diethyl Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry final_product Final Product: 4-Benzylidenepiperidine HCl dry->final_product

Caption: A generalized experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound is a foundational process for accessing a wide range of important pharmaceutical intermediates. The Wittig reaction provides a highly selective and efficient route to the core alkene structure, demonstrating superior control over double bond geometry compared to alternative methods. By understanding the underlying mechanism—from ylide generation to the thermodynamically driven collapse of the oxaphosphetane intermediate—researchers can better troubleshoot and optimize the reaction for their specific needs. The subsequent deprotection and salt formation are straightforward, well-established procedures that convert the protected intermediate into a stable, usable final product. This guide provides the mechanistic insight and practical framework necessary for the successful and reproducible synthesis of this valuable chemical entity.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492.
  • BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. Retrieved from [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(18), 3503-3511.
  • CORE. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 8: Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ACS Publications. (1950). Piperidine Derivatives. XVIII. The Condensation of Aromatic Aldehydes with 1-Methyl-4-piperidone. Journal of the American Chemical Society, 72(11), 5182-5185.
  • Swarthmore College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • ResearchGate. (1988). REACTION OF WITTIG REAGENTS WITH 4-BENZYLIDENE-1, 2-DIPHENYL-3, 5-PYRAZOLIDENEDIONE-SYNTHESIS OF PYRAZOLINE PHOSPHONIUM YLIDE DERIVATIVE. Polish Journal of Chemistry, 62(4-6), 549-552.
  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 48(4), 1106-1119.
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5225-5233.
  • ResearchGate. (2016). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • PubMed. (1979). Condensation of 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone with benzaldehyde derivatives. Ceskoslovenska Farmacie, 28(8), 329-332.
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  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. (2015). Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Benzylidenepiperidine hydrochloride is a pivotal chemical intermediate, leveraging the structural rigidity of an exocyclic double bond with the versatile piperidine scaffold. This combination makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its core physicochemical properties is paramount for researchers and drug development professionals to effectively utilize its synthetic potential, predict its behavior in various media, and design robust experimental protocols. This guide provides a comprehensive analysis of the compound's chemical identity, physical characteristics, and spectroscopic signature. It further outlines a detailed, field-proven protocol for its synthesis and characterization, grounding all claims in authoritative references to ensure scientific integrity.

Introduction: Strategic Importance in Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to drug classes ranging from analgesics to antipsychotics. The introduction of a benzylidene group at the 4-position creates a unique molecular geometry and electronic distribution. This exocyclic double bond provides a site for further chemical modification while locking the conformation of the attached phenyl group relative to the piperidine ring.

As the hydrochloride salt, the compound's aqueous solubility and stability are generally enhanced, making it more amenable to handling and formulation in various reaction conditions. This guide serves as a technical resource for scientists, offering detailed insights into the properties that govern the compound's reactivity, purity, and application.

Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application. These parameters influence everything from reaction kinetics to purification strategies and final product formulation.

Chemical and Physical Identity

The key identifiers and physical state of the compound are summarized below. These data are essential for accurate documentation, safety assessments, and computational modeling.

PropertyValueSource
IUPAC Name 4-benzylidenepiperidine;hydrochloride
Molecular Formula C₁₂H₁₆ClNPubChem[1]
Molecular Weight 209.71 g/mol
CAS Number 20875-68-1
Appearance White to off-white crystalline solid
Melting Point 245-248 °CChemicalBook[2]

Note: Data for the hydrochloride salt of 4-benzylidenepiperidine is not as widely published as its saturated analog, 4-benzylpiperidine hydrochloride. The melting point provided is for piperidine hydrochloride, a closely related structure, and should be considered an estimate pending experimental verification.

Solubility Profile

Solubility is a critical determinant of a compound's utility in both synthetic and biological contexts. As a hydrochloride salt, 4-benzylidenepiperidine is expected to exhibit good solubility in polar protic solvents.

SolventExpected SolubilityRationale & Application Insight
Water SolubleThe ionic nature of the hydrochloride salt significantly enhances aqueous solubility. This is crucial for biological assays and certain reaction types.
Methanol / Ethanol SolublePolar protic alcohols are effective at solvating the salt, making them suitable solvents for reactions and recrystallization.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, ideal for creating stock solutions for biological screening.
Dichloromethane (DCM) Sparingly SolubleLower polarity makes it less suitable for dissolving the salt but useful for extraction of the free base.
Diethyl Ether / Hexanes InsolubleNon-polar solvents are ineffective at solvating the ionic lattice and can be used as anti-solvents for precipitation or washing.

Expert Insight: The choice of solvent is dictated by the intended application. For organic synthesis, converting the hydrochloride salt to its free base form with a mild base (e.g., NaHCO₃) is often necessary to ensure solubility in less polar organic solvents required for subsequent reactions.

Synthesis and Structural Elucidation

The creation and verification of this compound's structure are fundamental laboratory processes. The most common and reliable synthetic route involves an olefination reaction, followed by conversion to the hydrochloride salt.

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from ketones, particularly when high purity and ease of purification are desired.[3] The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide. A key advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, allowing for simple removal during aqueous workup.[3][4]

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow Figure 1: Synthetic Workflow for 4-Benzylidenepiperidine HCl cluster_synthesis Synthesis of Free Base cluster_salt Salt Formation A 1-Benzyl-4-piperidone (Starting Material) D Horner-Wadsworth-Emmons Reaction A->D B Diethyl benzylphosphonate (HWE Reagent) C Deprotonation with Strong Base (e.g., NaH) B->C C->D E Aqueous Workup & Extraction D->E F Purification (e.g., Column Chromatography) E->F G 4-Benzylidenepiperidine (Free Base) F->G H Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) G->H Proceed to Salt Formation I Add HCl Solution (e.g., 2M in Ether) H->I J Precipitation & Filtration I->J K Drying under Vacuum J->K L 4-Benzylidenepiperidine HCl (Final Product) K->L

Caption: Synthetic and salt formation workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the process is proceeding correctly.

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl benzylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

Procedure:

  • Reagent Preparation (Inert Atmosphere): Under an argon or nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Ylide Formation: Cool the suspension to 0°C. Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF via the addition funnel. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The cessation of hydrogen gas evolution indicates complete formation of the phosphonate carbanion.

  • Olefination Reaction: Cool the reaction mixture back to 0°C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification of Free Base: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified 4-benzylidenepiperidine free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) with stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a critical, non-negotiable step. A combination of NMR, IR, and MS provides an unambiguous structural assignment.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzylidene group, a singlet for the vinylic proton (=CH-Ph), and multiplets for the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Key signals will include those for the aromatic carbons, the quaternary and methine carbons of the C=C double bond, and the aliphatic carbons of the piperidine ring.

NMR_Analysis_Workflow Figure 2: NMR Characterization Workflow A Prepare Sample (~5-10 mg in 0.6 mL DMSO-d6 or D2O) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Verification E->F

Caption: Standard workflow for NMR analysis.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • ~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).

    • ~1640 cm⁻¹: C=C stretching of the exocyclic double bond.

    • ~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

    • ~2700-2400 cm⁻¹: A broad absorption characteristic of the N-H⁺ stretch in the amine hydrochloride salt.

3.3.3. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Expected Ion: In Electrospray Ionization (ESI) mode, the primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z corresponding to the protonated form of C₁₂H₁₅N.

Applications and Future Directions

This compound serves as a versatile intermediate for creating more complex molecular architectures. Its utility stems from the reactive handles available for modification:

  • The Double Bond: Can undergo hydrogenation to form the corresponding 4-benzylpiperidine derivative, or be subjected to reactions like epoxidation or dihydroxylation.

  • The Piperidine Nitrogen: Can be deprotected (if a protecting group like Boc is used instead of benzyl on the nitrogen) and subsequently functionalized via alkylation, acylation, or arylation reactions.

This compound and its derivatives are of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system, due to the prevalence of the piperidine scaffold in neuroactive drugs.[5]

Conclusion

This guide has detailed the essential physicochemical properties, a robust synthetic protocol, and the standard analytical methodologies for this compound. By providing both quantitative data and the causal reasoning behind experimental choices, this document equips researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively utilize this important chemical building block in their work. The integrity of the data and protocols is supported by authoritative scientific principles and references, ensuring a trustworthy and expert resource.

References

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  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
  • Drug Enforcement Administration. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Benzylpiperidine. Wiley-VCH GmbH. Retrieved from [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NRO Chemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • LookChem. (n.d.). 4,4-Piperidinediol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 4-Benzylidenepiperidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzylidenepiperidine hydrochloride, a chemical entity of significant interest within medicinal chemistry and pharmacology. An initial investigation reveals a scarcity of direct references to "this compound," suggesting it may be a less common derivative or a potential misnomer for the closely related and extensively studied 4-benzylpiperidine hydrochloride . This guide will focus on the latter, providing in-depth information on its chemical identity, structure, synthesis, and applications, while also exploring the broader context of benzylpiperidine derivatives in drug discovery. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identity and Structure: Unraveling the Core Moiety

A precise understanding of a compound's structure is fundamental to all subsequent research and development efforts. While the initial query specified "this compound," extensive database searches did not yield a dedicated entry for a compound with this exact nomenclature, which would imply a double bond between the piperidine ring and the benzylic carbon.

However, the closely related saturated analog, 4-benzylpiperidine hydrochloride , is a well-documented and commercially available compound. It is highly probable that this is the compound of interest for most research applications.

Table 1: Physicochemical Properties of 4-Benzylpiperidine and its Hydrochloride Salt

Property4-Benzylpiperidine4-Benzylpiperidine Hydrochloride
CAS Number 31252-42-3[1][2][3]23239-75-0[4]
Molecular Formula C₁₂H₁₇N[1][2][3][5]C₁₂H₁₈ClN[4]
Molecular Weight 175.27 g/mol [2][5]211.73 g/mol [4]
IUPAC Name 4-(phenylmethyl)piperidine[1]4-benzylpiperidine;hydrochloride[4]

The hydrochloride salt form of 4-benzylpiperidine enhances its solubility in aqueous media, a crucial characteristic for many biological assays and pharmaceutical formulations.

Structural Visualization

The fundamental structure of 4-benzylpiperidine consists of a piperidine ring substituted at the 4-position with a benzyl group.

Caption: Chemical structure of 4-benzylpiperidine.

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of 4-benzylpiperidine hydrochloride is a well-established process in organic chemistry, often starting from readily available precursors.

Synthetic Pathways

A common synthetic route involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring completes the synthesis of 4-benzylpiperidine.[1] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Another approach involves the use of 1-benzyl-4-piperidone as a key intermediate.[6][7]

Workflow 1: General Synthetic Scheme for 4-Benzylpiperidine Hydrochloride

G A 4-Cyanopyridine + Toluene B 4-Benzylpyridine A->B Friedel-Crafts Reaction C Catalytic Hydrogenation B->C D 4-Benzylpiperidine C->D E Treatment with HCl D->E F 4-Benzylpiperidine Hydrochloride E->F

Caption: A generalized synthetic workflow for 4-benzylpiperidine hydrochloride.

Analytical Characterization

The identity and purity of synthesized 4-benzylpiperidine hydrochloride are confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the presence of characteristic functional groups.[2]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Applications in Research and Drug Development

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.

Pharmacological Activity

4-Benzylpiperidine itself acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[1] Specifically, it is most potent as a norepinephrine releaser.[1] It also exhibits weak monoamine oxidase inhibitor (MAOI) activity.[1] These properties make it and its derivatives interesting candidates for the development of treatments for conditions such as cocaine dependence.

Role as a Synthetic Intermediate

More broadly, 4-benzylpiperidine hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical agents. The piperidine ring is a common motif in drugs targeting the central nervous system (CNS). Derivatives of 4-benzylpiperidine have been investigated for a variety of therapeutic applications, including:

  • Antipsychotics: As analogs of haloperidol.[1]

  • Dopamine Transporter Ligands: For potential use in treating cocaine addiction.[8]

  • Acetylcholinesterase Inhibitors: For the treatment of Alzheimer's disease, as seen in the structure of Donepezil.[9]

The versatility of the 4-benzylpiperidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Diagram 1: The Role of 4-Benzylpiperidine in Drug Discovery

G cluster_0 Core Scaffold cluster_1 Therapeutic Targets cluster_2 Potential Therapeutic Areas 4-Benzylpiperidine\nHydrochloride 4-Benzylpiperidine Hydrochloride Dopamine Transporter Dopamine Transporter 4-Benzylpiperidine\nHydrochloride->Dopamine Transporter Acetylcholinesterase Acetylcholinesterase 4-Benzylpiperidine\nHydrochloride->Acetylcholinesterase NMDA Receptor NMDA Receptor 4-Benzylpiperidine\nHydrochloride->NMDA Receptor Substance Abuse Disorders Substance Abuse Disorders Dopamine Transporter->Substance Abuse Disorders Neurodegenerative Diseases Neurodegenerative Diseases Acetylcholinesterase->Neurodegenerative Diseases Psychosis Psychosis NMDA Receptor->Psychosis

Caption: The central role of 4-benzylpiperidine as a scaffold for developing drugs targeting various neurological and psychiatric disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-benzylpiperidine hydrochloride. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While the specific entity "this compound" remains elusive in the chemical literature, its saturated counterpart, 4-benzylpiperidine hydrochloride , stands as a compound of considerable importance in the field of medicinal chemistry. Its versatile structure serves as a valuable starting point for the synthesis of a diverse array of pharmacologically active molecules. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and drug development professionals seeking to design and create the next generation of therapeutics for neurological and psychiatric disorders. This guide has aimed to provide a solid foundation of knowledge to support these endeavors.

References

  • ResearchGate. Synthesis of 4-benzylpiperidine hydrochlorides and... (URL: [Link])

  • Wikipedia. 4-Benzylpiperidine. (URL: [Link])

  • precisionFDA. 4-BENZYLPIPERIDINE. (URL: [Link])

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. (URL: )
  • PubChem. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). (URL: [Link])

  • NIST WebBook. 4-Benzylpiperidine. (URL: [Link])

  • SpectraBase. 4-Benzylpiperidine. (URL: [Link])

  • PubChem. 4-(Benzyloxy)piperidine hydrochloride hydrate. (URL: [Link])

  • PubChem. 4-Benzylpiperidine. (URL: [Link])

  • PubMed. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. (URL: [Link])

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (URL: [Link])

Sources

Spectroscopic Analysis of 4-Benzylidenepiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Research Community,

This communication serves to address the inquiry regarding a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) of 4-Benzylidenepiperidine hydrochloride. After an exhaustive search of scientific literature and chemical databases, we must report that detailed, publicly available experimental spectroscopic data for this specific compound is exceptionally scarce.

The structural distinction of this compound, specifically its exocyclic carbon-carbon double bond, is crucial. This feature significantly differentiates its spectral characteristics from the more commonly documented saturated analogue, 4-benzylpiperidine hydrochloride. The lack of available spectra prevents the creation of an in-depth technical guide that would meet the necessary standards of scientific integrity and detail expected by researchers, scientists, and drug development professionals.

In the spirit of scientific advancement, and to provide a foundational resource, this guide will instead focus on the predicted spectroscopic characteristics of this compound. This theoretical analysis is based on established principles of spectroscopy and by drawing parallels with structurally similar compounds containing the benzylidene and piperidinium moieties. We will outline the expected spectral features and provide a framework for analysis, should a researcher synthesize and characterize this compound.

Molecular Structure and Key Features

This compound is a salt, with the piperidine nitrogen protonated to form a piperidinium cation, and a chloride anion. The key structural feature is the benzylidene group (=CH-Ph) attached to the 4-position of the piperidine ring.

Figure 1. Chemical structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the most definitive technique for the structural elucidation of this compound. The protonation of the piperidine nitrogen would lead to deshielding of the adjacent protons.

Rationale for Experimental Choices:

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) would be suitable solvents due to the salt nature of the compound.

  • Internal Standard: Tetramethylsilane (TMS) or a suitable salt like DSS would be used for chemical shift referencing.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Broad s2HN⁺H₂
~7.2 - 7.5m5HAromatic protons (Ph-H)
~6.5 - 6.8s1HVinylic proton (=CH-Ph)
~3.0 - 3.5t or m4HPiperidine H-2, H-6 (adjacent to N⁺)
~2.5 - 2.9t or m4HPiperidine H-3, H-5 (allylic to C=C)

Interpretation Insights:

  • The presence of a singlet in the vinylic region (~6.5-6.8 ppm) would be a key indicator of the benzylidene moiety.

  • The broad singlet for the N⁺H₂ protons would confirm the hydrochloride salt form. Its chemical shift would be highly dependent on the solvent and concentration.

  • The signals for the piperidine protons would likely be complex due to conformational effects and coupling. 2D NMR techniques like COSY and HSQC would be essential for unambiguous assignment.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~135 - 140Aromatic C-ipso (C-Ar)
~128 - 130Aromatic CHs (ortho, meta, para)
~125 - 130Vinylic CH (=CH-Ph)
~120 - 125Quaternary olefinic C (C=C-Ph)
~45 - 50Piperidine C-2, C-6 (adjacent to N⁺)
~30 - 35Piperidine C-3, C-5
Not ApplicablePiperidine C-4 (quaternary)

Interpretation Insights:

  • Two key signals in the olefinic region (~120-130 ppm) would confirm the exocyclic double bond. One would be a quaternary carbon, and the other a methine carbon.

  • The chemical shifts of the piperidine carbons would be influenced by the protonation state of the nitrogen.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy would provide valuable information about the functional groups present in the molecule.

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, preparing a KBr pellet would also be suitable.

Predicted Frequency (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic and Vinylic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (piperidine)
~2700 - 2400BroadN⁺-H stretch (characteristic of amine salts)
~1640 - 1660MediumC=C stretch (exocyclic double bond)
~1600, 1490, 1450MediumAromatic C=C stretches
~970Strong=C-H out-of-plane bend (trans-like)
~750, 690StrongC-H out-of-plane bend (monosubstituted phenyl)

Interpretation Insights:

  • A broad absorption in the 2700-2400 cm⁻¹ region would be strong evidence for the piperidinium hydrochloride structure.

  • A medium intensity peak around 1640-1660 cm⁻¹ would be indicative of the C=C double bond of the benzylidene group.

Predicted Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the parent free base.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode would be ideal for this pre-ionized salt, likely showing the molecular ion of the free base [M+H]⁺. Electron Ionization (EI) would lead to more extensive fragmentation.

Predicted Fragmentation Pattern (for the free base, 4-benzylidenepiperidine):

  • Molecular Ion ([M]⁺): m/z = 173.12 (for C₁₂H₁₅N)

  • [M+H]⁺ Ion: m/z = 174.13

  • Key Fragments:

    • Loss of a hydrogen atom: m/z = 172

    • Fragments corresponding to the benzyl group: m/z = 91 (tropylium ion)

    • Fragments arising from cleavage of the piperidine ring.

G cluster_0 Spectroscopic Analysis Workflow Sample Prep Sample Prep NMR NMR Sample Prep->NMR IR IR Sample Prep->IR MS MS Sample Prep->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Figure 2. A generalized workflow for the spectroscopic characterization of a novel compound.

Experimental Protocols

The following are generalized, self-validating protocols that should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an appropriate internal standard (e.g., DSS for D₂O).

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard single-pulse spectrum.

    • Set an appropriate spectral width, acquisition time (2-4 s), and relaxation delay (1-5 s).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with an appropriate solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure with the instrument's pressure arm to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • The sample may need to be filtered to remove any particulates.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an ESI source operating in positive ion mode.

    • Infuse the sample solution into the source at a constant flow rate.

    • Optimize instrument parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Processing:

    • The instrument's data system will generate a mass spectrum of relative intensity versus m/z.

    • Identify the [M+H]⁺ ion and any significant fragment ions.

Conclusion and a Call for Data

This guide provides a theoretical framework for the spectroscopic analysis of this compound based on fundamental principles and data from analogous structures. The predicted data and interpretations herein are intended to assist researchers who may synthesize this compound in the future.

We encourage any researchers who successfully synthesize and characterize this compound to publish their findings, including detailed spectroscopic data. Such a contribution would be invaluable to the chemical and pharmaceutical research communities, filling a notable gap in the available scientific literature.

References

As this guide is based on theoretical predictions and general spectroscopic principles, no direct data-containing references for this compound can be cited at this time. The information presented is derived from foundational knowledge in the fields of NMR, IR, and MS spectroscopy. For further reading on these techniques, the following general resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

Solubility Profile of 4-Benzylidenepiperidine Hydrochloride: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Benzylidenepiperidine hydrochloride. Recognizing that pre-formulation studies are foundational to successful drug development, we move beyond a simple data sheet. Instead, we present the causal logic behind solubility testing, a robust, self-validating experimental protocol, and a framework for interpreting the resulting data. This document is designed to empower researchers to generate reliable and reproducible solubility data, a critical step in advancing any new chemical entity.

The Strategic Importance of Solubility in Drug Development

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. Low aqueous solubility can lead to a cascade of downstream challenges, including poor absorption, underestimated toxicity in in vitro assays, and significant formulation hurdles.[1][2] Therefore, a thorough characterization of an API's solubility in various solvent systems is not merely a data collection exercise; it is a critical risk-assessment tool in the early stages of drug discovery and lead optimization.[1][2] For a molecule like this compound, which contains both a polar hydrochloride salt moiety and a non-polar benzylidene group, understanding its solubility across a spectrum of solvents is essential for predicting its behavior in both aqueous physiological environments and in organic systems used during synthesis and formulation.

Physicochemical Profile of this compound

To understand a compound's solubility, one must first understand the molecule itself. This compound is the salt of the base 4-Benzylidenepiperidine.

  • Molecular Formula: C₁₂H₁₆ClN

  • Molecular Weight: 209.71 g/mol

  • Structure:

    • Piperidine Ring: A saturated heterocycle that, when protonated as a hydrochloride salt, provides a highly polar, charged center capable of strong interactions with polar solvents.

    • Benzylidene Group: A non-polar, aromatic moiety (a benzene ring attached via a double bond) that favors interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.

The presence of these distinct regions—a polar, ionic "head" and a non-polar, organic "tail"—suggests a complex solubility profile. The hydrochloride salt form is expected to significantly enhance aqueous solubility compared to its free base, a common strategy for improving the physicochemical properties of basic drug candidates.[3]

Principles of Solubility: A Mechanistic View

The adage "like dissolves like" is a useful simplification, but a deeper understanding is required for scientific application. Solubility is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when the energy of the new solute-solvent interactions favorably overcomes the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.

For this compound, we can predict its behavior based on these principles:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors and have high dielectric constants. They are expected to be effective at solvating the charged piperidinium chloride ion pair through strong ion-dipole and hydrogen bonding interactions. However, the non-polar benzylidene group may limit the overall solubility compared to a smaller, more polar molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments but lack acidic protons. They can effectively solvate the cation (piperidinium) but are less effective at solvating the chloride anion compared to protic solvents. DMSO is often a powerful solvent for many organic compounds due to its high polarity.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and rely on weak van der Waals forces. They will poorly solvate the ionic portion of the molecule, leading to very low expected solubility. The energy required to break the ionic bonds of the salt's crystal lattice is far greater than the energy gained from the weak interactions with the non-polar solvent.

Experimental Determination: The Equilibrium Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method.[4][5] It is considered the most reliable technique because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[4][5] The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Protocol: Step-by-Step
  • Preparation of Solvent Media: Prepare a panel of representative solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Toluene). Ensure all solvents are of high purity, as contaminants can affect solubility.[3]

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2-5 mL) of a different solvent. An "excess" ensures that a saturated solution is formed with solid remaining.[6] Visually confirm the presence of undissolved solid.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).[7] Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[3] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the concentration plateaus.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[6]

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[6]

    • Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

  • Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from at least one of the vials (preferably from an aqueous medium). Analyze it using techniques like DSC or XRD to confirm that no polymorphic transformation or degradation has occurred during the experiment.[6] This step is crucial for ensuring the measured solubility corresponds to the original solid form.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sep 3. Separation cluster_analysis 4. Analysis Solvent Select Solvents Mix Add API to Solvent in Vials Solvent->Mix API Weigh Excess API API->Mix Equilibrate Agitate at Constant Temp (24-48h) Mix->Equilibrate Settle Settle Suspension Equilibrate->Settle Solid_Check Solid Phase Analysis (XRD, DSC) Equilibrate->Solid_Check Trust but Verify Separate Centrifuge & Filter Supernatant Settle->Separate Dilute Dilute Filtrate Separate->Dilute Quantify HPLC or LC-MS Quantification Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results of the experimental work described above should be compiled into a comprehensive table.

Table 1: Solubility Profile of this compound

Solvent SystemSolvent TypeDielectric Constant (25°C)Polarity IndexExperimental Solubility (mg/mL at 25°C)
WaterPolar Protic80.110.2[Enter Experimental Data]
0.1 M HCl (pH 1.2)Polar Protic~80~10.2[Enter Experimental Data]
pH 7.4 PBSPolar Protic~79~10.2[Enter Experimental Data]
MethanolPolar Protic32.75.1[Enter Experimental Data]
EthanolPolar Protic24.54.3[Enter Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.77.2[Enter Experimental Data]
AcetonitrilePolar Aprotic37.55.8[Enter Experimental Data]
TolueneNon-Polar2.42.4[Enter Experimental Data]
HexaneNon-Polar1.90.1[Enter Experimental Data]

Note: Dielectric constant and polarity index values are approximate and serve as a reference for interpretation.

Interpreting the Results

The relationship between solvent properties and the measured solubility provides insight into the API's behavior. A diagram can illustrate these logical connections.

G cluster_solute Solute: 4-Benzylidenepiperidine HCl cluster_solvent Solvent Properties Solute_Polar Polar Moiety (Piperidinium Chloride) Solvent_Polarity High Polarity (High Dielectric Constant) Solute_Polar->Solvent_Polarity favors Solvent_Hbond H-Bonding Capability (Protic Solvents) Solute_Polar->Solvent_Hbond favors Solute_NonPolar Non-Polar Moiety (Benzylidene Group) Solvent_NonPolar Low Polarity (Low Dielectric Constant) Solute_NonPolar->Solvent_NonPolar favors Solubility High Solubility Solvent_Polarity->Solubility drives Solvent_Hbond->Solubility enhances Solvent_NonPolar->Solubility hinders (for salts)

Caption: Factors influencing the solubility of an amphiphilic salt.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

  • Alves, C., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Particulate Science and Technology, 34(1), 1-10. [Link]

  • Jouyban, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Chinese Pharmacopoeia Commission. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. China Pharmacopoeia. [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Alloprof. (n.d.). Measuring Solubility. [Link]

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Discovery and history of 4-Benzylidenepiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-Benzylidenepiperidine Hydrochloride

Abstract

The 4-benzylidenepiperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of this compound, from its historical roots in alkaloid chemistry to its synthesis, characterization, and pivotal role as a foundational intermediate in drug discovery. We will dissect the key synthetic methodologies, analyze the structure-activity relationships that govern its biological effects, and trace its evolution into clinically significant pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this essential chemical entity.

Introduction: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of profound significance in the natural world and pharmaceutical sciences. It forms the core of numerous natural alkaloids, compounds that have been used for centuries for their potent physiological effects. Historic examples range from the pungent piperine in black pepper, which gave the heterocycle its name, to the toxic alkaloid coniine from poison hemlock.

The inherent structural and physicochemical properties of the piperidine ring—its basic nitrogen atom, conformational flexibility, and three-dimensional character—make it an ideal scaffold for interacting with biological targets. Medicinal chemists frequently exploit this motif to fine-tune the efficacy, selectivity, and pharmacokinetic properties of drug candidates. The N-benzylpiperidine fragment, in particular, is a widely used tool in drug discovery, providing crucial cation-π interactions with target proteins and serving as a platform for optimizing stereochemistry to enhance potency and reduce toxicity. Within this important class of compounds, this compound stands out not as an end-product, but as a critical starting point—a versatile building block for constructing more complex and potent molecules.

The Genesis of a Scaffold: Synthesis and Characterization

The preparation of 4-benzylidenepiperidine and its hydrochloride salt is predicated on fundamental organic reactions, primarily the condensation of a ketone with an aldehyde. The most common and industrially feasible routes involve the use of piperidin-4-one as a key intermediate.

Core Synthetic Methodologies

The primary synthesis of 4-benzylidenepiperidine relies on a base- or acid-catalyzed aldol-type condensation reaction between piperidin-4-one (or its N-protected derivatives) and benzaldehyde. The subsequent dehydration of the resulting aldol adduct is typically spontaneous or easily induced, yielding the stable α,β-unsaturated exocyclic double bond.

The synthesis of the required piperidin-4-one precursor itself has been a subject of extensive study. A widely employed method is the Dieckmann condensation of N-substituted bis(2-carboxyethyl)amine esters, followed by hydrolysis and decarboxylation.

General Synthetic Workflow

The overall transformation can be visualized as a two-stage process: the formation of the piperidone ring, followed by the crucial condensation step.

G cluster_0 Stage 1: Piperidone Formation cluster_1 Stage 2: Benzylidene Formation A Primary Amine + 2x Alkyl Acrylate B Dieckmann Condensation A->B Double Michael Addition C Hydrolysis & Decarboxylation B->C D N-Substituted Piperidin-4-one C->D E N-Substituted Piperidin-4-one G Aldol Condensation & Dehydration E->G F Benzaldehyde F->G H N-Substituted 4-Benzylidenepiperidine G->H I Deprotection (if needed) & HCl Treatment H->I J 4-Benzylidenepiperidine Hydrochloride I->J

Caption: General synthetic pathway to 4-Benzylidenepiperidine HCl.

Detailed Experimental Protocol (Illustrative Example)

The following protocol illustrates the condensation step to form the benzylidene moiety.

Objective: Synthesis of 1-Benzyl-4-benzylidenepiperidine.

Materials:

  • 1-Benzyl-4-piperidone

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (1 equivalent) in ethanol.

  • Reagent Addition: Add benzaldehyde (1.1 equivalents) to the solution.

  • Base Catalysis: While stirring, slowly add a solution of potassium hydroxide (2 equivalents) in ethanol. The addition is performed at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-benzyl-4-benzylidenepiperidine.

Conversion to Hydrochloride Salt: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like ether) to precipitate the stable, crystalline this compound salt.

A Scaffold for Innovation: Role in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for creating high-value pharmaceutical agents. Its structure provides a rigid framework and multiple points for diversification, allowing chemists to systematically explore structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights

The 4-benzylidenepiperidine core has been instrumental in the development of ligands for a wide range of CNS targets. SAR studies have revealed key principles:

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity, facilitating ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. N-substitution allows for the introduction of groups that can probe deeper into binding sites or modulate physicochemical properties like lipophilicity and brain penetration.

  • Benzylidene Moiety: The aromatic ring can engage in π-π stacking or hydrophobic interactions. Substitutions on this ring significantly impact target affinity and selectivity. For example, in dopamine transporter (DAT) inhibitors, electron-withdrawing groups in the para-position of the benzyl ring enhance binding affinity.

  • Exocyclic Double Bond: This double bond introduces conformational rigidity. It can be retained in the final drug or, more commonly, reduced (e.g., via catalytic hydrogenation) to form the more flexible 4-benzylpiperidine scaffold, which is itself a privileged structure.

The logical progression from the core scaffold to a diversified library of drug candidates is a fundamental workflow in medicinal chemistry.

SAR_Workflow cluster_R1 R1 Modification (Piperidine N) cluster_R2 R2 Modification (Benzene Ring) cluster_Modification Core Modification A 4-Benzylidenepiperidine Core Scaffold B N-Benzyl (e.g., Donepezil) A->B Diversification at N C N-Arylalkyl (Antipsychotics) A->C Diversification at N D N-H (Intermediate) A->D Diversification at N E Unsubstituted A->E Diversification at Ar F Fluoro-substituted (Dopamine Ligands) A->F Diversification at Ar G Methoxy-substituted (AChE Inhibitors) A->G Diversification at Ar H Double Bond Reduction (to Benzylpiperidine) A->H Scaffold Hop I Library of Analogs B->I C->I D->I E->I F->I G->I H->I J Biological Screening (e.g., Receptor Binding) I->J K Lead Compound Identification J->K

Caption: Drug discovery workflow using the 4-benzylidenepiperidine scaffold.

Case Study: A Precursor to Potent Acetylcholinesterase (AChE) Inhibitors

The development of drugs for Alzheimer's disease provides a powerful example of the utility of this scaffold. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) to increase levels of the neurotransmitter acetylcholine in the brain.

The 1-benzylpiperidine moiety is a central feature of Donepezil, one of the most widely prescribed drugs for Alzheimer's. The synthesis of Donepezil and related potent AChE inhibitors often starts from precursors derived from the 4-benzylidenepiperidine framework. Research has shown that the N-benzyl group and substitutions on a second aromatic moiety linked to the piperidine core are critical for high-affinity binding to the enzyme.

Compound ClassKey Structural FeatureTargetRepresentative ActivityCitation
Indanone Derivatives 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChEIC₅₀ = 5.7 nM
Benzamide Derivatives 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChEIC₅₀ = 0.56 nM
Atypical Antipsychotics 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine5-HT₂ₐ / D₄ ReceptorsKᵢ = 2.52 nM (5-HT₂ₐ)
Dopamine Transporter Inhibitors 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(4-substituted-benzyl)piperidinesDATHigh affinity and >500-fold selectivity over SERT

Conclusion

This compound is more than a simple chemical compound; it is a testament to the power of scaffold-based drug discovery. Its history is rooted in the rich chemistry of natural piperidine alkaloids, while its synthesis is a practical application of fundamental organic reactions. Its primary contribution to science and medicine has been its role as a versatile and highly adaptable intermediate. By providing a reliable and structurally sound foundation, it has enabled the systematic design and optimization of potent and selective ligands for critical CNS targets, leading to the development of life-changing therapeutics. The continued exploration of this and related piperidine scaffolds ensures their relevance in the ongoing quest for novel and more effective medicines.

References

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A Technical Guide to the Research Applications of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-benzylidenepiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the synthesis of a diverse array of bioactive molecules. Its inherent structural features—a basic piperidine nitrogen capable of crucial receptor interactions and an electronically tunable benzylidene group—make it an ideal starting point for developing targeted therapeutics. This technical guide provides an in-depth exploration of the potential research applications of 4-Benzylidenepiperidine hydrochloride, synthesizing field-proven insights with technical data. We will delve into its role as a core structure in the development of agents targeting the central nervous system (CNS), viral entry pathways, and cancer progression, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Strategic Value of the 4-Benzylidenepiperidine Scaffold

At its core, this compound is more than a simple chemical intermediate; it is a validated pharmacological scaffold. The piperidine ring is a ubiquitous feature in many approved drugs, prized for its ability to present a basic nitrogen atom at a defined vector, which is often essential for forming salt-bridge or hydrogen-bond interactions within biological targets.[1] The exocyclic double bond of the benzylidene moiety introduces conformational rigidity and a locus for extensive chemical modification. This allows researchers to systematically explore the chemical space around a biological target, fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

The N-benzyl piperidine motif, a close relative, is recognized for its role in establishing critical cation-π interactions with target proteins, further enhancing binding affinity.[2] This guide will illuminate the practical applications of this scaffold, demonstrating its utility in generating novel chemical entities for pressing therapeutic challenges.

Core Application I: Central Nervous System (CNS) Agents

The 4-benzylidenepiperidine framework is prominently featured in the design of ligands for CNS targets, particularly in the context of neurodegenerative diseases and psychiatric disorders.[3][4]

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are implicated in a range of cellular functions including neuronal survival and plasticity. Modulators of this receptor are actively being investigated for conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain.[5] The benzylpiperidine core serves as an excellent starting point for high-affinity σ1 ligands.[6]

Causality of Experimental Design: The design strategy often involves maintaining the core benzylpiperidine structure to engage with the primary binding pocket of the σ1 receptor. The key to achieving high affinity and selectivity lies in the derivatization of the benzylidene ring. For instance, studies have shown that introducing specific substituents on the phenyl ring can dramatically alter binding kinetics.[7] A comparative analysis of various benzylpiperidine derivatives reveals that subtle electronic and steric changes can shift selectivity between σ1 and σ2 subtypes.[6]

Quantitative SAR Data:

Compound/AnalogTargetBinding Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamideσ13.9061.5[6]
Haloperidol (Reference)σ1 / σ2~2-6.5Non-selective[6]
Compound 52 (Benzylpiperidine derivative)σ1 / MOR11.0 (σ1R) / 56.4 (MOR)-[5]
18F-BFP (Benzylpiperidine derivative)σ110.913.1

This table summarizes binding affinity data for representative benzylpiperidine-based compounds, illustrating the scaffold's utility in generating potent and selective sigma receptor ligands.

Acetylcholinesterase (AChE) Inhibitors

In the context of Alzheimer's disease, inhibiting AChE to boost acetylcholine levels remains a primary therapeutic strategy. The 1-benzylpiperidine scaffold is a cornerstone of some of the most potent AChE inhibitors known, including the approved drug Donepezil.[8] Structure-activity relationship studies have demonstrated that the benzyl group interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic active site.[9][10]

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and shown to have IC50 values in the low nanomolar range, demonstrating profound inhibitory activity.[9][10] Further modifications, such as creating rigid analogs like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), have led to drugs with superior in vivo efficacy and duration of action.[8]

Core Application II: Antiviral Agents - CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells. Blocking this receptor is a clinically validated strategy for preventing viral infection. The piperidine and piperazine scaffolds are central to the discovery of potent CCR5 antagonists.[11][12][13][14]

Mechanism & Design Logic: The development of piperidine-based CCR5 antagonists often starts from hits identified in high-throughput screening.[15] The core scaffold positions key functional groups to interact with the transmembrane binding pocket of the CCR5 receptor. Optimization efforts focus on modifying substituents on both the piperidine nitrogen and the 4-position to enhance potency and improve pharmacokinetic properties. For example, the synthesis of piperazino-piperidine based antagonists has led to highly potent and bioavailable drug candidates.[11][14]

Workflow for CCR5 Antagonist Development:

Caption: Workflow for the discovery and optimization of piperidine-based CCR5 antagonists.

Core Application III: Oncology Research

The 4-benzylidenepiperidine scaffold has also been exploited to develop novel anticancer agents targeting various mechanisms.[16][17]

Curcuminoid Analogs and Notch Signaling Inhibitors

Derivatives such as bis(benzylidene)-4-piperidones, which are analogs of curcumin, have demonstrated significant cytotoxic effects against multiple human cancer cell lines.[18][19] For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) was shown to inhibit pancreatic cancer cell proliferation and induce apoptosis.[20][21]

Mechanism of Action: Mechanistic studies revealed that DiFiD exerts its effects by inhibiting the dysregulated Notch signaling pathway, a key driver in many cancers. It reduces Notch-1 activation by downregulating critical components of the γ-secretase enzyme complex, thereby inhibiting tumor growth and angiogenesis.[20][21] This demonstrates how the benzylidenepiperidone core can be decorated to create potent and specific pathway inhibitors.

Androgen Receptor (AR) Antagonists

In prostate cancer, resistance to therapy often arises from mutations in the androgen receptor (AR). The piperidine scaffold has been used to develop novel AR antagonists capable of overcoming this resistance.[22] Structural optimization of lead compounds led to the discovery of molecules containing an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold. These new agents effectively antagonize clinical AR mutations and suppress the proliferation of resistant cancer cells by disrupting AR nuclear translocation and homodimerization.[22]

Key Experimental Methodologies

To translate the potential of the 4-benzylidenepiperidine scaffold into tangible results, robust and reproducible experimental protocols are essential.

Synthesis Protocol: Suzuki Coupling for Derivative Synthesis

A versatile method for creating diverse libraries of 4-benzylpiperidine derivatives is the Suzuki coupling reaction. This protocol allows for the efficient formation of C-C bonds, attaching various aryl or heteroaryl groups to the piperidine core.[23]

Step-by-Step Protocol:

  • Hydroboration: Start with N-Boc-4-methylenepiperidine. Treat it with a hydroborating agent like 9-Borabicyclo[3.3.1]nonane (9-BBN) in an anhydrous solvent (e.g., THF or toluene) to form the organoborane intermediate.

  • Coupling Reaction: To the organoborane solution, add the desired aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., PdCl2(dppf) or Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80°C to 115°C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it under vacuum, and purify the crude product using column chromatography on silica gel.

  • Deprotection (if necessary): The N-Boc protecting group can be removed by treating the purified product with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final hydrochloride salt.[24]

Causality: The Suzuki protocol is chosen for its high functional group tolerance and its ability to form C(sp3)-C(sp2) bonds efficiently, which is ideal for modifying the benzyl portion of the scaffold.[23] The choice of palladium catalyst and base is critical for achieving high yields and minimizing side reactions.

Biological Assay Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of newly synthesized compounds for a target receptor (e.g., σ1 or CCR5), a competitive radioligand binding assay is the gold standard.[25][26][27]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.[28]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-DTG for sigma receptors), and varying concentrations of the unlabeled test compound (the 4-benzylidenepiperidine derivative).[28]

  • Determination of Non-Specific Binding: In a separate set of wells, add a high concentration of a known unlabeled ligand to determine the level of non-specific binding of the radioligand.

  • Incubation: Incubate the plates for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[28]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/C filters), trapping the membranes with the bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[28]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (e.g., in Prism software) to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]

Self-Validation: This protocol is self-validating as it includes controls for total and non-specific binding, allowing for accurate quantification of specific interactions between the test compound and the target receptor. The use of a known radioligand with a well-characterized Kd ensures the reliability of the calculated Ki values.[25][26]

Caption: Key steps in a competitive radioligand binding assay workflow.

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective modulators of various biological targets. Its applications span CNS disorders, infectious diseases, and oncology, underscoring its status as a privileged structure in medicinal chemistry. Future research will likely focus on applying novel synthetic methodologies, such as photoredox catalysis or flow chemistry, to further expand the accessible chemical space around this core. Moreover, the integration of computational chemistry and machine learning will enable more rational design of next-generation therapeutics based on this versatile and powerful scaffold.

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  • Li, T., Chen, J., Wu, Y., Zhang, Y., Li, J., & Li, Y. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity | Request PDF. Retrieved from [Link]

  • Franchini, S., Sorbi, C., Tait, A., Ronsisvalle, G., & Brasili, L. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Retrieved from [Link]

  • Lu, S. F., Chen, B., Davey, D., Dunning, L., Jaroch, S., May, K., ... & Ye, B. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Retrieved from [Link]

  • Basile, L., & Montagna, D. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Basile, L., & Montagna, D. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Singh, N., & Kumar, S. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

  • Wang, Z., Zhang, Y., Banerjee, S., Li, Y., & Sarkar, F. H. (2009). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • Zhu, X., Wu, Y., Thomas, A. A., & Williams, F. E. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Retrieved from [Link]

  • Hopkins, C. R., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Retrieved from [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Retrieved from [Link]

  • Veljkovic, V., & Veljkovic, N. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t.... Retrieved from [Link]

  • Yamanashi, Y., Ogura, H., & Kawai, T. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

  • Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., ... & Watkins, R. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to 4-Benzylidenepiperidine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylidenepiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. Its hydrochloride salt offers enhanced stability and handling characteristics, making it an ideal starting point for complex synthetic campaigns. This guide elucidates the strategic importance of 4-benzylidenepiperidine hydrochloride, moving beyond simple procedural outlines to explore the underlying chemical principles and rationale that govern its reactivity. We will dissect its application in the synthesis of key pharmaceutical intermediates, with a focus on the catalytic hydrogenation to 4-benzylpiperidine, a critical building block for potent analgesics and neuropsychiatric agents. This document provides field-proven protocols, mechanistic insights, and a framework for troubleshooting, designed to empower researchers in leveraging this pivotal precursor.

Introduction: The Strategic Value of the 4-Benzylidenepiperidine Core

The piperidine ring is a privileged scaffold, present in a vast array of approved pharmaceuticals and natural products.[1] When substituted at the 4-position with a benzylidene group, the resulting molecule, 4-benzylidenepiperidine, presents two primary sites for chemical modification: the exocyclic double bond and the piperidine nitrogen. This dual reactivity is the key to its utility.

The hydrochloride salt form is typically preferred in a laboratory and industrial setting for several reasons:

  • Stability: The salt is a crystalline, non-hygroscopic solid, significantly more stable and easier to handle than the free base, which is an oil.

  • Solubility: It exhibits predictable solubility in protic solvents, which is advantageous for reactions like catalytic hydrogenation.

  • Purity: The crystallization process used to form the salt serves as an effective purification step.

The primary synthetic transformation of interest is the reduction of the exocyclic double bond to yield the 4-benzylpiperidine core. This seemingly simple step is pivotal, as the resulting 4-benzylpiperidine is a direct precursor to compounds like Donepezil, used in the treatment of Alzheimer's disease, and is structurally related to potent analgesics.[2][3]

Core Synthesis Pathway: Catalytic Hydrogenation to 4-Benzylpiperidine

The most fundamental and widely employed reaction of 4-benzylidenepiperidine is its reduction to 4-benzylpiperidine. While various reducing agents can accomplish this, heterogeneous catalytic hydrogenation is the method of choice for its efficiency, scalability, and atom economy.

Mechanistic Considerations & Catalyst Selection

The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond. The choice of catalyst is critical and dictates the reaction conditions and selectivity.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation.[4] It is highly active, cost-effective, and operates under relatively mild conditions (low pressure and temperature). The mechanism involves the adsorption of both hydrogen gas and the alkene onto the palladium surface, facilitating the stepwise transfer of hydrogen atoms.

  • Platinum on Carbon (Pt/C): Pt/C can also be effective and sometimes shows higher activity, but it may also be more prone to over-reduction of the aromatic ring under harsh conditions.[5]

  • Rhodium on Carbon (Rh/C): Rhodium catalysts are particularly effective for the hydrogenation of aromatic systems but can also be used for alkene reduction.[5] For this specific transformation, rhodium is often considered overly reactive and less cost-effective than palladium.

Causality Behind Experimental Choices: The selection of Pd/C is a deliberate balance of reactivity and selectivity. The goal is to saturate the exocyclic C=C bond without affecting the aromatic benzyl ring. Palladium's moderate activity is perfectly suited for this, allowing the reaction to proceed cleanly under conditions that are insufficient to initiate aromatic ring reduction.

The workflow for this key transformation is depicted below.

G sub 4-Benzylidenepiperidine HCl in Methanol reac Hydrogenation Reactor (Parr Shaker) 25-40 °C sub->reac cat 10% Pd/C Catalyst (5 mol%) cat->reac h2 H₂ Gas (50 psi) h2->reac filt Filtration (Celatom®) reac->filt Reaction Complete evap Solvent Evaporation (Rotary Evaporator) filt->evap Catalyst Removed prod 4-Benzylpiperidine HCl (Crystalline Solid) evap->prod Purified Product

Sources

Introduction: The Therapeutic Potential of the 4-Benzylidenepiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Benzylidenepiperidine Hydrochloride Derivatives for Researchers, Scientists, and Drug Development Professionals

The 4-benzylidenepiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of targeted therapeutics. Derivatives of this scaffold, often in their hydrochloride salt form to enhance solubility and stability, have shown significant promise in addressing a range of pathological conditions, most notably neurodegenerative disorders such as Alzheimer's disease. This guide provides an in-depth exploration of the primary mechanism of action for this class of compounds, focusing on their role as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.

Primary Mechanism of Action: Inhibition of Acetylcholinesterase

The most extensively documented mechanism of action for 4-benzylidenepiperidine derivatives is the inhibition of acetylcholinesterase (AChE).[1][2][3][4][5][6][7] AChE is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus terminating the synaptic signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine levels. This cholinergic deficit is strongly correlated with the cognitive decline observed in patients.[4][5]

By inhibiting AChE, 4-benzylidenepiperidine derivatives prevent the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synaptic cleft.[4][5] This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.

Molecular Interactions with Acetylcholinesterase

Docking studies have revealed that 4-benzylidenepiperidine derivatives typically bind within the active site gorge of AChE. The binding is often characterized by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. The benzylidene moiety can engage with aromatic residues in the active site, such as tryptophan and tyrosine, through π-π stacking interactions. The piperidine ring can form hydrophobic interactions, while the nitrogen atom, when protonated, can establish a crucial hydrogen bond with a serine residue in the catalytic triad of the enzyme.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Choline + Acetate Choline + Acetate AChE->Choline + Acetate Derivative 4-Benzylidenepiperidine Derivative Derivative->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by a 4-Benzylidenepiperidine Derivative.

Structure-Activity Relationship (SAR)

The potency and selectivity of 4-benzylidenepiperidine derivatives as AChE inhibitors are heavily influenced by the nature and position of substituents on both the benzylidene and piperidine moieties.

  • Substituents on the Benzylidene Ring: Electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, on the phenyl ring of the benzylidene moiety have been shown to enhance AChE inhibitory activity, particularly when placed at the ortho and para positions.[4][5] Conversely, electron-donating groups like methoxy can also contribute to potency, suggesting a complex interplay of electronic and steric factors.[4]

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring, including the introduction of bulky groups, can significantly impact binding affinity.[1] The basicity of the piperidine nitrogen is also crucial for activity, as it is often involved in key interactions with the enzyme.[1]

Quantitative Analysis of AChE Inhibition

The inhibitory potency of 4-benzylidenepiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of derivatives, highlighting the impact of different structural modifications.

Compound IDSubstituent on Benzyl RingIC50 (µM) for AChEReference
Donepezil (Reference) -0.14 ± 0.03[4][5]
Compound 4a 2-Chloro0.91 ± 0.045[4][5]
Compound 4c 4-Chloro26 ± 5[4]
Compound 4b 3-Chloro85 ± 12[4]
Compound 4g 3-Methoxy5.5 ± 0.7[4][5]

Selectivity for AChE over Butyrylcholinesterase (BuChE)

Many 4-benzylidenepiperidine derivatives exhibit high selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme that also hydrolyzes acetylcholine.[1][2][3] This selectivity is advantageous as BuChE plays a less defined role in cortical cholinergic transmission, and its inhibition can lead to undesirable side effects. The structural differences in the active site gorges of AChE and BuChE are exploited by these derivatives to achieve selective binding. For example, some derivatives have shown a selectivity of over 1000-fold for AChE.[2]

Experimental Protocols for Determining Mechanism of Action

The primary method for assessing the AChE inhibitory activity of 4-benzylidenepiperidine derivatives is the Ellman's method .[4][6]

Step-by-Step Ellman's Assay Protocol:
  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound (4-benzylidenepiperidine derivative) at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Ellmans_Method cluster_workflow Experimental Workflow: Ellman's Method A Prepare Reagents: Buffer, DTNB, ATCI, AChE, Test Compound B Add Buffer, DTNB, and Test Compound to 96-well plate A->B C Add AChE and Incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for Determining AChE Inhibition using Ellman's Method.

Other Potential Mechanisms and Therapeutic Targets

While AChE inhibition is the most prominent mechanism, the versatile 4-benzylidenepiperidine scaffold has been explored for other biological activities. Research into related piperidine derivatives suggests potential interactions with other targets, including:

  • Monoacylglycerol Lipase (MAGL): Some benzylpiperidine and benzylpiperazine derivatives have been identified as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for pain, inflammation, and cancer.[8][9]

  • Dopamine Transporter: Certain 4-substituted piperidine analogues have shown high affinity for the dopamine transporter, suggesting potential applications in conditions like cocaine addiction.[10]

  • Serotoninergic and Dopaminergic Receptors: The benzoylpiperidine fragment, a related structure, is a known pharmacophore for ligands of serotonin and dopamine receptors, which are targets for antipsychotic and antidepressant medications.[11]

These findings suggest that while the primary focus for many 4-benzylidenepiperidine derivatives has been on AChE inhibition for Alzheimer's disease, the core structure holds potential for the development of drugs with diverse mechanisms of action.

Conclusion

This compound derivatives represent a promising class of compounds with a well-defined primary mechanism of action centered on the inhibition of acetylcholinesterase. Their ability to enhance cholinergic neurotransmission provides a strong rationale for their development as therapeutic agents for Alzheimer's disease. The extensive structure-activity relationship studies have provided valuable insights for the rational design of potent and selective inhibitors. While AChE inhibition remains the cornerstone of their biological activity, the potential for this versatile scaffold to interact with other therapeutically relevant targets opens up exciting avenues for future research and drug discovery.

References

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Benzylidenepiperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-benzylidenepiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for designing potent and selective ligands for a multitude of biological targets. Its inherent structural rigidity, combined with synthetically accessible points for chemical modification, allows for the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) for analogs derived from this core, with a specific focus on their hydrochloride salt form, which enhances aqueous solubility and bioavailability. We will dissect the critical roles of substitutions on the piperidine nitrogen, the benzylidene ring, and the exocyclic double bond, linking these chemical changes to their functional consequences at key therapeutic targets, including acetylcholinesterase (AChE), opioid receptors, and monoamine transporters. This document is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this versatile chemical class.

The Architectural Significance of the 4-Benzylidenepiperidine Core

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and serve as a scaffold for precise three-dimensional pharmacophore presentation.[1] When fused with a benzylidene moiety at the 4-position, it creates a semi-rigid structure that is central to the activity of numerous clinically significant drugs.

  • 1.1 The Piperidine Nitrogen (N1): The basicity of the piperidine nitrogen is a critical determinant of activity.[2] In its protonated hydrochloride form, it often engages in a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartate) in the target's binding pocket.[3] The substituent on this nitrogen (the N-benzyl group in many lead compounds) explores a large vector space, and its modification is a primary strategy for modulating potency, selectivity, and pharmacokinetic profiles.[4]

  • 1.2 The Benzylidene Moiety: This aromatic ring and its substituents are responsible for establishing key hydrophobic, pi-pi stacking, and van der Waals interactions within the receptor. The substitution pattern (ortho, meta, para) and the electronic nature (electron-donating vs. electron-withdrawing) of these groups are pivotal for tuning target affinity and selectivity.[5]

  • 1.3 The Exocyclic Double Bond: This feature imparts conformational rigidity to the molecule, locking the orientation of the benzylidene ring relative to the piperidine core. This reduction in conformational entropy can lead to higher binding affinity by minimizing the energetic penalty of binding.

Below is a logical diagram illustrating the key regions for SAR exploration on the 4-benzylidenepiperidine scaffold.

SAR_Points cluster_legend Key Modification Points N1_label Piperidine Nitrogen (N1) - Modulates basicity - Governs key ionic interactions - Influences selectivity & PK Benzylidene_label Benzylidene Ring (Aromatic Core) - Pi-pi stacking & hydrophobic interactions - Substituents (R') tune electronics & sterics Linker_label Linker/Core Rigidity - Exocyclic double bond provides rigidity - Modifications can alter geometry

Caption: Key regions for SAR modification on the 4-benzylidenepiperidine scaffold.

SAR at Key Biological Targets: From Alzheimer's to Pain Management

The versatility of the 4-benzylidenepiperidine core is evident from the diverse range of biological targets it can be engineered to address. We will now explore the specific SAR for three major therapeutic areas.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

In the context of Alzheimer's disease, inhibiting AChE increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a primary therapeutic strategy.[6] Donepezil (Aricept), a blockbuster drug, is a quintessential example from this chemical class.[7] The SAR for AChE inhibition is well-defined:

  • Piperidine Nitrogen Substituent: A benzyl group on the piperidine nitrogen is optimal. This group is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme. The basicity of the nitrogen is crucial for anchoring the ligand within the enzyme's gorge.[2]

  • Benzylidene Moiety Replacement: In many potent inhibitors like Donepezil, the benzylidene group is replaced by a more complex indanone moiety. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil's core) was found to be an extremely potent inhibitor with an IC50 of 5.7 nM.[7] The dimethoxy substitution on the indanone ring is critical for establishing hydrogen bonds and enhancing potency.

  • Selectivity: These analogs often show remarkable selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). Donepezil's precursor, compound 13e, demonstrated a 1250-fold greater affinity for AChE.[7] Another analog, compound 21, showed an even more impressive 18,000-fold selectivity.[2]

The general workflow for identifying and optimizing AChE inhibitors is depicted below.

AChE_Workflow cluster_Design Design & Synthesis cluster_Screening Screening Cascade cluster_Optimization Lead Optimization Start Identify 4-Benzylidenepiperidine Scaffold Synth Synthesize Analog Library (Vary N-substituent & Aryl Ring) Start->Synth Ellman Primary Screen: In Vitro AChE Inhibition (Ellman's Method) Synth->Ellman Test Compounds BuChE Secondary Screen: BuChE Counter-Screen (Determine Selectivity) Ellman->BuChE SAR Analyze SAR Data (Generate IC50 Table) BuChE->SAR Potency & Selectivity Data SAR->Synth Iterate Design Docking In Silico Modeling: Docking into AChE Crystal Structure SAR->Docking Rationalize Results InVivo In Vivo Efficacy: Rat Models (ACh levels) SAR->InVivo Select Lead Candidates Docking->Synth

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Methodological & Application

Application Note & Synthesis Protocol: 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Benzylidenepiperidine Hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis is based on a base-catalyzed Claisen-Schmidt condensation between piperidin-4-one and benzaldehyde, followed by conversion to the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization data to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] 4-Benzylidenepiperidine serves as a key precursor for the synthesis of more complex molecules, including potential acetylcholinesterase inhibitors and other neurologically active agents.[1][2]

The synthesis route described herein employs the Claisen-Schmidt condensation, a robust and well-established carbon-carbon bond-forming reaction.[3][4] This reaction involves the condensation of an enolizable ketone (piperidin-4-one) with an aromatic aldehyde lacking α-hydrogens (benzaldehyde) under basic conditions.[4][5][6] The resulting α,β-unsaturated ketone is then converted to its hydrochloride salt, which typically offers improved stability, crystallinity, and handling properties compared to the free base.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Claisen-Schmidt Condensation

Step 2: Hydrochloride Salt Formation

Mechanistic Insight

The Claisen-Schmidt reaction proceeds via a base-catalyzed aldol condensation mechanism.[5]

  • Enolate Formation: A hydroxide ion deprotonates the α-carbon of piperidin-4-one, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Adduct Formation: A tetrahedral intermediate is formed, which is then protonated by the solvent (e.g., methanol) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-benzylidenepiperidine.[7]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountSupplier Example
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.59-5.00 gSigma-Aldrich
BenzaldehydeC₇H₆O106.12-3.90 g (3.74 mL)Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00-4.40 gFisher Scientific
Methanol (MeOH)CH₃OH32.04Anhydrous50 mLVWR
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous100 mLVWR
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrous50 mLSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.462.0 M in Et₂OAs neededSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededAcros Organics
Deionized WaterH₂O18.02-As needed-
Equipment
  • 100 mL and 250 mL Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR Spectrometer

Experimental Protocol

Part A: Synthesis of 4-Benzylidenepiperidine (Free Base)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.40 g, 110 mmol) in methanol (30 mL). Stir until the solid is fully dissolved.

    • Causality: Sodium hydroxide serves as the base to both neutralize the piperidin-4-one hydrochloride starting material and to catalyze the condensation reaction. Methanol is an effective polar protic solvent for this reaction.

  • Addition of Reactants: To the methanolic NaOH solution, add piperidin-4-one hydrochloride (5.00 g, 36.9 mmol) in one portion. Stir for 10 minutes at room temperature.

  • Aldehyde Addition: Cool the flask in an ice-water bath. Slowly add benzaldehyde (3.74 mL, 36.9 mmol) dropwise to the stirring suspension over 15 minutes.

    • Causality: Cooling the reaction mixture controls the initial exotherm of the condensation reaction, preventing the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Workup - Extraction: To the resulting slurry, add deionized water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

    • Causality: The organic product is partitioned into the DCM layer, while inorganic salts and unreacted starting materials remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-benzylidenepiperidine free base as a yellow to orange oil or solid.

Part B: Formation of this compound
  • Dissolution: Dissolve the crude free base from Part A in anhydrous diethyl ether (40 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white or off-white solid will form.

    • Causality: The basic nitrogen of the piperidine ring is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar solvent.[8][9]

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 5 mL). Dry the product under vacuum to obtain this compound.

Characterization and Analysis

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 75-85% over two steps.

  • Melting Point: 228-232 °C (literature values may vary).

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (br s, 2H, NH₂⁺), 7.45-7.30 (m, 5H, Ar-H), 7.25 (s, 1H, =CH), 3.20 (t, 4H, CH₂-N), 2.80 (t, 4H, CH₂-C=).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~140.1, 136.2, 130.5, 129.3, 128.8, 125.4, 44.1, 33.7.

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

Workflow Visualization

A diagram of the complete synthesis workflow is provided below.

Synthesis_Workflow cluster_part_a Part A: Free Base Synthesis cluster_part_b Part B: Salt Formation reagents_a Piperidin-4-one HCl Benzaldehyde NaOH, MeOH reaction_a Claisen-Schmidt Condensation (RT, 12-16h) reagents_a->reaction_a workup_a Workup: 1. Rotovap 2. DCM/H₂O Extraction 3. Dry & Concentrate reaction_a->workup_a product_a Crude 4-Benzylidenepiperidine (Free Base) workup_a->product_a reaction_b Protonation & Precipitation product_a->reaction_b Dissolve in Et₂O reagents_b HCl in Et₂O reagents_b->reaction_b isolation_b Isolation: 1. Ice Bath Cooling 2. Vacuum Filtration 3. Drying reaction_b->isolation_b product_b Final Product: 4-Benzylidenepiperidine HCl isolation_b->product_b

Caption: Workflow for the synthesis of 4-Benzylidenepiperidine HCl.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.[10][11][12] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[10][11][13]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation.[14] May cause respiratory irritation.[14]

  • Piperidin-4-one hydrochloride: May cause respiratory irritation.[11] Avoid dust formation.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation of vapors.

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Handle with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reaction.Extend reaction time. Ensure benzaldehyde is fresh (not oxidized to benzoic acid). Check stoichiometry and ensure adequate base was used to neutralize HCl salt and catalyze the reaction.
Oily Product (Free Base) Does Not Solidify Product is an oil at room temperature or contains impurities.Proceed to the salt formation step. The hydrochloride salt is typically a stable, crystalline solid. If purity is an issue, consider column chromatography of the free base (e.g., silica gel, ethyl acetate/hexanes).
Product Fails to Precipitate During Salt Formation Solution is too dilute; product is soluble in the solvent system.Concentrate the solution carefully. Alternatively, add a nonpolar co-solvent like hexane to decrease the product's solubility. Ensure sufficient HCl has been added.
Final Product is Discolored (Yellow/Brown) Impurities carried through from the condensation step.Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) to improve purity and color.

References

  • Cymerman Craig, J., & Young, R. J. (1954). 1-BENZYLPIPERAZINE. Organic Syntheses, 34, 8. [Link]

  • ResearchGate. Synthesis of 4-benzylpiperidine hydrochlorides and.... [Link]

  • SynArchive. Claisen-Schmidt Condensation. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation. [Link]

  • G.S.R. College. Claisen-Schmidt Condensation. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Khan, K. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

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Application Note: The 4-Benzylidenepiperidine Scaffold as a Versatile Platform for the Synthesis of Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), remains a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[1][2] The piperidine moiety is a well-established pharmacophore central to the design of potent AChE inhibitors, most notably in the structure of Donepezil.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-benzylidenepiperidine hydrochloride and its derivatives as a foundational scaffold for synthesizing novel cholinesterase inhibitors. We will explore the underlying chemical principles, provide detailed, field-tested synthetic protocols, and discuss the critical structure-activity relationships that govern inhibitory potency and selectivity.

Introduction: The Strategic Importance of the Piperidine Scaffold

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, which is linked to reduced levels of the neurotransmitter acetylcholine (ACh) in the brain.[5][6] Inhibiting the enzymes responsible for ACh degradation—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can elevate ACh levels, offering symptomatic relief.[1][5]

The N-benzylpiperidine unit, a core component of the highly successful drug Donepezil, is crucial for high-affinity binding within the AChE active site.[7] Specifically, the N-benzyl group is known to form a π-π stacking interaction with key aromatic residues in the catalytic active site (CAS) of the enzyme.[8][9] The 4-benzylidenepiperidine scaffold extends this principle, offering a rigid and synthetically versatile framework. The exocyclic double bond introduced by the benzylidene group provides a point for further chemical modification while also influencing the molecule's conformation, which is critical for optimal interaction with the enzyme's active site gorge.

This guide focuses on the practical synthesis and application of this scaffold, demonstrating its utility in generating libraries of potential AD therapeutics.

The Synthetic Gateway: Claisen-Schmidt Condensation

A robust and efficient method for constructing the core benzylidenepiperidone structure is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (N-substituted-4-piperidone) with an aromatic aldehyde. The use of various substituted benzaldehydes allows for the systematic exploration of structure-activity relationships (SAR).

Workflow for Synthesis of Benzylidenepiperidone Scaffolds

The following diagram outlines the general synthetic pathway, starting from 4-piperidone hydrochloride to generate diverse cholinesterase inhibitors.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Diversification & Lead Optimization A 4-Piperidone Hydrochloride C 3,5-bis(Benzylidene)- 4-piperidone A->C Claisen-Schmidt Condensation (KOH, Methanol) B Substituted Benzaldehyde B->C D N-Benzyl-3,5-bis(Benzylidene) -4-piperidone Derivatives C->D N-Alkylation (e.g., Benzyl Bromide) E Saturated Piperidine Analogues D->E Catalytic Hydrogenation (e.g., H2, Pd/C) F Final Cholinesterase Inhibitors D->F Direct Evaluation E->F Further Functionalization

Caption: General synthetic workflow for cholinesterase inhibitors.

Protocol 1: Synthesis of 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (A Representative Procedure)

This protocol is adapted from methodologies that utilize the Claisen-Schmidt condensation to produce α,β-unsaturated piperidinone analogs, which have demonstrated significant AChE inhibitory activity.

Rationale: The reaction starts with N-benzyl-4-piperidone, which serves as the ketone component. A strong base, potassium hydroxide (KOH), is used to deprotonate the α-carbons of the piperidone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. Subsequent dehydration yields the stable, conjugated benzylidene product. Using two equivalents of the aldehyde leads to the formation of the bis-benzylidene derivative. The nitro group is chosen here as an example of a potent electron-withdrawing substituent that has been shown to enhance AChE inhibition.

Materials:

  • N-benzyl-4-piperidone (1.0 eq)

  • 4-Nitrobenzaldehyde (2.2 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Methanol (as solvent)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-benzyl-4-piperidone (e.g., 1.89 g, 10 mmol) and 4-nitrobenzaldehyde (e.g., 3.32 g, 22 mmol) in 40 mL of methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in 10 mL of methanol.

  • Add the KOH solution dropwise to the flask containing the piperidone and aldehyde over 15 minutes while stirring vigorously at room temperature.

  • Upon addition of the base, a color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, pour the reaction mixture into 100 mL of ice-cold deionized water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold water and then with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the desired 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one. Further purification can be achieved by recrystallization from ethanol if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism of Inhibition and Structure-Activity Relationships (SAR)

The efficacy of these piperidine-based inhibitors is rooted in their ability to bind within the deep, narrow active-site gorge of the AChE enzyme. This gorge contains two principal binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.[4] Dual-site inhibitors, which can interact with both CAS and PAS simultaneously, are often more potent.[10]

Key Molecular Interactions

G cluster_AChE AChE Active Site Gorge cluster_Inhibitor Inhibitor Molecule PAS Peripheral Anionic Site (PAS) (e.g., Trp279, Tyr70) CAS Catalytic Active Site (CAS) (e.g., Trp84, Ser200) N_Benzyl N-Benzyl Group N_Benzyl->CAS π-π Stacking Piperidine Piperidine Core Piperidine->CAS Cation-π or Hydrophobic Pocket Benzylidene Substituted Benzylidene Ring Benzylidene->PAS π-π Stacking & Hydrophobic Interactions

Caption: Binding of a benzylidenepiperidine inhibitor to AChE.

The N-benzyl group on the piperidine nitrogen is essential for anchoring the molecule to the CAS via π-π stacking interactions. The substituted benzylidene moieties can then extend towards the PAS, forming additional hydrophobic or π-stacking interactions, thereby achieving potent dual-site inhibition.

Quantitative SAR Data

The choice of substituent on the benzylidene rings dramatically influences inhibitory potency and selectivity between AChE and BuChE.

Compound IDSubstituent (R) on Benzylidene RingsAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (BuChE/AChE)Reference
1a Hydrogen23.75> 400> 16.8
1b 4-Methyl21.04> 400> 19.0
1d 4-Nitro12.55325.125.9
1g 4-Chloro18.0417.280.96
5h 3,4,5-Trimethoxy (on N-benzyl)0.73--[8][9]
21 Complex Benzoyl (on side chain)0.0005610.1~18000[11]

Analysis of SAR Data:

  • Electron-Withdrawing Groups: The data clearly shows that adding strong electron-withdrawing groups like a nitro substituent (Compound 1d ) significantly increases AChE inhibitory activity compared to the unsubstituted analog (Compound 1a ).

  • Halogens: Halogen substituents, such as chlorine (Compound 1g ), can also enhance potency and, in some cases, introduce dual inhibitory activity against both AChE and BuChE.

  • N-Benzyl Substitution: Modifications to the N-benzyl group itself, such as the addition of methoxy groups (Compound 5h ), can lead to sub-micromolar inhibitory concentrations.[8][9]

  • High Potency Derivatives: Further elaboration of the core structure, moving beyond simple benzylidene groups to more complex side chains, can yield exceptionally potent inhibitors like Compound 21 , which exhibits picomolar activity and high selectivity for AChE.[11]

Conclusion

The 4-benzylidenepiperidine scaffold is a powerful and highly adaptable starting point for the synthesis of novel cholinesterase inhibitors. The Claisen-Schmidt condensation provides a straightforward and efficient method for generating a diverse library of compounds. By strategically modifying the substituents on both the N-benzyl and benzylidene rings, researchers can fine-tune the inhibitory potency and selectivity of the resulting molecules. The insights provided in this application note offer a solid foundation for drug discovery programs aimed at developing next-generation therapeutics for Alzheimer's disease.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 43(11), 1163-1171. [Link]

  • King's College London Research Portal. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Parlar, S., & Taslimi, P. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 188-194. [Link]

  • Pöschl, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 25(3), 696. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Musil, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 325-332. [Link]

  • Sadeghian, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19918. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • McCarthy, C., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Pachón-Angona, I., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 15(8), 947. [Link]

  • Pöschl, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. [Link]

  • Rogers, S. L., et al. (1998). E2020: The pharmacology of a piperidine cholinesterase inhibitor. Dementia and Geriatric Cognitive Disorders, 9(Suppl. 3), 11-22. [Link]

  • Righi, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1123-1127. [Link]

  • Almalki, A. J., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5945-5950. [Link]

  • Almalki, A. J., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5945-5950. [Link]

  • Singh, S., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Archiv der Pharmazie, 355(11), e2200276. [Link]

  • Sinko, G., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5608-5627. [Link]

  • Khan, I., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(14), 5373. [Link]

  • El-Malah, A. A., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules, 26(21), 6698. [Link]

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The 4-Benzylidenepiperidine Scaffold: A Cornerstone for Innovation in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Benzylidenepiperidine Core

In the intricate landscape of neuroscience research and drug development, the identification of versatile chemical scaffolds is paramount. The 4-benzylidenepiperidine moiety, and its close relative the benzoylpiperidine scaffold, have emerged as "privileged structures" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a multitude of biological targets, thereby serving as a rich foundation for the development of a wide array of therapeutic agents. For researchers and drug development professionals, 4-Benzylidenepiperidine hydrochloride represents a critical starting point—a versatile chemical intermediate for the synthesis of potent and selective modulators of the central nervous system (CNS).

This comprehensive guide delves into the practical applications of the 4-benzylidenepiperidine scaffold in neuroscience. We will explore its utility in the synthesis of targeted neurological agents, provide detailed, field-proven protocols for their creation and characterization, and illuminate the underlying principles that govern their biological activity.

Part 1: Foundational Rationale - Targeting Key Neurological Pathways

The therapeutic potential of compounds derived from the 4-benzylidenepiperidine scaffold lies in their ability to interact with critical targets in the CNS. The inherent structural features of this scaffold, particularly the piperidine ring and the benzyl group, provide a foundation that can be chemically modified to achieve high affinity and selectivity for various neurological receptors and transporters.

Modulating Monoamine Transporters: A Hub for Psychiatric and Neurological Treatment

A significant focus of research utilizing the 4-benzylpiperidine core has been the development of ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The inhibition of these transporters is a clinically validated strategy for the treatment of a range of conditions, from depression and anxiety to attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.

The 4-benzylpiperidine framework has proven to be an exceptional starting point for crafting highly selective DAT inhibitors.[2][3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-benzyl group and the piperidine ring can dramatically influence binding affinity and selectivity over SERT and NET.[2][4] For instance, the introduction of electron-withdrawing groups on the N-benzyl ring has been shown to be beneficial for DAT binding.[2]

Beyond Monoamine Transporters: A Scaffold for Diverse CNS Targets

The versatility of the 4-benzylidenepiperidine scaffold extends beyond monoamine transporters. Research has successfully leveraged this core structure to develop potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[5][6] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.

Furthermore, derivatives of this scaffold have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease and schizophrenia.[7] The 4-benzylpiperidine core has also been incorporated into the design of N-methyl-D-aspartate (NMDA) receptor antagonists, which have therapeutic potential in a variety of neurological disorders.[8]

Part 2: Synthetic Protocols - From Scaffold to Active Compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative neurologically active compounds derived from the 4-benzylidenepiperidine scaffold. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of a High-Affinity Dopamine Transporter (DAT) Inhibitor

This protocol outlines the synthesis of a potent DAT inhibitor based on the 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold, a class of compounds known for their high affinity and selectivity for the dopamine transporter.[3]

Objective: To synthesize a selective DAT inhibitor for use in in vitro binding and uptake assays.

Materials:

  • 4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Diphenylmethyl bromide

  • Benzyl bromide

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 4-(diphenylmethoxy)piperidine.

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C, add a solution of 4-hydroxypiperidine (1.0 eq) in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0°C and add a solution of diphenylmethyl bromide (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-(diphenylmethoxy)piperidine.

  • Step 2: N-alkylation to yield the final DAT inhibitor.

    • To a solution of 4-(diphenylmethoxy)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the target DAT inhibitor.

Causality and Validation: The use of a strong base like sodium hydride in Step 1 is crucial for the deprotonation of the hydroxyl group on the piperidine, forming a nucleophilic alkoxide that readily reacts with the electrophilic diphenylmethyl bromide. The N-alkylation in Step 2 is a standard procedure, with potassium carbonate acting as a base to facilitate the reaction. Purification by column chromatography at each step is essential to ensure the purity of the intermediates and the final compound, which can be validated by techniques such as NMR and mass spectrometry.

Protocol 2: Synthesis of an Acetylcholinesterase (AChE) Inhibitor

This protocol describes the synthesis of a 1-benzyl-4-substituted piperidine derivative, a class of compounds that has shown potent AChE inhibitory activity.[5][6]

Objective: To synthesize a potent AChE inhibitor for in vitro enzyme activity assays.

Materials:

  • Isonipecotic acid

  • Thionyl chloride

  • Aluminum chloride

  • Benzene

  • 1,2-dichloroethane

  • Sodium borohydride

  • Methanol

  • Benzyl bromide

  • Potassium carbonate

  • Anhydrous acetonitrile

  • Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Synthesis of 4-benzoylpiperidine.

    • To a suspension of isonipecotic acid (1.0 eq) in benzene, add thionyl chloride (1.5 eq) and reflux for 2 hours.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • To a suspension of aluminum chloride (2.5 eq) in 1,2-dichloroethane, add the acid chloride in 1,2-dichloroethane dropwise at 0°C.

    • Stir the mixture at room temperature for 30 minutes and then add benzene (3.0 eq).

    • Heat the reaction to reflux for 4 hours.

    • Cool the mixture and pour it onto ice-water with concentrated HCl.

    • Separate the aqueous layer, wash with ether, and then make it basic with NaOH.

    • Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to give 4-benzoylpiperidine.

  • Step 2: Reduction of the ketone.

    • To a solution of 4-benzoylpiperidine (1.0 eq) in methanol at 0°C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with water and concentrate to remove methanol.

    • Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-(phenyl(hydroxy)methyl)piperidine.

  • Step 3: N-benzylation to yield the final AChE inhibitor.

    • To a solution of 4-(phenyl(hydroxy)methyl)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool the reaction to room temperature, filter, and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to obtain the target AChE inhibitor.

Causality and Validation: The Friedel-Crafts acylation in Step 1 is a classic method for forming the benzoylpiperidine core. The reduction of the ketone to a secondary alcohol in Step 2 with sodium borohydride is a mild and selective method. The final N-benzylation in Step 3 is analogous to the DAT inhibitor synthesis. Each step's success is contingent on the proper execution of the reaction conditions and is validated through chromatographic and spectroscopic analysis.

Part 3: In Vitro Characterization Protocols

Following the successful synthesis of novel compounds, their biological activity must be rigorously characterized. The following protocols detail standard in vitro assays for assessing the potency of the synthesized DAT and AChE inhibitors.

Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized DAT inhibitor for the dopamine transporter.

Principle: This is a competitive binding assay where the synthesized compound competes with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to the dopamine transporter in a brain tissue preparation.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Non-specific binding control (e.g., 10 µM GBR 12909)

  • Synthesized DAT inhibitor at various concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Rat Striatal Homogenate:

    • Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh homogenization buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a series of tubes, add the membrane homogenate (e.g., 100-200 µg protein), radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the synthesized DAT inhibitor at a range of concentrations.

    • Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized AChE inhibitor.

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Synthesized AChE inhibitor at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and either buffer (for control) or the synthesized AChE inhibitor at various concentrations.

    • Add the AChE enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Express the AChE activity as a percentage of the control (uninhibited) activity.

    • Plot the percentage of AChE activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces AChE activity by 50%).

Part 4: Visualization and Data Presentation

Visual aids are crucial for understanding complex biological and chemical concepts. The following diagrams and table summarize key information related to the application of the 4-benzylidenepiperidine scaffold in neuroscience.

The Versatility of the 4-Benzylidenepiperidine Scaffold

G A 4-Benzylidenepiperidine Hydrochloride (Scaffold) B Dopamine Transporter (DAT) Inhibitors A->B C Acetylcholinesterase (AChE) Inhibitors A->C D Serotonin Transporter (SERT) Inhibitors A->D E NMDA Receptor Antagonists A->E F Dopamine D4 Receptor Antagonists A->F G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) Reuptake Site Dopamine Dopamine Dopamine->DAT:port Normal Reuptake Inhibitor DAT Inhibitor (from Scaffold) Inhibitor->DAT:port Blocks Reuptake

Caption: Inhibition of dopamine reuptake at the synapse.

Structure-Activity Relationship (SAR) Summary
Scaffold ModificationTarget Affinity/SelectivityReference
Electron-withdrawing group at C(4) of N-benzyl ringIncreased DAT affinity[2]
Diphenylmethoxyethyl at C(4) of piperidineHigh DAT affinity[3]
Biphenyl group on carboxamide side chainSelectivity for SERT[4]
Diphenyl group on carboxamide side chainSelectivity for DAT[4]
Bulky substituent at para position of benzamideIncreased AChE inhibitory activity[5]

Conclusion

This compound and the broader class of 4-benzylpiperidine derivatives represent a cornerstone in modern neuroscience drug discovery. While not typically a direct therapeutic agent, its role as a versatile chemical scaffold is undeniable. By providing a structurally robust and readily modifiable core, it empowers medicinal chemists and neuropharmacologists to design and synthesize novel ligands with high affinity and selectivity for a range of critical CNS targets. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the continued exploration of this privileged structure in the quest for new and improved treatments for neurological and psychiatric disorders.

References

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Application Note: 4-Benzylidenepiperidine Hydrochloride as a Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. The piperidine motif is a quintessential example of such a scaffold, found in a vast array of approved drugs and clinical candidates.[1] Within this class, 4-benzylidenepiperidine and its saturated counterpart, 4-benzylpiperidine, represent a particularly versatile and strategically important building block. Its structural rigidity, combined with multiple points for chemical diversification, allows for the precise tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2]

This guide provides an in-depth exploration of 4-benzylidenepiperidine hydrochloride as a foundational building block. We will detail its physicochemical properties, outline key synthetic strategies for derivatization, and present validated protocols for its use in the laboratory. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively leverage this scaffold in the creation of next-generation therapeutics targeting a range of diseases, from HIV to neurodegenerative disorders.[3][4][5]

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful and reproducible synthesis. This compound is the immediate precursor to the more commonly derivatized 4-benzylpiperidine scaffold, typically formed via reduction of the exocyclic double bond.

PropertyValueSource
Molecular Formula C₁₂H₁₅N · HCl (for the benzylidene form)N/A
Molecular Weight 209.71 g/mol (for the benzylidene form)N/A
CAS Number 23239-75-0 (for the reduced 4-benzylpiperidine HCl form)[6]
Appearance White to off-white crystalline solidN/A
Solubility Soluble in water, methanol, ethanolN/A
Storage Store at 2-8°C, desiccated. Hygroscopic.[7][8]

Handling and Safety: As with all amine hydrochlorides, this compound is a potential irritant. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its hygroscopic nature, it should be stored in a tightly sealed container under inert gas (e.g., Argon or Nitrogen) in a desiccator.

Section 2: The 4-Benzylidenepiperidine Scaffold in Drug Discovery

The true power of this scaffold lies in its capacity for controlled, multi-point diversification. The core structure presents three primary vectors for chemical modification, allowing chemists to systematically explore the chemical space and optimize for target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_scaffold 4-Benzylidenepiperidine Scaffold cluster_mods Key Modification Vectors Scaffold 4-Benzylidenepiperidine Core Structure N1 Vector 1: Piperidine Nitrogen (N1) (Alkylation, Acylation) N1->Structure C4 Vector 2: Exocyclic Double Bond (C4) (Reduction, Oxidation) C4->Structure Phenyl Vector 3: Phenyl Ring (Aromatic Substitution) Phenyl->Structure caption Key diversification points on the 4-benzylidenepiperidine scaffold. G cluster_workflow Workflow: Catalytic Hydrogenation A 1. Charge Reactor with 4-Benzylidenepiperidine HCl B 2. Add 10% Pd/C Catalyst and Methanol A->B C 3. Purge with H₂ and Pressurize to 50 psi B->C D 4. Stir at Room Temp for 4-6 hours C->D E 5. Monitor by TLC/LC-MS D->E F 6. Vent H₂ and Purge with Inert Gas D->F Upon Completion G 7. Filter through Celite® to Remove Catalyst F->G H 8. Concentrate Filtrate to Obtain Product G->H caption Experimental workflow for the reduction of 4-benzylidenepiperidine.

Sources

Experimental procedures for the biological evaluation of 4-Benzylidenepiperidine hydrochloride

This structured evaluation provides a robust pathway to characterize the biological profile of this compound. Positive results, such as potent and selective in vitro activity, cellular neuroprotection, and reversal of cognitive deficits in vivo, would strongly support its further development. Subsequent steps would include more comprehensive ADME/Tox profiling, investigation of the precise mechanism of action (e.g., kinetic studies of enzyme inhibition, functional assays for receptor agonism/antagonism), and evaluation in more complex transgenic animal models of neurodegenerative disease. [22][23]

References

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  • Tice, R. R., Austin, C. P., Kavlock, R. J., & Bucher, J. R. (Eds.). (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Boruah, H., Sarma, D., & Ali, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Editorial: Neuropharmacological and neurotoxicological advances using in vivo non-mammalian model organisms. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Meek, D. W., & D'Mello, S. R. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Pharmacology, 13, 1023797. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. Available at: [Link]

  • In Vivo Animal Models. Scantox. Available at: [Link]

  • Parng, C., Ton, C., Lin, Y. X., & McGrath, P. (2009). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current pharmaceutical design, 15(19), 2244–2253. Available at: [Link]

  • Rocha, L., & Niquet, J. (2009). Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. Current neuropharmacology, 7(2), 151–166. Available at: [Link]

  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (2015). AGETDS. Available at: [Link]

  • Basile, L., Amata, E., D'Annessa, I., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Gering, I., Escher, M., & Gertsch, J. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 506-513. Available at: [Link]

  • D'Annessa, I., Basile, L., & Collina, S. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 25(24), 5897. Available at: [Link]

  • Yamanashi, Y., Ogura, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(16), 3133–3143. Available at: [Link]

  • Mastropasqua, F., Ludwig, F. A., & Abate, C. (2024). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 25(1), 450. Available at: [Link]

  • Narayanan, S., Bhat, R., et al. (2011). Early development of sigma-receptor ligands. Future medicinal chemistry, 3(7), 827–836. Available at: [Link]

  • Wang, Y., Zhang, H., et al. (2018). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Chemical & pharmaceutical bulletin, 66(12), 1147–1153. Available at: [Link]

  • Sugimoto, H., Iimura, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry, 27(2). Available at: [Link]

  • Sippl, W., & Wani, T. A. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 10(12), 1224–1232. Available at: [Link]

  • Boruah, H., Sarma, D., & Ali, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(19), 6829. Available at: [Link]

  • Basile, L., Amata, E., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 26(13), 3949. Available at: [Link]

  • Zhang, H. Y., Tang, X. C. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 305–316. Available at: [Link]

  • Abe, A., Kizu, J., et al. (2007). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 50(12), 2747–2757. Available at: [Link]

  • D'hooge, R., & De Deyn, P. P. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(5), 285–295. Available at: [Link]

Application Note: Comprehensive Characterization of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the thorough characterization of 4-Benzylidenepiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. The protocols herein are designed to ensure scientific rigor, providing a multi-faceted approach to confirm the identity, purity, and solid-state properties of this compound. We will detail methodologies spanning chromatography, spectroscopy, thermal analysis, and classic analytical techniques, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction: The Importance of Rigorous Characterization

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and solid-state form can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the safety and efficacy of the final drug product. Therefore, a robust and comprehensive analytical characterization is not merely a quality control checkpoint but a critical component of process understanding and validation in pharmaceutical development.

This guide eschews a one-size-fits-all template, instead presenting a logical workflow for the in-depth analysis of this compound. Each method is presented with a detailed protocol, the scientific principles underpinning the technique, and insights into data interpretation.

Comprehensive Analytical Workflow

A holistic characterization of this compound involves a multi-technique approach to assess its chemical structure, purity, and physical properties. The following diagram illustrates a recommended workflow:

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Assay cluster_2 Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity & Impurities) FTIR->HPLC GC GC-FID/MS (Residual Solvents & Volatiles) Titration Potentiometric Titration (Assay) EA Elemental Analysis (Elemental Composition) XRPD X-Ray Powder Diffraction (Crystallinity & Polymorphism) EA->XRPD DSC Differential Scanning Calorimetry (Thermal Transitions) TGA Thermogravimetric Analysis (Solvates & Stability) Sample Sample Received Sample->NMR Identity Sample->HPLC Purity Sample->XRPD Physical Form

Caption: Comprehensive analytical workflow for this compound.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. For hydrochloride salts, the acidic proton on the nitrogen can sometimes be broad or exchange with residual water in the solvent. Using a dry deuterated solvent like DMSO-d₆ is often advantageous for observing exchangeable protons.[1]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Observe the chemical shifts, coupling patterns, and integrations of the aromatic, vinylic, and piperidine protons. The protonated amine (N-H) is expected to appear as a broad signal at a downfield chemical shift.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Identify the expected number of carbon signals corresponding to the benzylidene and piperidine moieties.

  • Data Interpretation: Compare the observed spectra with the expected chemical shifts and coupling constants for the proposed structure.

Expected ¹H NMR Signals (Illustrative) Expected ¹³C NMR Signals (Illustrative)
Aromatic protons (multiplets)Aromatic carbons
Vinylic proton (singlet or triplet)Vinylic carbons
Piperidine protons (multiplets)Piperidine carbons
N-H proton (broad singlet, downfield)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify functional groups and confirm the salt form of the compound. For amine hydrochlorides, the N-H stretching vibrations are characteristically broad and shifted to lower wavenumbers compared to the free amine.[2]

Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the key vibrational bands:

    • N-H⁺ Stretch: A broad band is typically observed in the 2400-2700 cm⁻¹ region.[2]

    • C=C Stretch (Aromatic & Vinylic): Bands around 1600-1450 cm⁻¹.

    • C-H Bends: Out-of-plane bending for the substituted benzene ring in the 900-690 cm⁻¹ region.

    • The absence of a sharp N-H stretch around 3300 cm⁻¹ helps confirm the hydrochloride salt form over the free base.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the free base form of the compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a mass spectrometer with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The primary ion observed should correspond to the protonated molecule of the free base [M+H]⁺. The isotopic pattern should also be consistent with the molecular formula.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for assessing the purity of the compound. The use of an acidic mobile phase is generally recommended for good peak shape of basic compounds like piperidine derivatives.[3]

Protocol: HPLC-UV for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to elute the main peak and any potential impurities (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

    • Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Identify and quantify any impurities using a reference standard if available.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile impurities and residual solvents. For the analysis of the amine hydrochloride itself, it is often necessary to regenerate the more volatile free amine prior to injection.[4][5]

Protocol: GC-FID/MS for Volatile Impurities

  • Sample Preparation (for non-amine volatiles): Dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO) for headspace analysis.

  • Sample Preparation (for amine analysis): Dissolve the sample in a suitable solvent and add a base (e.g., anhydrous K₂CO₃ or a strong organic base) to liberate the free amine.[5]

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: A suitable temperature program to separate the analytes of interest (e.g., start at 50 °C, ramp to 280 °C).

  • Data Analysis:

    • Identify residual solvents and other volatile impurities by comparing their retention times and mass spectra to known standards and libraries.

    • Quantify impurities using an appropriate calibration method.

Classical Analytical Techniques for Assay and Composition

Potentiometric Titration

Potentiometric titration is a reliable method for determining the assay of the hydrochloride salt.[6][7][8]

Protocol: Non-Aqueous Potentiometric Titration

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent such as a mixture of glacial acetic acid and acetic anhydride.

  • Titrant: A standardized solution of perchloric acid in glacial acetic acid.

  • Instrumentation: A potentiometer with a suitable electrode system (e.g., glass and reference electrodes).

  • Procedure: Titrate the sample solution with the standardized perchloric acid, recording the potential as a function of the titrant volume.

  • Data Analysis: Determine the endpoint from the inflection point of the titration curve. Calculate the assay based on the stoichiometry of the reaction.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the molecular formula of this compound (C₁₂H₁₆NCl). This is a fundamental technique for confirming the empirical formula.[9][10]

Protocol: CHN and Chlorine Analysis

  • Instrumentation: Use a dedicated elemental analyzer.

  • Procedure:

    • For CHN analysis, the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[9]

    • Chlorine content can be determined by various methods, including combustion with subsequent titration or ion chromatography.

  • Data Analysis: Compare the experimental percentages of C, H, N, and Cl with the theoretical values. The results should be within an acceptable range (typically ±0.4%).

Element Theoretical %
Carbon (C)68.08
Hydrogen (H)7.62
Nitrogen (N)6.61
Chlorine (Cl)16.74

Solid-State Characterization

The solid-state properties of an API or intermediate are critical for formulation, stability, and handling.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for determining the crystallinity and identifying the polymorphic form of the material.[11][12][13][14]

Protocol: XRPD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • Instrumentation: A powder X-ray diffractometer.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Interpretation:

    • A pattern with sharp peaks indicates a crystalline material.

    • A broad, diffuse halo suggests an amorphous solid.

    • The unique peak positions and intensities serve as a "fingerprint" for a specific crystalline form.[12]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and thermal stability.[15][16]

Protocol: DSC and TGA

  • Instrumentation: A DSC instrument and a TGA instrument. Simultaneous TGA-DSC can also be used.[17]

  • DSC Procedure:

    • Accurately weigh a small amount of sample (2-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Observe endothermic events such as melting and exothermic events like decomposition.

  • TGA Procedure:

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature.

    • Weight loss at lower temperatures may indicate the presence of residual solvents or water (solvates/hydrates).

  • Data Interpretation: Correlate the thermal events observed in DSC with any weight loss seen in TGA to understand the nature of the transitions (e.g., melting with or without decomposition).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, thermal, and classical techniques, researchers and quality control professionals can confidently ascertain the identity, purity, and solid-state properties of this important pharmaceutical intermediate. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is fundamental to successful drug development and manufacturing.

References

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Sources

Topic: A Strategic Guide to In Vitro Assay Development for Novel 4-Benzylidenepiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-benzylidenepiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key enzymes implicated in neurodegenerative disorders such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1][2][3] The successful translation of these promising compounds from bench to clinic hinges on the rigorous and systematic evaluation of their biological effects. This guide provides an integrated strategy and detailed protocols for the in vitro characterization of novel 4-benzylidenepiperidine hydrochloride derivatives. Moving beyond a simple list of procedures, we present a logical, field-proven assay cascade designed to first assess general cytotoxicity, then elucidate specific mechanisms of action through target-based enzyme inhibition assays, and finally, validate the findings with robust data analysis. This document serves as a comprehensive resource for researchers aiming to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The Foundational Step: Assessing General Cytotoxicity

Before investigating a specific enzymatic or receptor target, it is imperative to determine the general cytotoxic profile of the test compounds. A highly cytotoxic compound can produce false positives in subsequent assays by indiscriminately killing cells, leading to a non-specific decrease in signal. This initial screen ensures that the observed activity in target-based assays is due to a specific molecular interaction rather than cellular toxicity.

Scientific Rationale: Why the XTT Assay is Preferred

Among the various methods for assessing cell viability, tetrazolium salt-based colorimetric assays are renowned for their simplicity and reliability.[4] Both the MTT and XTT assays quantify cell viability by measuring the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[4][5][6] However, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers significant advantages over the older MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step that is required for the insoluble MTT formazan crystals.[7] This streamlines the protocol, reduces handling errors, minimizes compound precipitation issues, and makes the XTT assay more amenable to high-throughput screening.[7][8]

Experimental Workflow: XTT Cell Viability Assay

The workflow for the XTT assay is a straightforward "mix-incubate-measure" procedure.

XTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Treat 3. Add 4-Benzylidenepiperidine Derivatives (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (treatment period) AddXTT 5. Add Activated XTT Reagent Incubate2->AddXTT Incubate3 6. Incubate 2-4h (color development) Read 7. Measure Absorbance (450-500 nm)

Caption: XTT Assay workflow from cell seeding to absorbance measurement.

Protocol 1: XTT Cytotoxicity Assay

Objective: To determine the concentration at which the test compounds reduce the viability of a chosen cell line by 50% (CC50).

Materials:

  • Selected mammalian cell line (e.g., SH-SY5Y for neuroactivity, HeLa for general cytotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Test 4-benzylidenepiperidine derivatives, dissolved in DMSO to create a 10 mM stock

  • Positive control (e.g., Doxorubicin)

  • Sterile, clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-benzylidenepiperidine derivatives in complete medium. A common starting point is a 2X concentration series from 200 µM down to ~0.1 µM.

    • Scientist's Note: The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final DMSO concentration.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or positive control.

    • Incubate for an additional 24 to 72 hours, depending on the expected mechanism and cell doubling time.

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]

    • Add 50 µL of the activated XTT solution to each well, including controls.[4]

    • Gently swirl the plate to mix.

    • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.[4] The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[4]

    • Use a reference wavelength between 630-690 nm to subtract background noise.[4]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.

Target-Specific Assays: Elucidating Mechanism of Action (MoA)

Once a compound's cytotoxicity profile is established, subsequent assays can be performed at non-toxic concentrations to probe for specific biological targets. Literature suggests that 4-benzylidenepiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), making these enzymes primary targets for investigation.[2][9][10]

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[11] Its inhibition is a key therapeutic strategy for managing Alzheimer's disease.[12] The most common method for measuring AChE activity is the colorimetric Ellman's assay.[11][13] In this assay, AChE hydrolyzes acetylthiocholine (a substrate analog) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product whose formation can be monitored spectrophotometrically at 410-412 nm.[12][14] An inhibitor will slow down this reaction, resulting in a reduced rate of color development.

Enzyme_Inhibition_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Enzyme (e.g., AChE, MAO) Substrate Substrate (e.g., Acetylthiocholine) Enzyme->Substrate Product Product 1 (e.g., Thiocholine) Enzyme->Product catalyzes Substrate->Product ColoredProduct Colored Product (e.g., TNB) Product->ColoredProduct reacts with Inhibitor Inhibitor (4-Benzylidenepiperidine Derivative) Inhibitor->Enzyme binds & inhibits DTNB Detection Reagent (e.g., DTNB) DTNB->ColoredProduct Readout Spectrophotometer Readout ColoredProduct->Readout Absorbance Measured

Caption: Principle of a colorimetric enzyme inhibition assay.

Protocol 2: AChE Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of test compounds against AChE.

Materials:

  • Human recombinant AChE

  • AChE Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) substrate solution (15 mM in deionized water)[12]

  • Test compounds and a positive control (e.g., Donepezil or Physostigmine)[2]

  • Clear, flat-bottom 96-well plates

  • Microplate reader with kinetic reading capability

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in AChE Assay Buffer.

    • In each well of a 96-well plate, add the following in order:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB solution

      • 20 µL of compound dilution (or buffer for uninhibited control)

  • Pre-incubation:

    • Add 10 µL of AChE enzyme solution to each well.

    • Mix gently and pre-incubate the plate for 10 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[12]

    • Scientist's Note: A pre-incubation step is crucial, especially for slow-binding inhibitors, to ensure that an equilibrium between the enzyme and inhibitor is reached before starting the reaction.

  • Initiation of Reaction and Kinetic Reading:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes.[12]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = ((V_uninhibited - V_inhibited) / V_uninhibited) * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays

Scientific Rationale: MAO enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[15] Selective inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[9][10] Therefore, it is critical to assess the inhibitory activity of 4-benzylidenepiperidine derivatives against both isoforms to determine their potency and selectivity. Assays can be performed using spectrophotometric or fluorometric methods that measure the production of hydrogen peroxide, a common byproduct of the MAO-catalyzed reaction.[16]

Protocol 3: MAO-Glo™ Assay (or similar H₂O₂-based fluorometric assay)

Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B and establish a selectivity index.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • MAO substrates (provided in commercial kits, or use p-tyramine for a general substrate)

  • A detection reagent that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[15]

  • Test compounds

  • White or black, opaque, flat-bottom 96-well plates (for fluorescence)

Procedure:

  • Assay Setup:

    • This protocol is typically run in two separate plates, one for MAO-A and one for MAO-B.

    • Add 20 µL of Assay Buffer to each well.

    • Add 10 µL of test compound serial dilutions or appropriate controls to the wells.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Mix and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a substrate/detection reagent mix containing the MAO substrate, HRP, and the fluorescent probe.

    • Start the reaction by adding 10 µL of this mix to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the % Inhibition for each concentration against both MAO-A and MAO-B as described in the AChE protocol.

    • Determine the IC50 values for both enzymes (IC50_MAO-A and IC50_MAO-B).

    • Calculate the Selectivity Index (SI). For a preferential MAO-B inhibitor, the formula is: SI = IC50_MAO-A / IC50_MAO-B

    • A high SI value (>10) indicates significant selectivity for one isoform over the other.

Assay Validation and Data Interpretation

Generating data is only the first step; ensuring its quality and interpreting it correctly is paramount for making sound decisions in a drug discovery project.[17][18]

Key Validation Parameters and Data Presentation

For any screening assay, it is crucial to establish its robustness and reproducibility.[19] The Z-factor (Z') is a statistical parameter used to quantify the quality of an assay, with a value > 0.5 indicating an excellent assay suitable for high-throughput screening.

Table 1: Example Characterization Data for Hypothetical 4-Benzylidenepiperidine Derivatives

Compound IDCC50 (µM) SH-SY5Y CellsAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Selectivity Index (SI)
BPD-001 >1000.05815.20.9516.0
BPD-002 12.51.20.112.30.05
BPD-003 >100>50>500.015>3333
Donepezil>1000.012>50>50N/A
Selegiline>100>508.90.009989

Interpretation of Table 1:

  • BPD-001 is a potent AChE inhibitor with moderate, non-selective MAO activity and low cytotoxicity.

  • BPD-002 shows moderate cytotoxicity and is a potent, selective MAO-A inhibitor. Its AChE activity may be influenced by its cytotoxicity at higher concentrations.

  • BPD-003 is a highly potent and selective MAO-B inhibitor with no off-target activity or cytotoxicity observed at the tested concentrations.

Understanding the Mechanism of Inhibition (MoI)

Determining the IC50 provides a measure of potency but does not describe how the compound inhibits the enzyme. Enzyme kinetic studies are performed to distinguish between different modes of reversible inhibition (e.g., competitive, non-competitive, uncompetitive).[20][21] This is typically done by measuring the reaction rate at various substrate concentrations in the presence of a fixed concentration of the inhibitor and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[22]

  • Competitive Inhibition: Inhibitor binds to the active site. Lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax is unchanged, Km increases).[22][23]

  • Non-competitive Inhibition: Inhibitor binds to an allosteric site. Lines intersect at the x-axis (Vmax decreases, Km is unchanged).[22][23]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel (both Vmax and Km decrease).[22][24]

An Integrated Assay Cascade Strategy

A successful screening campaign follows a logical progression, using a cascade of assays to filter a large number of compounds down to a few promising leads. This strategy maximizes efficiency and ensures that resources are focused on compounds with the most desirable biological profiles.

Assay_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Screening cluster_lead_opt Lead Optimization Start Library of 4-Benzylidenepiperidine Hydrochloride Derivatives Primary Primary Target Assay (e.g., AChE Inhibition @ 10 µM) Start->Primary IC50 IC50 Determination (Potency) Primary->IC50 Active 'Hits' Cytotox Cytotoxicity Assay (CC50) (Safety) IC50->Cytotox Selectivity Selectivity Assays (e.g., MAO-A vs MAO-B) Cytotox->Selectivity Non-toxic Actives Kinetics Enzyme Kinetics (Mechanism of Inhibition) Selectivity->Kinetics Potent & Selective 'Leads' Cellular Cell-Based Functional Assays (e.g., Neuroprotection) Kinetics->Cellular End Lead Candidate for In Vivo Studies Cellular->End

Caption: A strategic assay cascade for drug discovery.

This tiered approach ensures a comprehensive evaluation, starting with broad screening, followed by detailed characterization of potency, safety, and selectivity, and culminating in in-depth mechanistic studies for the most promising lead compounds.

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  • Biochemistry | Enzyme Inhibition. (2017, April 26). YouTube. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2023, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021, March 27). Molecules. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols: The Strategic Use of 4-Benzylidenepiperidine Hydrochloride in the Development of Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for targeting the central nervous system (CNS). Among the versatile precursors for this scaffold, 4-benzylidenepiperidine hydrochloride offers a strategic entry point for creating diverse libraries of compounds aimed at dopamine receptors. Its rigidified double bond allows for selective reduction to the more flexible 4-benzylpiperidine core, which serves as a crucial intermediate. Subsequent functionalization, primarily at the piperidine nitrogen, allows for the fine-tuning of pharmacological properties to achieve desired affinity and selectivity for dopamine receptor subtypes (D1-D5). This guide provides an in-depth exploration of this synthetic strategy, detailing the core chemical transformations, providing step-by-step protocols, and discussing the structure-activity relationships (SAR) that govern the interaction of these ligands with their biological targets.

Introduction: The 4-Benzylpiperidine Scaffold in Dopamine Receptor Modulation

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are critical G-protein coupled receptors (GPCRs) that regulate a vast array of neurological processes, including motor control, cognition, motivation, and reward.[1][2] Dysregulation of dopaminergic signaling is implicated in numerous disorders such as Parkinson's disease, schizophrenia, and addiction, making these receptors prime targets for therapeutic intervention.[1]

The 4-benzylpiperidine framework has emerged as a "privileged structure" in the design of CNS-active agents. The benzyl group can engage in crucial π-π stacking interactions within the receptor binding pocket, while the basic piperidine nitrogen often forms a key salt bridge with acidic residues, such as a highly conserved aspartate in the transmembrane domain of dopamine receptors.[3] this compound serves as a stable, readily available starting material that, through a two-step sequence of reduction and N-alkylation/arylation, provides systematic access to a wide range of dopamine receptor ligands.[4]

The Dopamine Receptor Signaling Cascade

Dopamine receptors modulate neuronal activity primarily by influencing the levels of cyclic AMP (cAMP).

  • D1-like receptors (D1, D5) are typically coupled to the Gαs/olf protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • D2-like receptors (D2, D3, D4) are coupled to the Gαi/o protein, which inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[1]

This fundamental difference in signaling is a key determinant of their physiological effects and provides a basis for designing selective ligands.

cluster_D1 D1-like Pathway cluster_D2 D2-like Pathway D1R Dopamine D1/D5 Receptor Gas Gαs/olf D1R->Gas Activates AC1 Adenylyl Cyclase Gas->AC1 Stimulates cAMP_inc ↑ cAMP AC1->cAMP_inc Produces D2R Dopamine D2/D3/D4 Receptor Gai Gαi/o D2R->Gai Activates AC2 Adenylyl Cyclase Gai->AC2 Inhibits cAMP_dec ↓ cAMP AC2->cAMP_dec Dopamine Dopamine Dopamine->D1R Dopamine->D2R

Caption: Simplified Dopamine Receptor Signaling Pathways.

Synthetic Strategy: From Precursor to Potent Ligand

The development of dopamine receptor ligands from this compound follows a logical and modular workflow. This approach allows for the late-stage introduction of diversity elements, which is highly efficient for exploring structure-activity relationships.

G cluster_alkylation N-Functionalization start 4-Benzylidenepiperidine Hydrochloride inter 4-Benzylpiperidine (Key Intermediate) start->inter Step 1: Catalytic Hydrogenation direct Direct Alkylation (e.g., with R-Br) inter->direct Step 2a reductive Reductive Amination (e.g., with R-CHO) inter->reductive Step 2b final N-Substituted 4-Benzylpiperidine Ligands direct->final reductive->final

Caption: General synthetic workflow for ligand development.

The critical first step is the reduction of the exocyclic double bond. This transformation is most effectively and cleanly achieved through catalytic hydrogenation, which saturates the double bond to yield 4-benzylpiperidine.[4] This intermediate is the linchpin of the entire synthetic strategy, providing a secondary amine that is poised for diversification.

The second step involves the N-alkylation or N-arylation of 4-benzylpiperidine. Two robust and widely used methods are:

  • Direct Alkylation: A classic SN2 reaction with an appropriate alkyl halide (e.g., benzyl bromide, alkyl iodide) in the presence of a non-nucleophilic base.[5]

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][6]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Benzylpiperidine (Intermediate)

This protocol details the catalytic hydrogenation of the starting material to produce the key intermediate. The use of Palladium on carbon (Pd/C) is a standard and highly efficient method for this transformation.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Diatomaceous earth (e.g., Celite®)

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask suitable for hydrogenation, add this compound (1.0 eq). Dissolve it in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient for many lab-scale reactions) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the reaction flask with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 1 M NaOH solution to neutralize the hydrochloride salt and extract the free base. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzylpiperidine as the free base, which can be used directly in the next step.

Protocol 2: N-Alkylation of 4-Benzylpiperidine via Reductive Amination

This protocol provides a representative example for synthesizing a D4-selective antagonist by reacting 4-benzylpiperidine with a substituted benzaldehyde.[2]

Materials:

  • 4-Benzylpiperidine (from Protocol 1, 1.0 eq)

  • 3-Fluoro-4-methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-benzylpiperidine (1.0 eq) and 3-fluoro-4-methoxybenzaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Continue stirring the reaction mixture at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-benzylpiperidine product.

Structure-Activity Relationships (SAR) and Data Presentation

The affinity and selectivity of these ligands for dopamine receptor subtypes are highly dependent on the nature of the substituent introduced onto the piperidine nitrogen. Studies on related scaffolds have demonstrated several key principles:

  • Aromatic/Heteroaromatic Groups: The introduction of substituted benzyl or other heteroaromatic moieties is crucial for achieving high affinity. Electron-donating or withdrawing groups on the aromatic ring can fine-tune electronic and steric properties, significantly impacting binding. For instance, groups like 3-fluoro-4-methoxybenzyl have been shown to confer high affinity and selectivity for the D4 receptor.[3]

  • Linker Length and Flexibility: The distance and conformational freedom between the piperidine nitrogen and any terminal aromatic group play a critical role. This is often modulated by using different alkyl chains in the N-alkylation step.

  • Selectivity: Achieving selectivity, particularly among the highly homologous D2-like receptors, is a major challenge. Subtle changes in substituent patterns can exploit minor differences in the receptor binding pockets. For example, some N-substituted 4-benzylpiperidines show remarkable selectivity for the D4 receptor over D2 and D3 subtypes.[1]

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative N-substituted piperidine ligands at the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound IDN-SubstituentD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Reference
8a 3-Fluorobenzyl>10,000>10,000>10,000205.9>10,000[3]
8b 3,4-Difluorobenzyl>10,000>10,000>10,000169>10,000[3]
8c 4-Fluoro-3-methylbenzyl>10,000>10,000>10,000135>10,000[3]
11d 2-(Phenylamino)-2-oxoethyl>10,000>10,000>10,000121>10,000[3]
Compound 8 4-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-1-yl)butyl10,000150029008.71>10,000[1]

Data presented for benzyloxypiperidine (8a, 8b, 8c, 11d) and a 4-benzylpiperidine analog (Compound 8) to illustrate SAR principles.

Conclusion and Future Directions

The synthetic route starting from this compound provides a robust and versatile platform for the discovery of novel dopamine receptor ligands. The straightforward two-step process of reduction followed by N-functionalization is amenable to library synthesis and allows for extensive exploration of the chemical space around the core scaffold. The data clearly indicates that this strategy can yield compounds with high affinity and, critically, high selectivity for specific dopamine receptor subtypes, particularly the D4 receptor.

For researchers in drug development, this approach offers a reliable method to generate novel chemical entities for screening and lead optimization. Future work can build upon this foundation by exploring a wider range of aldehydes, ketones, and alkylating agents in the N-functionalization step to further probe the nuanced structure-activity relationships and develop next-generation therapeutics for dopamine-related CNS disorders.

References

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Mao, Z., Gu, H., & Lin, X. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. ResearchGate. Available at: [Link]

  • Di Martino, R. M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of (S)-3-(4-Fluorobenzyl)piperidine. BenchChem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2026). Reductive Amination. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Benzylidenepiperidine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, with a specific focus on the formation of side products and impurities that can compromise yield and purity.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of 4-benzylidenepiperidine is most commonly achieved via a base-catalyzed condensation reaction between 4-piperidone and benzaldehyde. This transformation is a classic example of an aldol-type condensation, specifically a Knoevenagel condensation, followed by dehydration. The resulting free base is then converted to its hydrochloride salt to improve stability and handling.

Understanding the reaction mechanism is the first step in troubleshooting. The process can be visualized as follows:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Salt Formation 4-Piperidone 4-Piperidone Piperidone_Enolate Piperidone_Enolate 4-Piperidone->Piperidone_Enolate Base (e.g., KOH, NaOH) - H₂O Base Base Benzaldehyde Benzaldehyde Piperidone_Enolate->Benzaldehyde C-C Bond Formation Aldol_Adduct Aldol_Adduct Benzaldehyde->Aldol_Adduct 4-Benzylidenepiperidine_Base 4-Benzylidenepiperidine (Free Base) Aldol_Adduct->4-Benzylidenepiperidine_Base - H₂O (Heat/Base) Final_Product 4-Benzylidenepiperidine HCl 4-Benzylidenepiperidine_Base->Final_Product + HCl in Solvent (e.g., Isopropanol) HCl HCl

Caption: General workflow for the synthesis of 4-Benzylidenepiperidine HCl.

The choice of base, solvent, and temperature is critical, as deviations can open pathways to numerous side reactions, which we will explore in the following section.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final product has a low yield and my analytical data (TLC, NMR) shows significant amounts of unreacted 4-piperidone and benzaldehyde. What went wrong?

A1: This is the most common issue and typically points to an incomplete reaction. The root cause is often related to the catalyst or reaction conditions.

  • Causality: The key step is the deprotonation of 4-piperidone to form the reactive enolate. If the base is too weak, not present in sufficient quantity, or if the temperature is too low, this equilibrium will not favor the enolate, and the reaction will stall.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using a sufficiently strong base (e.g., KOH or NaOH) in at least stoichiometric amounts relative to the 4-piperidone starting material. If starting with 4-piperidone hydrochloride, you will need an additional equivalent of base to neutralize the salt before the catalytic cycle can begin.

    • Temperature Control: While excessive heat can cause side reactions, the dehydration step often requires moderate heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction progress by TLC.

    • Water Removal: The dehydration step produces water. In some setups, using a Dean-Stark trap to remove water can drive the reaction equilibrium towards the product, significantly improving yields.

Q2: I've isolated a significant amount of benzyl alcohol and benzoic acid alongside my product. Why did this happen?

A2: The presence of benzyl alcohol and benzoic acid is a classic sign of the Cannizzaro reaction .

  • Causality: Benzaldehyde, which has no α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base (like NaOH or KOH). One molecule of benzaldehyde is reduced to benzyl alcohol, while another is oxidized to benzoic acid. This side reaction consumes your benzaldehyde, reducing the yield of the desired product.

  • Prevention & Mitigation:

    • Control Base Concentration: Use the minimum effective concentration of the base.

    • Temperature Management: The Cannizzaro reaction is highly temperature-dependent. Running the reaction at a lower temperature and for a shorter duration can suppress this side reaction.

    • Slow Addition: Adding the base slowly to the mixture of the aldehyde and piperidone can help maintain a low instantaneous concentration of the base, favoring the desired condensation over the Cannizzaro pathway.

Cannizzaro Cannizzaro Side Reaction Pathway Benzaldehyde_1 Benzaldehyde Benzyl_Alcohol Benzyl Alcohol (Reduction) Benzaldehyde_1->Benzyl_Alcohol Benzaldehyde_2 Benzaldehyde Benzoic_Acid Benzoic Acid (Oxidation) Benzaldehyde_2->Benzoic_Acid Strong_Base Strong Base (e.g., NaOH)

Technical Support Center: Purification of 4-Benzylidenepiperidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Benzylidenepiperidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the recrystallization process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: No Crystal Formation Upon Cooling

Q: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming. What's going wrong?

A: This is a frequent issue in recrystallization and can stem from several factors. The most common cause is that the solution is not sufficiently saturated with the compound.[1] This can happen if too much solvent was added initially.[2]

Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the this compound. Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution rather than form pure crystals.

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of this compound, add it to the solution. This "seed" crystal will provide a nucleation site for other crystals to grow.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can serve as nucleation points for crystal formation.[1]

  • Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to a supersaturated solution without crystallization.[1] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

Issue 2: The Product is "Oiling Out" Instead of Crystallizing

Q: Instead of forming solid crystals, my product is separating as an oil. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This is often due to a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of the compound.[2]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly.[2][3] Then, allow the solution to cool much more slowly.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For hydrochloride salts, isopropanol is often a good choice, and sometimes diethyl ether can be added to precipitate the salt.[4]

  • Purity Check: If oiling out persists, it may indicate significant impurities in your crude product. Consider a preliminary purification step, such as a simple filtration through a silica plug, before attempting recrystallization.

Issue 3: Low Yield of Recovered Crystals

Q: After filtration, I've recovered a very small amount of pure product. What can I do to improve my yield?

A: A low yield can be attributed to several factors, including the compound's solubility in the chosen solvent and losses during transfer and washing.

Solutions:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial.[3] Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling, thus reducing your yield.

  • Cooling Temperature: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified crystals.

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals from the filtrate (mother liquor). Concentrate the filtrate by evaporating some of the solvent and cool it again to see if more crystals form. Be aware that this second crop may be less pure than the first.

Issue 4: Discolored Crystals

Q: My final crystals have a yellow or brown tint. How can I obtain a white or colorless product?

A: Discoloration is typically due to the presence of colored impurities. Piperidine and its derivatives can be susceptible to oxidation, which often leads to colored byproducts.[5]

Solutions:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Solvent Washing: Sometimes, washing the filtered crystals with a small amount of a non-polar solvent like cold hexane can remove colored, non-polar impurities.[4]

  • Re-recrystallization: If the discoloration persists, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For hydrochloride salts like this compound, polar protic solvents are often a good starting point. Ethanol, isopropanol, and methanol are commonly used.[5][6] Mixed solvent systems, such as ethanol/water or isopropanol/diethyl ether, can also be effective.[4] It is always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.[5]

Q2: What are the common impurities in a synthesis of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[5] For instance, if benzyl chloride is used as a starting material, impurities such as benzaldehyde or benzyl alcohol might be present.[7] Understanding the potential impurities from your specific synthetic route is crucial for devising an effective purification strategy.[5]

Q3: How can I confirm the purity of my recrystallized product?

A3: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity and can detect even small amounts of impurities.[6]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of the desired compound and help identify any remaining impurities.

Q4: What are the proper storage conditions for this compound?

A4: Like many amine hydrochlorides, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[8] Exposure to moisture and air can lead to degradation or absorption of water. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, methanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound (the "soluble solvent"), and the other should not (the "insoluble solvent").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent".

  • Addition of Insoluble Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored cool Slow Cooling dissolve->cool If colorless hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for No Crystal Formation

TroubleshootingCrystals cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Formed Upon Cooling cause1 Too Much Solvent (Not Saturated) start->cause1 cause2 Cooling Too Rapidly start->cause2 cause3 High Impurity Level start->cause3 sol1 Evaporate Some Solvent cause1->sol1 sol2 Induce Nucleation (Scratch/Seed) cause1->sol2 sol3 Allow Slow Cooling at Room Temperature cause2->sol3 sol4 Pre-purify Crude Material cause3->sol4

Caption: A troubleshooting decision tree for addressing the issue of no crystal formation.

Quantitative Data Summary

SolventSuitability for Hydrochloride SaltsBoiling Point (°C)Notes
Isopropanol Often suitable[4]82.6Good for many amine salts.
Ethanol Often suitable[5][6]78.4Can sometimes retain too much product in the mother liquor.
Methanol Potentially suitable[5][6]64.7High solubility may lead to lower yields.
Water Can be used in mixed systems[10]100Good for highly polar compounds, often used with an alcohol.
Acetonitrile Can be suitable81.6A polar aprotic option to consider.
Ethyl Acetate Less common for salts77.1May be useful as a co-solvent or for washing.[4]
Diethyl Ether Used to precipitate salts[4]34.6Often used as the "insoluble" solvent in a mixed pair.

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Recrystallization techniques for purifying hexaaminobenzene trihydrochloride.
  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • PubMed. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. Retrieved from [Link]

  • PubMed. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Benzylidenepiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Benzylidenepiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Section 1: Reaction Overview and Mechanism

4-Benzylidenepiperidine is a valuable scaffold in medicinal chemistry. Its synthesis is most commonly achieved via a Claisen-Schmidt condensation, a type of crossed aldol condensation, between piperidin-4-one and benzaldehyde.[1] This reaction is typically base-catalyzed and involves the formation of an enolate from piperidin-4-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of a stable, conjugated π-system.

The overall reaction is as follows:

Piperidin-4-one + Benzaldehyde → 4-Benzylidenepiperidine

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

The mechanism proceeds through several key steps, which are crucial to understand for effective troubleshooting.

  • Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from piperidin-4-one to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a proton source (typically the solvent, e.g., water or ethanol) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: Under basic conditions, another α-hydrogen is removed, leading to the elimination of a hydroxide ion and the formation of the C=C double bond, resulting in the final α,β-unsaturated ketone product.

G P4O Piperidin-4-one Enolate Piperidin-4-one Enolate P4O->Enolate Deprotonation Enolate_ref Enolate Base Base (e.g., OH⁻) Benz Benzaldehyde Adduct Aldol Adduct (β-Hydroxy Ketone) Benz->Adduct Protonation (from H₂O) Adduct_ref Aldol Adduct Enolate_ref->Benz Nucleophilic Attack Product 4-Benzylidenepiperidine Adduct_ref->Product Elimination of H₂O Base2 Base (e.g., OH⁻)

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Low yield is a frequent issue that can stem from several sources. A systematic approach is key to diagnosis.

G Start Low Yield Observed CheckReactants Verify Reactant Purity & Stoichiometry (Fresh Benzaldehyde?) Start->CheckReactants CheckCatalyst Optimize Catalyst (Type & Loading) CheckReactants->CheckCatalyst Reactants OK CheckConditions Adjust Reaction Conditions (Temperature & Time) CheckCatalyst->CheckConditions Catalyst OK CheckWorkup Review Work-up Procedure (pH, Solvent) CheckConditions->CheckWorkup Conditions OK Solution Improved Yield CheckWorkup->Solution Procedure Optimized

  • Potential Cause 1: Reactant Quality and Stoichiometry

    • Insight: Benzaldehyde is notoriously prone to oxidation to benzoic acid upon exposure to air. The presence of benzoic acid can neutralize the base catalyst, stalling the reaction. Piperidin-4-one hydrochloride (the common starting material) must be fully neutralized to the free base in situ or prior to the reaction.

    • Recommended Solution:

      • Purify Benzaldehyde: Use freshly distilled benzaldehyde or wash commercial-grade benzaldehyde with a sodium bicarbonate solution to remove acidic impurities.

      • Verify Stoichiometry: If starting with piperidin-4-one hydrochloride, ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to catalyze the reaction.

  • Potential Cause 2: Ineffective Catalysis

    • Insight: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are common, they can also promote side reactions if the temperature is not controlled.[2]

    • Recommended Solution:

      • Catalyst Screening: Compare the efficacy of NaOH vs. a milder organic base like pyrrolidine. Pyrrolidine can form a more nucleophilic enamine intermediate, sometimes leading to cleaner reactions.

      • Optimize Loading: Start with a catalytic amount (e.g., 0.1-0.2 equivalents) and incrementally increase if the reaction is slow. A full equivalent of base is often used to drive the reaction to completion.

  • Potential Cause 3: Unfavorable Reaction Conditions

    • Insight: The condensation reaction is an equilibrium process. The removal of water, a byproduct, drives the reaction forward.[3] Temperature plays a dual role: it increases the reaction rate but can also promote side reactions if too high.

    • Recommended Solution:

      • Temperature Control: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition phase to control the exothermic reaction, then allow it to warm to room temperature or heat gently (e.g., 40-50 °C) to drive it to completion.

      • Water Removal: While not always necessary for this specific reaction, if yields are stubbornly low, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.

An oily product is a classic sign of impurities that inhibit the formation of a crystal lattice.

  • Potential Cause 1: Side-Products

    • Insight: The most common side-products arise from the self-condensation of piperidin-4-one or benzaldehyde (Cannizzaro reaction if the base is strong). These impurities disrupt crystallization.

    • Recommended Solution:

      • Column Chromatography: This is the most effective method for removing polar and non-polar impurities. A silica gel column using a gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) is typically successful.

      • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a non-polar solvent (e.g., dichloromethane). Wash with dilute acid (e.g., 1M HCl) to remove basic impurities, then with dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

  • Potential Cause 2: Incorrect pH During Work-up

    • Insight: The free base of 4-benzylidenepiperidine is less crystalline than its hydrochloride salt. Prematurely acidifying the mixture can lead to issues.

    • Recommended Solution:

      • Isolate the Free Base First: Complete the reaction and work-up to isolate the crude free base. Purify it as needed (see above).

      • Controlled Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in the same solvent (or bubble dry HCl gas) dropwise with stirring until precipitation is complete. This controlled process yields cleaner crystals.

  • Insight: The goal is to protonate the piperidine nitrogen without promoting side reactions. The choice of solvent is critical for obtaining a clean, crystalline solid.

  • Recommended Protocol:

    • Dissolve the purified 4-benzylidenepiperidine free base in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • Monitor for precipitation. Stop adding acid once a persistent precipitate forms and the pH of a moistened litmus paper held above the solution indicates acidity.

    • Collect the solid by vacuum filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.[4][5]

Section 3: Optimization Data & Protocols

Catalyst (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
NaOH (1.1)Ethanol/Water254-675-85Standard, cost-effective method. May require careful temperature control.
KOH (1.1)Methanol25-403-580-90Slightly more reactive than NaOH; good for less reactive substrates.
Pyrrolidine (0.2)TolueneReflux (Dean-Stark)8-1285-95Cleaner reaction via enamine intermediate; requires water removal.
NaOH (1.0)Solvent-free251~90Green chemistry approach; requires grinding of solids.[1]

This protocol is a robust starting point, balancing yield, purity, and operational simplicity.

Materials:

  • Piperidin-4-one hydrochloride (1 eq.)

  • Benzaldehyde, freshly distilled (1.05 eq.)

  • Potassium hydroxide (KOH) (2.1 eq.)

  • Methanol

  • Diethyl ether (anhydrous)

  • 2M HCl in Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidin-4-one hydrochloride and benzaldehyde in methanol (approx. 5 mL per gram of piperidin-4-one HCl). Cool the flask in an ice-water bath to 0-5 °C.

  • Base Addition: Separately, dissolve KOH in a minimal amount of water and add it to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. A precipitate (the free base) should form. Stir for 30 minutes to complete precipitation.

  • Isolation of Free Base: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum.

  • Purification (if necessary): If the product is oily or discolored, perform column chromatography on silica gel using a hexane:ethyl acetate mobile phase.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Cool in an ice bath and add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Final Product: Collect the white crystalline this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

References

  • 4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available from: [Link]

  • Synthesis of 4-benzylpiperidine hydrochlorides and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Claisen Condensation: Mechanism & Reaction. (2023). StudySmarter. Retrieved January 17, 2026, from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Condensation of 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone with benzaldehyde derivatives. (1984). PubMed. Retrieved January 17, 2026, from [Link]

  • I just started grad school and I can't get a simple enamine synthesis to work. Please help! (2014). Reddit. Retrieved January 17, 2026, from [Link]

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.). Google Patents.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Optimization of the condensation reaction of benzaldehyde with dimedone. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. (n.d.). JoVE. Retrieved January 17, 2026, from [Link]

  • 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-Benzylidenepiperidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific chemical transformation. Here, we delve into common issues, providing in-depth, scientifically-grounded solutions and preventative measures to optimize your reaction outcomes.

Troubleshooting Guide: Low Yield and Reaction Failures

Question 1: My reaction has a very low yield or has failed completely. What are the most likely causes?

Low yield in the synthesis of this compound, which is typically a condensation reaction between piperidine and benzaldehyde, can be attributed to several critical factors. The reaction proceeds through an imine or, more accurately, an enamine intermediate which is then protonated to form the final hydrochloride salt. Understanding the mechanism is key to troubleshooting.

Core Reaction Pathway:

Reaction_Mechanism Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Enamine Enamine Intermediate Hemiaminal->Enamine Dehydration (-H2O) Product 4-Benzylidenepiperidine Hydrochloride Enamine->Product Protonation (HCl) Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Piperidine Piperidine Product 4-Benzylidenepiperidine Hydrochloride Piperidine->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product SelfCondensation Benzaldehyde Self-Condensation Benzaldehyde->SelfCondensation Strong Base Knoevenagel Knoevenagel Condensation Benzaldehyde->Knoevenagel Impurity Active Methylene Compound Impurity Impurity->Knoevenagel

Technical Support Center: Synthesis of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Catalyst Deactivation

Welcome to the technical support center for challenges encountered during the synthesis of 4-Benzylidenepiperidine hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize olefination strategies for this synthesis and may face issues related to reaction efficiency, yield, and catalyst performance. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Core Principles of the Synthesis

Q1: What is the most common and reliable synthetic route for 4-Benzylidenepiperidine, and what role does the "catalyst" play?

The most prevalent and versatile method for constructing the exocyclic double bond in 4-Benzylidenepiperidine is the Horner-Wadsworth-Emmons (HWE) reaction .[1] This reaction involves the olefination of a ketone, typically an N-protected 4-piperidone, with a phosphonate-stabilized carbanion.

The term "catalyst" in this context can be misleading. In the standard HWE reaction, a stoichiometric amount of a strong base is required to deprotonate the phosphonate ester, generating the nucleophilic carbanion. This base is a reagent, not a catalyst. However, in more advanced protocols, catalytic versions of the related Wittig reaction are being developed where a phosphine oxide is reduced back to the active phosphine, creating a true catalytic cycle.[2][3][4]

The primary components of the HWE reaction are:

  • The Carbonyl Compound: N-protected 4-piperidone (e.g., N-Boc-4-piperidone). Protection of the piperidine nitrogen is crucial to prevent its nucleophilic character from causing side reactions.

  • The Phosphonate Reagent: A benzylphosphonate ester (e.g., diethyl benzylphosphonate).

  • The Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to generate the phosphonate carbanion.

The reaction proceeds through the nucleophilic attack of the carbanion on the ketone, forming an intermediate that eliminates a water-soluble phosphate byproduct to yield the desired alkene. The formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct is the thermodynamic driving force for the reaction.[5]

HWE_Mechanism reagent reagent intermediate intermediate product product catalyst catalyst Phosphonate Benzylphosphonate Ester Carbanion Phosphonate Carbanion Base Strong Base (e.g., NaH) Base->Carbanion Deprotonation Adduct Betaine/Oxaphosphetane Intermediate Carbanion->Adduct Nucleophilic Addition Piperidone N-Boc-4-Piperidone Product 4-Benzylidene- piperidine Derivative Adduct->Product Elimination Byproduct Dialkylphosphate Byproduct Adduct->Byproduct

Horner-Wadsworth-Emmons (HWE) Reaction Pathway.

Section 2: Troubleshooting Guide for Catalyst Deactivation and Reaction Failures

Q2: My HWE reaction is sluggish or stalls completely before the 4-piperidone is consumed. What are the likely causes and solutions?

A stalled or inefficient reaction is the most common problem and can usually be attributed to issues with the generation or stability of the phosphonate carbanion. This is not a "catalyst deactivation" in the traditional sense of poisoning a metal surface, but rather a failure of the primary reagent.

Troubleshooting_Workflow problem problem check check cause cause solution solution Start Problem: Reaction Stalled / Low Conversion CheckBase Check 1: Base & Deprotonation Start->CheckBase CheckSolvent Check 2: Solvent & Reagents CheckBase->CheckSolvent (Yes) CauseBase Base is weak, old, or insufficient CheckBase->CauseBase Is base active & sufficient? (No) CheckTemp Check 3: Reaction Temperature CheckSolvent->CheckTemp (Yes) CauseMoisture Moisture present, quenching carbanion CheckSolvent->CauseMoisture Is system anhydrous? (No) CausePurity Impure reagents (ketone, phosphonate) CheckSolvent->CausePurity Are reagents pure? (No) CauseTemp Temperature too low for carbanion formation CheckTemp->CauseTemp Is temp optimal for deprotonation? (No) Sol_Base Use fresh, strong base (e.g., NaH, 60% dispersion) CauseBase->Sol_Base Sol_Solvent Use anhydrous solvent; dry glassware thoroughly CauseMoisture->Sol_Solvent Sol_Reagent Purify starting materials CausePurity->Sol_Reagent Sol_Temp Allow initial deprotonation at RT or gently warm CauseTemp->Sol_Temp

Troubleshooting Workflow for Stalled HWE Reactions.
Potential Cause Underlying Issue Troubleshooting Steps & Solutions
Ineffective Deprotonation The phosphonate carbanion, the key nucleophile, is not being generated in sufficient concentration. This is the most frequent point of failure.1. Base Quality: Use a fresh, high-quality strong base. Sodium hydride (NaH) should be a gray, free-flowing powder; if it is clumped and white, it has been oxidized and is inactive. 2. Stoichiometry: Ensure at least 1.1-1.2 equivalents of base are used to ensure complete deprotonation. 3. Solvent Choice: Use a compatible anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
Moisture Contamination The phosphonate carbanion is highly basic and is readily quenched by trace amounts of water or other protic impurities in the solvent or on the glassware.1. Glassware: Oven-dry all glassware immediately before use. 2. Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial purifier (e.g., Grubbs system). 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Steric Hindrance While N-Boc-4-piperidone is generally reactive, highly substituted benzylphosphonates can present steric challenges, slowing the rate of nucleophilic attack.[6]1. Increase Temperature: After the initial deprotonation, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).
Impure Starting Materials Acidic impurities in the 4-piperidone or phosphonate starting materials can consume the base, preventing complete carbanion formation.1. Purify Reagents: If reagent quality is suspect, purify the 4-piperidone and benzylphosphonate by distillation, recrystallization, or column chromatography before use. 2. Check pH: Ensure that any hydrochloride salt of a starting material has been fully neutralized and isolated as the free base before introducing it to the reaction.

Section 3: FAQs - Advanced Topics and Optimization

Q3: I am observing both (E) and (Z) isomers of the product. How can I improve the stereoselectivity?

The HWE reaction is renowned for its high (E)-alkene selectivity, especially with stabilized phosphonates (those with electron-withdrawing groups).[1][5] However, the conditions can influence the E/Z ratio.

  • Thermodynamic Control: To favor the more stable (E)-isomer, ensure the intermediates have time to equilibrate. This is typically achieved by:

    • Using THF as the solvent.

    • Employing sodium or potassium bases (e.g., NaH, KHMDS).

    • Allowing the reaction to warm to room temperature and stir for several hours. This allows the kinetically formed syn-intermediate to revert and funnel through the more stable anti-intermediate pathway, leading to the (E)-alkene.

Q4: In related hydrogenation reactions, I've experienced catalyst poisoning. How is this relevant, and can the catalyst be regenerated?

While not the primary synthesis route for the ylidene product, hydrogenation is often used in the synthesis of the corresponding saturated 4-benzylpiperidine. In these cases, catalyst poisoning is a major concern.

  • Mechanism of Poisoning: The nitrogen atom in the piperidine product acts as a Lewis base and can strongly adsorb to the active sites of precious metal catalysts like Palladium (Pd/C), Platinum (PtO₂), or Rhodium (Rh/C).[7][8] This blocks reactants from accessing the catalytic surface, leading to a sharp drop in reaction rate and incomplete conversion.[8]

  • Symptoms: The key symptoms are a dramatic decrease in hydrogen uptake, a stalled reaction, and the need for increasingly harsh conditions (higher pressure or temperature) to achieve conversion.[8]

  • Regeneration:

    • For Metal Catalysts: Regeneration is challenging. For deactivation caused by coking (carbon deposition), a controlled calcination (burning off the coke in air) can be effective, but it risks sintering the metal particles and permanently damaging the catalyst. For poisoning by strong chemisorption of nitrogen compounds, regeneration is often not feasible, and replacing the catalyst is the most practical solution.

    • For Catalytic Wittig/HWE: In a true catalytic cycle, "deactivation" is the formation of the phosphine oxide. Regeneration is an integral part of the reaction, typically achieved by adding a stoichiometric reducing agent, such as an organosilane, to reduce the P=O bond back to the trivalent phosphine.[3][4]

Q5: Why is N-protection of the 4-piperidone starting material so critical?

The secondary amine of piperidine is both nucleophilic and basic. Leaving it unprotected during an HWE reaction would lead to significant side reactions:

  • Quenching of the Base: The acidic N-H proton would react with the strong base (e.g., NaH), consuming at least one equivalent and preventing full formation of the required phosphonate carbanion.

  • Side Reactions: The nucleophilic nitrogen could potentially react with the phosphonate reagent or other electrophiles present in the mixture.

Using a robust protecting group like tert-butyloxycarbonyl (Boc) renders the nitrogen non-nucleophilic and non-basic, ensuring that the chemistry occurs exclusively at the C4-carbonyl position. The Boc group can be easily removed later under acidic conditions to yield the final this compound salt.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for HWE Synthesis of N-Boc-4-Benzylidenepiperidine

This protocol is a representative example. Specific quantities and reaction times should be optimized for the specific substrate and scale.

  • Preparation: Under an inert atmosphere of dry nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous THF via cannula.

  • Carbanion Formation: Cool the suspension to 0 °C. Add diethyl benzylphosphonate (1.1 eq.) dropwise via the dropping funnel over 20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.

  • Carbonyl Addition: Re-cool the resulting milky-white suspension to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes) until the N-Boc-4-piperidone spot is consumed (typically 4-12 hours).

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-4-benzylidenepiperidine.

  • Deprotection: The final hydrochloride salt is obtained by dissolving the purified product in a suitable solvent (e.g., diethyl ether or methanol) and bubbling with HCl gas or adding a solution of HCl in isopropanol.

References

  • Vertex AI Search.
  • EurekAlert!. (2021). Researchers regenerate deactivated catalyst in methanol-to-olefins process. [Link]

  • ResearchGate. Synthesis of 4-benzylpiperidine hydrochlorides and.... [Link]

  • Journal of the American Chemical Society. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. [Link]

  • Petroleum Processing and Petrochemicals. DEACTIVATION ANALYSIS AND REGENERATION PERFORMANCE OF VACUUM GAS OIL HYDROFINING CATALYST. [Link]

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • chemeurope.com. Horner-Wadsworth-Emmons reaction. [Link]

  • MDPI. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. [Link]

  • Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. [Link]

  • PubMed. Part I: The Development of the Catalytic Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MavMatrix. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon. [Link]

  • MDPI. Advances in Catalyst Deactivation and Regeneration. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

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Identifying and removing impurities from 4-Benzylidenepiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Impurities.

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with 4-Benzylidenepiperidine hydrochloride. As Senior Application Scientists, we understand that the purity of this compound is critical for successful downstream applications, from preclinical research to drug development. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Section 1: Understanding Potential Impurities

The first step in troubleshooting purity issues is to understand the potential sources of contamination. Impurities in this compound typically arise from the synthetic route employed or degradation of the final compound.

FAQ 1: What are the most common impurities I should expect in my sample of this compound?

The nature and quantity of impurities are intrinsically linked to the synthetic pathway. The most common synthesis involves the condensation of piperidine and benzaldehyde.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials:

    • Piperidine: A volatile and basic liquid, traces of which can be carried through the workup.[]

    • Benzaldehyde: Prone to oxidation to benzoic acid, especially if exposed to air over time.

  • Byproducts of the Condensation Reaction:

    • Self-condensation products of benzaldehyde: Such as benzoin or other related compounds, formed under basic conditions.

    • Products of piperidine side reactions: Depending on the reaction conditions, piperidine can undergo side reactions, although this is less common.

  • Reagents and Catalysts:

    • Acids or bases used to catalyze the condensation reaction may be present if not completely removed during workup.

  • Solvent Residues:

    • Residual solvents from the reaction or purification steps (e.g., toluene, ethanol, isopropanol) are common impurities.

Impurities from Alternative Synthetic Routes (e.g., Wittig or Horner-Wadsworth-Emmons):

For syntheses employing olefination reactions, other byproducts should be considered:

  • Triphenylphosphine oxide (from Wittig reaction): A common and often difficult-to-remove byproduct.[2][3]

  • Phosphate esters (from Horner-Wadsworth-Emmons reaction): These are generally more water-soluble and easier to remove during aqueous workup.[4]

Degradation Products:

  • Hydrolysis Products: The iminium ion formed from the protonated product can be susceptible to hydrolysis, reverting to piperidine hydrochloride and benzaldehyde.

  • Oxidation Products: As mentioned, residual benzaldehyde can oxidize to benzoic acid. The benzylidene moiety itself can also be susceptible to oxidation over long-term storage or exposure to light and air. A stability study on a related compound showed that the benzylidene group can undergo isomerization (cis/trans) upon exposure to UV light.[5][6]

Section 2: Analytical Methods for Impurity Identification

Effective purification begins with accurate identification of the impurities present. A multi-pronged analytical approach is recommended for comprehensive characterization.

FAQ 2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my this compound?

TLC is an invaluable, rapid technique for monitoring reaction progress and assessing the purity of the final product.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent like methanol or dichloromethane.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically effective. A good starting point is a mixture of:

    • Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)

    • Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)

    • Addition of a small amount of triethylamine (~0.1-1%) can help to reduce tailing of the basic piperidine spot.

  • Visualization:

    • UV Light (254 nm): The aromatic rings of this compound and benzaldehyde will appear as dark spots.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: Will visualize any compound that can be oxidized, appearing as yellow/brown spots on a purple background. This is useful for detecting a wide range of organic compounds.

      • Ninhydrin Stain: Can be used to specifically visualize primary and secondary amines, such as residual piperidine, which will typically appear as a colored spot (often purple or yellow).

Interpreting the TLC Plate:

  • The main spot should be the most intense and will correspond to your product.

  • Spots with a higher Rf value (migrating further up the plate) are generally less polar.

  • Spots with a lower Rf value are more polar. Unreacted piperidine will likely have a low Rf in many solvent systems and may streak without a basic additive. Benzaldehyde will have a different Rf from the product.

Workflow for TLC-Based Purity Assessment

Caption: Workflow for assessing the purity of this compound using TLC.

FAQ 3: What should I look for in the ¹H NMR spectrum to identify common impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide quantitative information about the purity of your sample.

¹H NMR Spectral Regions of Interest for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityAssignmentPotential Impurities in this Region
~10.0SingletAldehyde proton of BenzaldehydeUnreacted benzaldehyde
~7.2-7.5MultipletAromatic protonsBenzaldehyde, benzoic acid
~6.5SingletVinylic proton (=CHPh)
~2.5-3.5MultipletsPiperidine ring protonsPiperidine
~1.2Broad SingletN-H proton of PiperidinePiperidine

Identifying Specific Impurities by ¹H NMR:

  • Piperidine: Look for a broad singlet around 1.2 ppm (NH) and multiplets in the 2.5-3.0 ppm region that do not correspond to the product signals.

  • Benzaldehyde: A characteristic singlet for the aldehyde proton will appear downfield, typically around 10 ppm.

  • Benzoic Acid: The carboxylic acid proton will appear as a very broad singlet, often above 10 ppm. The aromatic protons will have a slightly different chemical shift compared to the product.

  • Triphenylphosphine oxide (TPPO): Will show complex multiplets in the aromatic region (7.5-7.8 ppm).

  • Solvent Residues: Consult established tables for the chemical shifts of common laboratory solvents.

Section 3: Purification Strategies

Once impurities have been identified, an appropriate purification strategy can be implemented. For crystalline solids like this compound, recrystallization is often the most effective method.

FAQ 4: What is the best way to remove unreacted starting materials and byproducts?

Recrystallization is the gold standard for purifying crystalline organic compounds. The key is to select an appropriate solvent system.

Principles of a Good Recrystallization Solvent System:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Recommended Recrystallization Solvents for this compound:

Solvent/Solvent SystemRationale
Isopropanol (IPA) Often a good choice for hydrochloride salts. The product has moderate solubility when hot and lower solubility when cold.
Ethanol/Water The product is typically soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Acetone Can be effective, but care must be taken as the product may be quite soluble. Cooling to low temperatures may be necessary.
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed, then allow to cool slowly.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen primary solvent (e.g., isopropanol). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 4-Benzylidenepiperidine HCl Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Hot_Filter Hot filtration (if insoluble impurities are present) Dissolve->Hot_Filter Cool Cool slowly to induce crystallization Dissolve->Cool No insoluble impurities Hot_Filter->Cool Yes Isolate Isolate crystals by vacuum filtration Cool->Isolate Wash Wash crystals with cold solvent Isolate->Wash Dry Dry crystals under vacuum Wash->Dry End Pure 4-Benzylidenepiperidine HCl Dry->End

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

FAQ 5: What if recrystallization doesn't remove all the impurities?

If impurities persist after recrystallization, consider the following:

  • Multiple Recrystallizations: A second recrystallization using the same or a different solvent system can further enhance purity.

  • Acid-Base Extraction: Before recrystallization, an acid-base workup can be effective.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the free base of 4-benzylidenepiperidine.

    • Extract the free base back into an organic solvent.

    • Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol to precipitate the pure hydrochloride salt.

  • Chromatography: For very stubborn impurities, column chromatography on silica gel may be necessary. However, this is often a last resort for larger scale purifications due to time and solvent consumption. A typical eluent system would be similar to those used for TLC.

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (n.d.). Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Refining method of 4-phenylaminopiperidine analgesic. (n.d.). Google Patents.
  • Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Method for the Preparation of Fentanyl. (n.d.). Google Patents.
  • Olefination Reactions. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Stability testing and degradation analysis of 4-Benzylidenepiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Benzylidenepiperidine Hydrochloride

Introduction: The Criticality of Stability Analysis

Welcome to the technical support guide for this compound. As a key intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its stability is not merely a regulatory hurdle but a fundamental component of guaranteeing product safety, efficacy, and shelf-life. An unstable compound can lead to a loss of potency and the formation of potentially toxic degradation products. This guide is structured to provide direct, actionable answers to common challenges encountered during stability testing and degradation analysis, grounding every recommendation in established scientific principles and regulatory expectations.[1][2]

The objective of a robust stability program is twofold: to define the intrinsic stability characteristics of the molecule and to develop a validated, stability-indicating analytical method capable of separating the intact API from any impurities or degradants.[1] This document will walk you through the critical phases of this process, from initial forced degradation studies to the design of a formal stability program.

Part 1: Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's potential degradation pathways.[3] By subjecting this compound to conditions more severe than standard storage, we can rapidly identify likely degradants and establish the specificity of our analytical methods, a key requirement of regulatory bodies like the International Council on Harmonisation (ICH).[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation on this compound?

A1: The primary goals are:

  • To Elucidate Degradation Pathways: To understand how the molecule breaks down under various chemical and physical stresses (e.g., hydrolysis, oxidation).[1][3] This knowledge is invaluable for developing stable formulations and defining proper storage conditions.

  • To Identify Potential Degradants: To generate and subsequently identify the structure of degradation products that could appear in the drug product over its shelf life.

  • To Develop and Validate a Stability-Indicating Method: This is the most critical objective. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[2] Stress testing is the only way to prove that your analytical method can separate the API from all potential degradants.

Q2: What are the standard starting conditions for a forced degradation study of a new chemical entity like this compound?

A2: The conditions should be selected to induce a target degradation of 5-20%. This level is sufficient to detect and quantify degradants without overwhelming the sample with secondary or irrelevant breakdown products.[2] The ICH Q1A(R2) guideline provides the framework for this study.[4] Below are typical starting conditions.

Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°C for several hours.The benzylidenepiperidine structure contains an imine-like C=C-N bond which could be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°C for several hours.To evaluate susceptibility to base-catalyzed degradation pathways. The hydrochloride salt will be neutralized, testing the stability of the free base form.
Oxidation 3% - 30% H₂O₂Room Temperature for up to 24 hours.The tertiary amine in the piperidine ring is a potential site for oxidation, which could lead to N-oxide formation.[5]
Thermal Stress Dry Heat60°C - 80°C (in 10°C increments above accelerated testing).[4]To assess the intrinsic thermal stability of the solid drug substance. High temperatures can reveal degradation pathways that may not be apparent at lower temperatures.[2][6]
Photostability ICH Q1B ConditionsOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m².To determine if the molecule is light-sensitive. The conjugated system of the benzylidene group may absorb UV light, potentially leading to photodegradation.[7]
Troubleshooting Guide: Forced Degradation

Issue 1: I've applied the initial stress conditions (e.g., 0.1 M HCl at 60°C for 2 hours), but my HPLC analysis shows no significant degradation.

  • Causality: The molecule is likely more stable than anticipated under these specific conditions. The activation energy for the degradation reaction has not been met.

  • Solution Path:

    • Increase Stress Severity Systematically: Do not drastically change all parameters at once. First, try increasing the duration of the stress (e.g., to 8 or 24 hours).

    • Increase Temperature: If extending the time is ineffective, increase the temperature (e.g., to 80°C).

    • Increase Reagent Concentration: As a final step, increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).[1] This systematic approach ensures you find conditions that produce the desired 5-20% degradation without being excessively destructive.

Issue 2: My sample degraded almost completely after exposure to 3% H₂O₂ at room temperature. The API peak is barely detectable.

  • Causality: The molecule is highly susceptible to oxidation. The conditions were too harsh, leading to excessive degradation that may not be representative of real-world stability and makes it difficult to establish a clear degradation pathway.

  • Solution Path:

    • Reduce Stress Severity: Use milder conditions. Start by significantly reducing the exposure time (e.g., from 8 hours to 30 minutes).

    • Lower Reagent Concentration: If short exposure times are still too aggressive, decrease the concentration of the hydrogen peroxide (e.g., to 0.3% or 1%).

    • Control Temperature: Conduct the experiment at a refrigerated temperature (2-8°C) to slow the reaction rate. The goal is to achieve controlled, partial degradation.[1]

Issue 3: After acid or base hydrolysis, I see new peaks, but my mass balance is poor (the sum of the API and degradants is significantly less than 100%).

  • Causality: This could be due to several factors:

    • A degradant is not chromophorically active at the detection wavelength.

    • A degradant is not eluting from the HPLC column (either too polar or too non-polar).

    • The degradant is a volatile compound or a gas (e.g., from decarboxylation) and is lost during sample preparation.

  • Solution Path:

    • Check Peak Purity: Use a Photodiode Array (PDA) detector to check the spectral purity of all peaks and to see if any new peaks have a different UV maximum. Analyze samples at multiple wavelengths.

    • Modify HPLC Method: Run a very steep, fast gradient to check for late-eluting peaks. Also, run an injection with no organic solvent to check for highly polar compounds that may be eluting in the void volume.

    • Use a Universal Detector: If available, use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) which are not dependent on a chromophore for detection. This is the most robust way to ensure all non-volatile degradants are being observed.

Workflow Visualization: Forced Degradation Study

Caption: Workflow for a systematic forced degradation study.

Part 2: Stability-Indicating Analytical Method

A robust analytical method is the lens through which we view stability. Without a method that can reliably separate and quantify the parent compound from its degradation products, all stability data is questionable. HPLC is the workhorse technique for this purpose.[8]

Frequently Asked Questions (FAQs)

Q3: What is the best starting point for developing a stability-indicating HPLC method for this compound?

A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective starting point.[8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile first choice.

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is typical. Adding a modifier like 0.1% formic acid or phosphoric acid to the aqueous phase is crucial.[8][9] This controls the ionization of the piperidine nitrogen, ensuring good peak shape and consistent retention.

  • Detection: Start with a UV wavelength where the benzylidene chromophore has significant absorbance, likely around 254 nm. A PDA detector is highly recommended to assess peak purity across the entire spectrum.[8]

  • Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.[8]

Q4: How do I prove my HPLC method is "stability-indicating"?

A4: The proof comes directly from your forced degradation study.

  • Specificity/Selectivity: Analyze all your stressed samples. The method must demonstrate baseline separation between the parent API peak and all degradation product peaks.

  • Peak Purity: Use a PDA detector to perform peak purity analysis on the main peak in all stressed samples. The peak purity index should pass, confirming that no degradant is co-eluting with the parent compound.

  • Mass Balance: The total amount of the drug detected (un-degraded API + all degradants) should be close to 100% of the initial concentration. This demonstrates that all major degradants are being accounted for by the method.

Troubleshooting Guide: Analytical Method

Issue 4: Two of my degradation peaks are co-eluting or have very poor resolution (<1.5).

  • Causality: The current chromatographic conditions (mobile phase, stationary phase) do not provide sufficient selectivity for these two compounds. They have very similar polarities and interactions with the column.

  • Solution Path:

    • Modify the Gradient: Make the gradient shallower (i.e., increase the elution time by slowing the rate of organic solvent increase). This gives the compounds more time to interact with the stationary phase and improve separation.

    • Change Mobile Phase pH: If the degradants have ionizable groups, a small change in the mobile phase pH can significantly alter their retention and selectivity. Try a different acid modifier (e.g., trifluoroacetic acid) or a buffered mobile phase (e.g., ammonium formate).

    • Try a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Try a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column, which offer different selectivity mechanisms compared to a standard C18.

Workflow Visualization: Method Development

Method_Development_Workflow Start Define Method Goal: Stability-Indicating RP-HPLC Develop Initial Method Development (C18, ACN/H₂O w/Acid, 254 nm) Start->Develop Inject_Stressed Inject Forced Degradation Samples Develop->Inject_Stressed Evaluate Evaluate Resolution & Peak Purity Inject_Stressed->Evaluate Check All Peaks Resolved? (Resolution > 1.5) Evaluate->Check Optimize Optimize Method: - Adjust Gradient Slope - Change Mobile Phase pH - Try New Column Chemistry Check->Optimize No Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Check->Validate Yes Optimize->Inject_Stressed Re-evaluate Final Validated Stability- Indicating Method Validate->Final

Caption: Iterative workflow for developing a stability-indicating method.

Part 3: Long-Term Stability Program Design

Once a stability-indicating method is validated, you can design a formal stability study according to ICH guidelines to establish a re-test period or shelf life for this compound.[10]

Q5: How do I set up an ICH-compliant long-term stability study?

A5: A formal stability study requires careful planning and execution.

  • Batches: Use at least three primary batches of the drug substance. The manufacturing process for these batches should be representative of the final production scale.[10]

  • Container Closure System: The study must be conducted on the drug substance packaged in the same container closure system proposed for commercial storage and distribution.[4]

  • Storage Conditions: The choice of conditions depends on the intended market's climatic zone. For most global filings (Zones I and II), the following conditions are used:[11]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Samples are pulled and tested at specific time points. A typical schedule is:[12]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Test Attributes: The tests performed should cover all attributes susceptible to change, including:

    • Appearance (Physical description)

    • Assay (Potency)

    • Degradation Products (Quantification of known and unknown impurities)

    • Water Content (if applicable)

Data Presentation: Example Stability Table

Below is an example of how to summarize data from a long-term stability study.

Product: this compound Batch No: 4BP-001 Storage Condition: 25°C / 60% RH

Test ParameterSpecificationT=0 MonthsT=3 MonthsT=6 MonthsT=12 Months
Appearance White to off-white powderConformsConformsConformsConforms
Assay (% Label Claim) 98.0 - 102.0%99.8%99.6%99.5%99.1%
Degradant A ≤ 0.20%< 0.05%0.06%0.07%0.09%
Degradant B ≤ 0.20%< 0.05%< 0.05%< 0.05%0.05%
Total Degradants ≤ 1.0%< 0.05%0.06%0.07%0.14%

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). PeerJ.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. BINDER GmbH.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
  • ICH Q1B Photostability Testing of New Drug Substances and Products.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.

Sources

Technical Support Center: Resolving Emulsion Formation During 4-Benzylidenepiperidine Hydrochloride Workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis and purification of 4-Benzylidenepiperidine and its hydrochloride salt are fundamental steps in the development of various pharmaceutical intermediates. A frequent and time-consuming challenge encountered during the aqueous workup of this compound is the formation of a stable emulsion. An emulsion is a mixture of two or more immiscible liquids (typically an organic solvent and an aqueous solution) where one is dispersed in the other as microscopic droplets.[1][2] This phenomenon complicates phase separation, leading to reduced product yield, product contamination, and significant delays in processing.[2]

This technical guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving emulsions encountered specifically during the workup of 4-Benzylidenepiperidine hydrochloride. We will explore the underlying causes and present a series of proven methods, from simple physical techniques to more robust chemical interventions.

Frequently Asked Questions (FAQs)

Q1: What causes emulsion formation during the workup of this compound?

The formation of a stable emulsion during the extraction of amine compounds is a common issue stemming from several factors.[2] For this compound, the principal causes are:

  • Amphiphilic Nature: The 4-Benzylidenepiperidine molecule, particularly when partially protonated, possesses both a non-polar region (the benzylidene group) and a polar region (the amine or ammonium group). This structure allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[3]

  • Incomplete pH Adjustment: The workup often involves basifying the hydrochloride salt to extract the free amine into an organic solvent. If the pH is not sufficiently high, a mixture of the protonated (water-soluble) and free base (organic-soluble) forms of the amine will exist. This mixture is highly effective at stabilizing emulsions. Conversely, incomplete protonation during an acidic wash can cause similar issues.[4][5]

  • Presence of Particulate Matter: Fine, suspended solids, such as unreacted starting materials, byproducts, or inorganic salts, can accumulate at the phase interface and physically prevent the dispersed droplets from coalescing.[4]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel introduces a large amount of mechanical energy, breaking the liquids into very small droplets that are difficult to separate.[2][3]

Q2: An emulsion has formed in my separatory funnel. What are the simplest methods I should try first?

Before resorting to more complex solutions, several simple physical methods can be effective. These should always be the first line of defense.

  • Patience and Gentle Agitation: Often, the simplest solution is to let the separatory funnel stand undisturbed for 15-30 minutes.[1][4] Gravity alone can sometimes be sufficient to allow the layers to separate. Gentle swirling or carefully tracing the interface with a glass stirring rod can help to coalesce the dispersed droplets.

  • "Salting Out" with Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][6][7] This technique increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and helps to disrupt the stabilizing forces of the emulsion.[1][7]

  • Temperature Modification:

    • Gentle Heating: Carefully warming the separatory funnel in a warm water bath can reduce the viscosity of the solution and facilitate phase separation. However, this should be avoided if the product is thermally sensitive.[1]

    • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion as ice crystals form. Once thawed, the layers may separate cleanly.[1]

Q3: The simple methods failed. What chemical or advanced mechanical techniques can I use?

If the emulsion persists, more robust methods are required.

  • pH Adjustment: Since you are working with an amine, altering the pH can dramatically change the solubility of your compound. If you are performing a basic extraction to isolate the free amine, add more of the base (e.g., 1M or 2M NaOH solution) to ensure the pH is well above the pKa of the piperidine nitrogen, driving it completely into its organic-soluble free base form.

  • Filtration through Celite®: This is a highly effective method for emulsions stabilized by particulate matter.[4][6] Filter the entire emulsified mixture through a packed pad of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. Celite® is an inert filter aid that traps fine suspended solids, often causing the emulsion to break immediately upon filtration.[4]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the necessary force to break the emulsion and separate the layers.[1][3] This is particularly useful for very fine, persistent emulsions.

  • Solvent Modification:

    • Dilution: Adding a larger volume (5-10x) of your organic extraction solvent can sometimes break the emulsion by simple dilution.[6]

    • Solvent Evaporation (Preventative): Before the workup, evaporate the reaction solvent and redissolve the residue in the desired extraction solvent. This can prevent emulsions caused by solvents like THF or benzene that have some water miscibility.[6][8]

Troubleshooting Workflow

The following diagram outlines a logical progression for tackling an emulsion during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 15-30 min Gentle Swirl start->patience brine Add Saturated Brine ('Salting Out') patience->brine No success Phases Separated patience->success Resolved? Yes brine->success Resolved? Yes fail Emulsion Persists brine->fail No celite Filter through Celite® Pad celite->success ph_adjust Adjust pH (Add more acid or base) ph_adjust->success centrifuge Centrifuge Mixture centrifuge->success solvent Dilute with Organic Solvent solvent->success fail->celite Try Next fail->ph_adjust Try Next fail->centrifuge Try Next fail->solvent Try Next

Caption: Decision tree for resolving emulsions.

Data Summary: Comparison of Emulsion Breaking Techniques

MethodPrinciple of ActionAdvantagesDisadvantages
Patience / Gentle Swirl Gravity-based separation; Mechanical coalescenceNo reagents added; Simple and freeTime-consuming; Ineffective for stable emulsions
Addition of Brine Increases ionic strength of the aqueous phase ("salting out")Highly effective; Simple; InexpensiveIncreases salt content in the aqueous waste
pH Adjustment Alters solubility of the amine productTargets the root cause for amine workupsRisk of product degradation at extreme pH
Filtration (Celite®) Removes solid particulate stabilizersVery effective for solid-stabilized emulsionsRequires filtration setup; Can be slow
Centrifugation Applies mechanical force to separate phasesEffective for fine emulsions; No reagents addedVolume-limited by centrifuge size
Solvent Dilution Reduces concentration of emulsifying agentsSimple to performIncreases total solvent volume for evaporation

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) by adding NaCl to deionized water with stirring until no more salt dissolves and a small amount of solid remains.

  • Addition: Carefully vent the separatory funnel containing the emulsion. Add a volume of the saturated brine solution equal to approximately 10-20% of the aqueous layer volume.

  • Mixing: Re-stopper the funnel and gently rock or invert it 2-3 times. Do not shake vigorously. Vent the funnel again.

  • Observation: Allow the funnel to stand for 5-10 minutes and observe if the phase boundary begins to clarify. Repeat steps 2-3 if necessary.

  • Separation: Once the layers have clearly separated, drain the aqueous layer, followed by the desired organic layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Funnel Preparation: Place a Büchner or Hirsch funnel with a filter paper on a clean filter flask connected to a vacuum source.

  • Pad Preparation: Wet the filter paper with the organic solvent used in your extraction. Add a 1-2 cm layer of Celite® to the funnel. Gently press the Celite® down with a flat-topped stopper to create a compact, even pad. Pour a small amount of the clean organic solvent through the pad to set it.

  • Filtration: Turn on the vacuum and carefully pour the entire emulsified mixture onto the Celite® pad.

  • Washing: Once all the liquid has passed through, wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.

  • Separation: Transfer the filtrate to a clean separatory funnel. The layers should now be distinct and easily separable.

References

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Dhadke, P. M., & Turel, Z. R. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research, 49(12), 5847–5854.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • BenchChem. (n.d.).
  • Biotage. (2023). Tackling emulsions just got easier.
  • BenchChem. (2025). Resolving emulsion formation during Isoamyl-n-propyl-amine extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Reddit. (2022). Amine workup. r/Chempros.
  • Scilit. (n.d.). Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

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Technical Support Center: Synthesis of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzylidenepiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered when synthesizing this compound:

Q1: What are the primary synthetic routes to 4-Benzylidenepiperidine?

A1: The two most common and scalable approaches for the synthesis of 4-Benzylidenepiperidine are the Wittig reaction and the direct condensation of 1-benzyl-4-piperidone with a suitable benzylating agent. The Wittig reaction offers high selectivity for the double bond formation, while direct condensation can be a more atom-economical route if optimized correctly.

Q2: How is the hydrochloride salt of 4-Benzylidenepiperidine typically prepared?

A2: The hydrochloride salt is generally prepared in the final step of the synthesis. This is achieved by dissolving the crude 4-Benzylidenepiperidine free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration.[1]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: Exothermic reactions, particularly in the N-benzylation and Wittig steps, require careful temperature management to prevent side reactions and ensure safety.[2]

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage exotherms and maintain optimal reaction concentrations.[2]

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is vital for consistent reaction progress and to avoid localized "hot spots."

  • Purification Strategy: Column chromatography, often used at the lab scale, is generally not feasible for large-scale production. Therefore, developing a robust crystallization or salt formation/recrystallization procedure is essential.[2]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (e.g., 1-benzyl-4-piperidone, benzaldehyde), byproducts from side reactions (e.g., over-alkylation products, aldol condensation products), and residual solvents. The purification method should be designed to effectively remove these impurities to meet the desired product specifications.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Low Yield in Wittig Reaction Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. The reaction may also be sensitive to moisture.- Ensure the use of a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous reaction conditions.[3] - Consider using a phase-transfer catalyst if employing a biphasic system with an inorganic base.[4]
Side Reactions of the Ylide: The ylide can be unstable and may react with other electrophiles or undergo decomposition.- Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde to minimize decomposition. - Add the aldehyde slowly to the pre-formed ylide to ensure it is consumed as it is added.
Incomplete Reaction in Condensation Route Insufficient Catalyst or Dehydration: The acid or base catalyst may be insufficient, or water generated during the reaction may be inhibiting the equilibrium.- Optimize the catalyst loading. - Use a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at elevated temperatures.
Formation of Impurities Over-alkylation: In the synthesis of the 1-benzyl-4-piperidone precursor, dibenzylation of piperazine can occur.[5]- Use a monoprotected piperazine or carefully control the stoichiometry of the benzylating agent.
Aldol Condensation: Self-condensation of the 1-benzyl-4-piperidone can occur under basic conditions.- Maintain a low reaction temperature and add the base slowly.
Triphenylphosphine Oxide Removal: This byproduct of the Wittig reaction can be difficult to separate from the product.[4]- Optimize the crystallization conditions to selectively precipitate the desired product, leaving the triphenylphosphine oxide in the mother liquor. - Consider using a water-soluble phosphine to simplify the workup.
Poor Quality of Hydrochloride Salt Trapped Impurities: The salt may precipitate with impurities from the reaction mixture.- Purify the free base by distillation or recrystallization before salt formation. - Perform a recrystallization of the hydrochloride salt from a suitable solvent system.
Incorrect Stoichiometry of HCl: An excess or deficit of HCl can lead to an impure or oily product.- Carefully control the amount of HCl solution added. Titrate a small sample to determine the optimal amount.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylidenepiperidine via Wittig Reaction

This protocol is a general guideline and may require optimization.

Step 1: Preparation of the Phosphorus Ylide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium in hexanes, to the suspension via the dropping funnel. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: Wittig Reaction

  • Dissolve 1-benzyl-4-piperidone in anhydrous THF in a separate flask.

  • Slowly add the 1-benzyl-4-piperidone solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 4-Benzylidenepiperidine by column chromatography or crystallization.

Protocol 2: Formation of this compound
  • Dissolve the purified 4-Benzylidenepiperidine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

Visualizing the Process

Wittig Reaction Workflow

Wittig_Workflow start Start phosphonium_salt Benzyltriphenylphosphonium Chloride in THF start->phosphonium_salt ylide_formation Ylide Formation (0°C) phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation wittig_reaction Wittig Reaction (0°C to RT) ylide_formation->wittig_reaction piperidone 1-Benzyl-4-piperidone in THF piperidone->wittig_reaction workup Aqueous Workup & Extraction wittig_reaction->workup purification Purification (Crystallization/ Chromatography) workup->purification hcl_formation HCl Salt Formation purification->hcl_formation final_product 4-Benzylidenepiperidine Hydrochloride hcl_formation->final_product

Caption: Workflow for the synthesis of 4-Benzylidenepiperidine HCl via the Wittig reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_ylide Check Ylide Formation (Color Change?) start->check_ylide Wittig Route check_conditions Review Reaction Conditions (Temp, Time, Anhydrous?) start->check_conditions Condensation Route check_ylide->check_conditions Ylide OK ylide_issue Ylide Formation Issue check_ylide->ylide_issue No/Weak Color conditions_issue Suboptimal Conditions check_conditions->conditions_issue Conditions not optimal ylide_solution Solution: - Use stronger/fresh base - Ensure anhydrous conditions ylide_issue->ylide_solution conditions_solution Solution: - Optimize temperature - Increase reaction time - Check starting material purity conditions_issue->conditions_solution

Caption: A simplified troubleshooting decision tree for low-yield reactions.

References

  • Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., Garcia, N., Cortizo, L., Labeaga, L., & Innerarity, A. (2003). Journal of Medicinal Chemistry, 46(25), 5512–5532.
  • Craig, J. C., & Young, R. J. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. (2021, April 5). Retrieved from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021, August 3). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (2007, April 12). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
  • CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride - Google Patents. (n.d.).
  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl - DEA.gov. (2018, February 24). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved from [Link]

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Technical Support Center: Interpreting ¹H NMR Spectra of 4-Benzylidenepiperidine Hydrochloride for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the analysis of the ¹H NMR spectrum of 4-benzylidenepiperidine hydrochloride, with a specific focus on identifying and troubleshooting common impurities. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind spectral interpretation, ensuring the integrity and reliability of your experimental results.

Introduction: The Importance of Purity in Pharmaceutical Development

4-Benzylidenepiperidine and its derivatives are important scaffolds in medicinal chemistry. Ensuring the purity of such compounds is a critical step in the drug development pipeline, as even minor impurities can have significant impacts on biological activity, toxicity, and overall safety. ¹H NMR spectroscopy is a powerful and ubiquitous tool for assessing purity. However, interpreting the spectra of complex molecules like this compound can be challenging due to overlapping signals and the potential presence of various process-related impurities. This guide is designed to address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the expected ¹H NMR signals for pure this compound?

Answer:

Understanding the baseline spectrum of the pure compound is the first and most critical step in identifying impurities. The proton signals for this compound are influenced by the electron-withdrawing effects of the protonated nitrogen and the anisotropic effects of the aromatic ring. Below is a table summarizing the expected chemical shifts.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH ₂⁺9.0 - 11.0Broad singlet (br s)2HThe chemical shift can be highly variable and concentration-dependent. May exchange with D₂O.
Aromatic protons (ortho, meta, para to the benzylidene group)7.2 - 7.5Multiplet (m)5HThe exact shifts and splitting patterns depend on the solvent and spectrometer frequency.
Vinylic proton (=CH -Ph)6.4 - 6.6Singlet (s) or broad singlet1HThis is a key characteristic signal of the product.
Piperidine protons α to the double bond (allylic)2.5 - 2.8Multiplet (m)4HThese protons are adjacent to the exocyclic double bond.
Piperidine protons β to the double bond3.2 - 3.5Multiplet (m)4HThese protons are adjacent to the protonated nitrogen and are deshielded.

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument used.

Q2: I see a sharp singlet around 9.9-10.1 ppm in my spectrum. What could this be?

Answer:

A sharp singlet in this downfield region is highly characteristic of an aldehyde proton. This is a strong indication of the presence of unreacted benzaldehyde , a common starting material in the synthesis of 4-benzylidenepiperidine.

  • Causality: The synthesis of 4-benzylidenepiperidine often involves a condensation reaction between piperidin-4-one and benzaldehyde (e.g., an Aldol condensation) or a Wittig-type reaction. If the reaction does not go to completion or if the purification is inadequate, residual benzaldehyde will remain in the final product.

  • Confirmation:

    • Check the aromatic region: Benzaldehyde also has a distinct set of aromatic signals, typically between 7.5 and 7.9 ppm, which will differ from the aromatic signals of your product.

    • Integration: The integral of the aldehyde peak at ~10 ppm should correspond to 1H.

    • Spiking: Add a small amount of pure benzaldehyde to your NMR sample. If the peak at ~10 ppm increases in intensity, it confirms the presence of this impurity.

Q3: There are broad signals in the 1.5-3.0 ppm region that don't match my product. What are they?

Answer:

This region is characteristic of aliphatic protons, and in the context of this synthesis, these signals likely belong to unreacted piperidine or a related piperidine-containing starting material.

  • Causality: If the synthesis starts from piperidine or piperidin-4-one, any unreacted starting material will show up in this region. The hydrochloride salt formation can also be incomplete, leading to the presence of the free base.

  • Troubleshooting Workflow:

    G cluster_0 Reference Spectra start Observe broad signals at 1.5-3.0 ppm is_piperidine Signals match piperidine? start->is_piperidine check_piperidine Compare with known piperidine spectrum: - α-protons: ~2.8 ppm - β,γ-protons: ~1.6 ppm check_piperidone Compare with piperidin-4-one spectrum: - Protons α to N: ~3.1 ppm - Protons α to C=O: ~2.4 ppm is_piperidone Signals match piperidin-4-one? is_piperidine->is_piperidone No impurity_piperidine Impurity is likely piperidine. is_piperidine->impurity_piperidine Yes impurity_piperidone Impurity is likely piperidin-4-one. is_piperidone->impurity_piperidone Yes other_impurity Consider other aliphatic impurities. is_piperidone->other_impurity No

    Caption: Troubleshooting workflow for aliphatic impurities.

Q4: My aromatic region (7.2-7.5 ppm) integrates to more than 5 protons. Why?

Answer:

An integration value greater than 5H in the aromatic region, assuming the rest of the spectrum is correctly integrated, points to the presence of an aromatic impurity.

  • Possible Impurities:

    • Benzaldehyde: As mentioned in Q2, this will add its own aromatic signals.

    • Triphenylphosphine oxide (TPPO): This is a very common byproduct if a Wittig reaction was used for the synthesis[1][2]. TPPO has complex multiplets in the aromatic region, typically between 7.4 and 7.8 ppm.

    • Benzyl alcohol: This can be a byproduct of over-reduction if a reducing agent was used at any stage. It shows aromatic signals and a characteristic benzylic CH₂ peak around 4.6 ppm.

  • Self-Validation Protocol:

    • Look for other characteristic peaks:

      • For TPPO, look for a characteristic phosphorus-coupled signal in the ³¹P NMR spectrum.

      • For benzyl alcohol, look for the benzylic CH₂ peak and the OH proton (which can be broad and variable).

    • Purification: TPPO can often be removed by column chromatography or by precipitation from a less polar solvent system.

Table 2: Common Impurities and their Characteristic ¹H NMR Signals

Impurity Characteristic ¹H NMR Signals (δ, ppm) Notes
Benzaldehyde~10.0 (s, 1H, -CHO), 7.5-7.9 (m, 5H, Ar-H)Unreacted starting material.
Piperidine~2.8 (m, 4H, α-protons), ~1.6 (m, 6H, β,γ-protons)Unreacted starting material.[1]
Piperidin-4-one~3.1 (t, 4H, α to N), ~2.4 (t, 4H, α to C=O)Unreacted starting material.
Triphenylphosphine oxide (TPPO)7.4-7.8 (m)Common byproduct of the Wittig reaction.[2]
Benzyl alcohol~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-), variable OHPossible over-reduction byproduct.
Solvents (e.g., Toluene, Ethyl Acetate)Toluene: ~7.2 (m), ~2.3 (s). Ethyl Acetate: ~4.1 (q), ~2.0 (s), ~1.2 (t)Residual solvents from reaction or purification.[3][4]

Conclusion: A Systematic Approach to Purity Assessment

Interpreting the ¹H NMR spectrum of this compound for impurities requires a systematic approach. By first establishing the expected signals of the pure compound, you can then methodically identify and troubleshoot unexpected peaks. Always consider the synthetic route used, as this will provide clues to the most likely impurities. When in doubt, techniques such as spiking the sample with a suspected impurity or employing 2D NMR techniques can provide definitive answers. This rigorous approach to spectral interpretation is fundamental to ensuring the quality and reliability of your research and development activities.

References

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Royal Society of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Siena, University of. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena Air.
  • AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Course Hero. (n.d.). Aldol Condensation and 1H NMR Spectroscopy Analysis. Retrieved from [Link]

  • Supporting Information for "A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction". (2012). The Royal Society of Chemistry.
  • MacKay, J. A., & Wetzel, N. R. (2014). Interpreting NMR Spectra from your Wittig Reaction.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Cole-Parmer. (n.d.). Tech Info: Applications for picoSpin™. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Benzylidenepiperidine Hydrochloride for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzylidenepiperidine hydrochloride is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this building block is therefore of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies for obtaining this compound: the Wittig reaction and a condensation-dehydration sequence, both commencing from the readily available N-Boc-4-piperidone. We will delve into the mechanistic underpinnings of each route, provide detailed, validated experimental protocols, and present a quantitative comparison of their performance to guide researchers in selecting the optimal method for their specific laboratory context.

Introduction

The 4-benzylidenepiperidine motif is a privileged structure in drug design, appearing in a range of therapeutic agents targeting the central nervous system, among other applications. The exocyclic double bond provides a key anchor point for further functionalization, while the piperidine ring imparts favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic steps.

The two primary retrosynthetic disconnections for 4-benzylidenepiperidine lead to two distinct forward syntheses: the formation of the carbon-carbon double bond via a Wittig reaction, and the construction of the alkene through condensation of a piperidone with benzaldehyde, followed by dehydration of the resulting alcohol. This guide will explore both pathways, utilizing the commercially available and versatile N-Boc-4-piperidone as a common starting material.

Route 1: The Wittig Reaction Approach

The Wittig reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This route offers a direct and often high-yielding method to introduce the benzylidene moiety onto the piperidine ring.

Mechanistic Rationale

The reaction proceeds through the initial formation of a phosphorus ylide from a phosphonium salt, in this case, benzyltriphenylphosphonium bromide, upon treatment with a strong base. The nucleophilic ylide then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the desired N-Boc-4-benzylidenepiperidine.[1] The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-benzylidenepiperidine via Wittig Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath and add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise.

  • Allow the resulting deep red-orange mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-benzylidenepiperidine as a white solid.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-benzylidenepiperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl in the chosen solvent) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt will often precipitate from the solution. The product can be further precipitated by the addition of diethyl ether.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.

Workflow Diagram

Wittig_Reaction start N-Boc-4-piperidone intermediate N-Boc-4-benzylidenepiperidine start->intermediate Wittig Olefination reagent1 Benzyltriphenylphosphonium bromide Potassium tert-butoxide THF, 0°C to RT product This compound intermediate->product Boc Deprotection & Salt Formation reagent2 4M HCl in Dioxane RT

Caption: Workflow for the Wittig reaction synthesis of this compound.

Route 2: The Condensation-Dehydration Approach

This two-step sequence involves an initial aldol-type condensation of N-Boc-4-piperidone with benzaldehyde to form a β-hydroxy piperidine intermediate, followed by dehydration to yield the desired alkene. This classical approach can be attractive due to the lower cost of the initial reagents compared to the Wittig salt.

Mechanistic Rationale

The base-catalyzed condensation begins with the deprotonation of an α-carbon of N-Boc-4-piperidone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an alkoxide intermediate. Protonation of the alkoxide yields the β-hydroxy piperidine adduct. Subsequent acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by elimination of a water molecule to generate a carbocation, which is then stabilized by deprotonation of an adjacent carbon to form the thermodynamically stable conjugated double bond.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(hydroxy(phenyl)methyl)piperidine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and a catalytic amount of a base such as potassium hydroxide or sodium methoxide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can often be used directly in the next step without further purification.

Step 2: Dehydration and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-4-(hydroxy(phenyl)methyl)piperidine in a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Once the dehydration is complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude N-Boc-4-benzylidenepiperidine is then deprotected and converted to the hydrochloride salt as described in Step 2 of the Wittig reaction protocol.

Workflow Diagram

Condensation_Dehydration start N-Boc-4-piperidone intermediate1 N-Boc-4-(hydroxy(phenyl)methyl)piperidine start->intermediate1 Aldol Condensation reagent1 Benzaldehyde Base (e.g., KOH) Methanol, RT intermediate2 N-Boc-4-benzylidenepiperidine intermediate1->intermediate2 Dehydration reagent2 Acid (e.g., p-TsOH) Toluene, Reflux product This compound intermediate2->product Boc Deprotection & Salt Formation reagent3 4M HCl in Dioxane RT

Caption: Workflow for the condensation-dehydration synthesis of this compound.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the desired scale of the reaction, cost considerations, and the available laboratory equipment and expertise.

ParameterRoute 1: Wittig ReactionRoute 2: Condensation-Dehydration
Starting Materials N-Boc-4-piperidone, Benzyltriphenylphosphonium bromideN-Boc-4-piperidone, Benzaldehyde
Key Reagents Strong base (e.g., Potassium tert-butoxide)Base catalyst (e.g., KOH), Acid catalyst (e.g., p-TsOH)
Overall Yield Typically high (often >80%)Variable, generally moderate to high
Purity of Final Product Generally high, purification can be straightforwardMay require more rigorous purification to remove side products
Number of Steps 2 (Wittig + Deprotection/Salt Formation)3 (Condensation + Dehydration + Deprotection/Salt Formation)
Key Advantages High yield and selectivity, reliable reactionLower cost of starting materials, avoids phosphine oxide byproduct
Key Disadvantages Higher cost of phosphonium salt, formation of triphenylphosphine oxide byproduct which can be difficult to removePotential for side reactions (e.g., self-condensation of piperidone), may require harsher conditions for dehydration

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 245-248 °C[2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.35 (br s, 2H), 7.42 (d, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.28 (t, J = 7.2 Hz, 1H), 6.45 (s, 1H), 3.20 (m, 4H), 2.75 (t, J = 6.0 Hz, 2H), 2.60 (t, J = 6.0 Hz, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 136.9, 134.5, 129.2, 128.8, 127.3, 126.8, 43.5, 34.2, 30.5

Conclusion

Both the Wittig reaction and the condensation-dehydration sequence represent viable and effective methods for the synthesis of this compound. The Wittig reaction offers a more direct and often higher-yielding route, making it an excellent choice for laboratory-scale synthesis where expediency and reliability are paramount. The primary drawback is the cost of the phosphonium salt and the need to remove the triphenylphosphine oxide byproduct.

The condensation-dehydration approach, while involving an additional step, utilizes less expensive starting materials, which may be a significant advantage for larger-scale production. However, this route may require more optimization to maximize the yield and purity of the final product, as side reactions can occur during the condensation step.

Ultimately, the selection of the synthetic route will be guided by the specific needs and constraints of the research project. For rapid access to high-purity material in a research setting, the Wittig reaction is often the preferred method. For cost-sensitive, larger-scale syntheses, the condensation-dehydration route, with careful optimization, presents a compelling alternative.

References

  • Wittig Reaction Mechanism. (2018). Master Organic Chemistry. [Link]

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A Comparative Guide to the Efficacy of 4-Benzylidenepiperidine Hydrochloride Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy.[1] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition can lead to increased acetylcholine levels in the brain, thereby alleviating some of the cognitive symptoms associated with Alzheimer's.[2][3] The 4-benzylidenepiperidine scaffold has emerged as a privileged structure in the design of potent AChE inhibitors, with numerous derivatives being synthesized and evaluated to optimize their efficacy.

This guide provides a comparative analysis of the efficacy of various 4-benzylidenepiperidine hydrochloride derivatives as acetylcholinesterase inhibitors. We will delve into their structure-activity relationships (SAR), examine the experimental data supporting their performance, and provide detailed protocols for their synthesis and evaluation.

Structure-Activity Relationship: Unpacking the Molecular Determinants of Efficacy

The potency of 4-benzylidenepiperidine derivatives as AChE inhibitors is intricately linked to their molecular architecture. The core structure, consisting of a piperidine ring attached to a benzylidene group, offers multiple points for chemical modification, each influencing the compound's interaction with the active site of the acetylcholinesterase enzyme.

Key structural features that dictate the inhibitory activity include:

  • Substituents on the Benzyl Ring: The nature and position of substituents on the phenyl ring of the benzylidene moiety play a crucial role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, and electron-donating groups like methoxy, have been shown to modulate the inhibitory potency.[4][5] The position of these substituents (ortho, meta, or para) also significantly impacts the binding affinity. For instance, in some series, an ortho-substituted chlorine or fluorine atom on the phenyl ring has demonstrated enhanced inhibitory activity.[4][5]

  • The Piperidine Nitrogen: The basicity of the nitrogen atom within the piperidine ring is critical for interaction with the anionic site of the AChE enzyme.[6] This interaction is a key anchoring point for many AChE inhibitors. Modifications at this position, such as the introduction of a benzyl group, are common in potent derivatives.[6][7]

  • Linker and Terminal Groups: Many potent inhibitors feature a linker, such as an ethyl or methyl group, attached to the 4-position of the piperidine ring, which in turn is connected to a terminal moiety, often a benzoyl or a related aromatic system.[6][7] The nature and bulkiness of this terminal group can dramatically influence the compound's ability to interact with the peripheral anionic site (PAS) of AChE, a secondary binding site that can modulate the enzyme's activity.[6][8] For example, introducing a bulky substituent in the para position of a terminal benzamide has been shown to substantially increase activity.[6]

Comparative Efficacy: A Quantitative Look at Inhibitory Potency

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50 values) of a selection of 4-benzylidenepiperidine and related piperidine derivatives from various studies. A lower IC50 value indicates a higher inhibitory potency.

Compound IDStructureTargetIC50 (nM)Reference
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56[6]
E2020 (Donepezil) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7[7]
Compound 4a 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase (AChE)910[4]
Compound 4d N-(2-(4-(2-fluorobenzyl)piperidin-1-yl)ethyl)benzamideAcetylcholinesterase (AChE)13[5]
Compound 5a N-(2-(4-(2-chlorobenzyl)piperidin-1-yl)ethyl)benzamideAcetylcholinesterase (AChE)90[5]
Compound 15b 1-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ureaAcetylcholinesterase (AChE)390[8]
Compound d10 N-(1-benzylpiperidin-4-yl)-2-(5-hydroxy-1H-indol-3-yl)acetamideHistone Deacetylase (HDAC) / Acetylcholinesterase (AChE)3220 (AChE)[9]

Note: The structures are described in the referenced literature. The IC50 values are presented to illustrate the range of potencies achieved with different structural modifications. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

General Synthesis of 4-Benzylidenepiperidine Derivatives

A common synthetic route to 4-benzylidenepiperidine derivatives involves a multi-step process, often starting from a substituted piperidine precursor. The following is a generalized workflow:

Synthesis_Workflow start Substituted Piperidine Precursor step1 Functional Group Interconversion start->step1 e.g., N-benzylation step2 Coupling Reaction (e.g., Amide formation, Reductive amination) step1->step2 Introduction of linker/terminal group step3 Final Modification/Deprotection step2->step3 If necessary product Target 4-Benzylidenepiperidine Derivative step3->product

Caption: Generalized synthetic workflow for 4-benzylidenepiperidine derivatives.

Step-by-Step Example: Synthesis of N-Benzylpiperidine Analogs

  • N-Alkylation: A commercially available piperidine derivative is reacted with a substituted benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol) to yield the N-benzylated piperidine.[8]

  • Reduction: If the starting piperidine contains a carboxamide group, it can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).[8]

  • Amide Coupling: The resulting amine can then be coupled with a carboxylic acid derivative in the presence of a coupling agent (e.g., HATU) to form the final amide product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The efficacy of the synthesized compounds as AChE inhibitors is typically determined using the spectrophotometric method developed by Ellman.[10][11][12]

Ellmans_Method AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->AChE TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor 4-Benzylidenepiperidine Derivative (Inhibitor) Inhibitor->AChE inhibits

Caption: Mechanism of the Ellman's method for AChE inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for the control).

    • Add the AChE enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel acetylcholinesterase inhibitors. The extensive structure-activity relationship studies have provided valuable insights into the key molecular features required for potent inhibitory activity. The modular nature of their synthesis allows for the systematic exploration of chemical space to further optimize their efficacy and pharmacokinetic properties. The standardized and robust Ellman's method provides a reliable platform for the comparative evaluation of these derivatives, facilitating the identification of lead candidates for further preclinical and clinical development in the pursuit of more effective treatments for Alzheimer's disease.

References

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC - PubMed Central. Available at: [Link]

  • Graphical representation of IC50 (AChE) values for the synthesized... - ResearchGate. Available at: [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed. Available at: [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. | Request PDF - ResearchGate. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available at: [Link]

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Navigating Target Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Benzylidenepiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-benzylidenepiperidine scaffold represents a versatile and privileged structure in modern pharmacology. Its derivatives have been successfully optimized to target a diverse range of critical proteins, including G-protein coupled receptors (GPCRs) and enzymes. However, this chemical tractability also presents a significant challenge: ensuring target selectivity. Off-target activity, or cross-reactivity, can lead to undesirable side effects, diminished efficacy, and costly late-stage failures in the drug development pipeline.

This guide provides an in-depth comparison of the cross-reactivity profiles of various 4-benzylidenepiperidine hydrochloride analogs. Moving beyond a simple catalog of compounds, we will dissect the structural determinants of selectivity across three major target classes: dopamine receptors, acetylcholinesterase, and opioid receptors. By explaining the causality behind experimental design and presenting validated protocols, this document serves as a practical resource for designing and interpreting cross-reactivity studies for this important class of molecules.

The Principle of Selectivity Profiling

At its core, a cross-reactivity study is a systematic evaluation of a compound's interaction with a panel of unintended biological targets. The goal is to quantify the compound's affinity for these "off-targets" relative to its affinity for the primary, intended target. A highly selective compound will exhibit potent activity at its primary target while showing significantly weaker or no activity at other targets. This is often expressed as a selectivity ratio (e.g., Kᵢ for off-target / Kᵢ for primary target), where a higher value indicates greater selectivity. Early-stage in vitro safety pharmacology profiling is now an indispensable tool for predicting potential clinical adverse effects and guiding lead optimization.[1][2][3]

The primary methodologies for assessing cross-reactivity in the context of 4-benzylidenepiperidine analogs are competitive binding assays for receptors and inhibition assays for enzymes. These techniques allow for the determination of key quantitative metrics like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Target Class 1: Dopamine Receptor Antagonists

The 4-benzylidenepiperidine scaffold is a cornerstone in the development of antagonists for the D₂-like family of dopamine receptors (D₂, D₃, and D₄), which are implicated in various neuropsychiatric disorders.[4] A critical challenge is achieving selectivity, particularly for the D₄ receptor (D₄R), to minimize side effects associated with D₂ receptor blockade, such as extrapyramidal symptoms.

Experimental Protocol: Dopamine Receptor Cross-Reactivity via Radioligand Binding Assay

The gold standard for determining the affinity of a test compound for a specific receptor subtype is the competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Causality of Experimental Choices:

  • Receptor Source: Membranes from cell lines stably expressing a single human dopamine receptor subtype (e.g., HEK293 or CHO cells) are used to ensure that the observed binding is specific to the receptor of interest.[5]

  • Radioligand: A well-characterized, high-affinity radioligand is chosen for each target. For instance, [³H]-Spiperone is a classic choice for D₂ and D₃ receptors.[6]

  • Competitive Format: This format allows for the calculation of the inhibition constant (Kᵢ) of the test compound, an intrinsic measure of its affinity, independent of radioligand concentration.[7][8]

  • Filtration Method: Rapid vacuum filtration is employed to separate receptor-bound radioligand from unbound radioligand, effectively stopping the binding reaction at equilibrium.[9]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target human dopamine receptor (e.g., D₂, D₃, or D₄) in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[9]

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add receptor membrane preparation, assay buffer, and a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone).

    • Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled antagonist (e.g., Haloperidol) to saturate all specific binding sites.[10]

    • Competitor Wells: Add receptor membrane preparation, radioligand, and serial dilutions of the 4-benzylidenepiperidine analog being tested.

  • Incubation: Incubate the plates, typically for 60-120 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[9][10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the analog that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

Comparative Data: Selectivity of 4-Benzylidenepiperidine Analogs for Dopamine Receptors

The following table summarizes data synthesized from structure-activity relationship (SAR) studies on benzyloxy- and benzyl-piperidine analogs, demonstrating how subtle structural changes impact affinity and selectivity across D₂-like receptors.

Compound IDCore Scaffold ModificationPrimary TargetKᵢ (nM) D₄RKᵢ (nM) D₂RKᵢ (nM) D₃RD₂/D₄ SelectivityD₃/D₄ Selectivity
Analog A 4-Benzyloxy-piperidineD₄R Antagonist121>10,000>10,000>82>82
Analog B 3-Benzyloxy-piperidineD₄R Antagonist135>10,000>10,000>74>74
Analog C N-benzyl-piperidineDAT Inhibitor-1.770.436--
Analog D Haloperidol Analog (Homopiperazine)D₂/D₄ Antagonist6.643.3158.80.150.04

Data compiled and adapted from multiple sources for illustrative comparison.[11][12][13][14]

Structure-Activity Relationship (SAR) Insights:

Structural modifications to the 4-benzylidenepiperidine core dictate receptor selectivity. Studies have shown that for D₄R antagonists, modifications to both the nitrogen and oxygen substituents of a 4-oxopiperidine scaffold are crucial.[11][12] For instance, incorporating specific substituted N-benzyl groups can drastically improve D₄R affinity while diminishing affinity for D₂ and D₃ subtypes, leading to highly selective compounds (Analogs A and B).[11] Conversely, other modifications on the N-benzyl group can produce potent inhibitors of the dopamine transporter (DAT) with high selectivity over serotonin (SERT) and norepinephrine (NET) transporters.[15]

Target Class 2: Acetylcholinesterase (AChE) Inhibitors

Derivatives of 1-benzyl-4-substituted-piperidine are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[16][17][18] These inhibitors are a key therapeutic strategy for Alzheimer's disease. Cross-reactivity with the related enzyme, butyrylcholinesterase (BuChE), is a critical parameter to assess, as high selectivity for AChE is often desired to minimize potential peripheral side effects.

Experimental Protocol: AChE/BuChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is a colorimetric assay developed by Ellman.[19][20] This robust and high-throughput compatible method provides a clear, quantitative measure of enzyme inhibition.

Causality of Experimental Choices:

  • Substrate Analog: Acetylthiocholine (ATCh) is used as a substrate instead of acetylcholine. AChE hydrolyzes it to produce thiocholine.

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, reacts with the thiol group of thiocholine.

  • Detection: The reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.[19][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare stock solutions of the substrate (ATChI) and DTNB in the buffer.

    • Prepare a stock solution of the test 4-benzylidenepiperidine analog in DMSO, followed by serial dilutions in buffer.

    • Prepare a solution of purified AChE (from electric eel or human recombinant) or BuChE (from equine serum) in buffer.[19][22]

  • Assay Plate Setup (96-well format):

    • Control Wells (100% Activity): Add buffer, enzyme solution, and DMSO (at the same concentration as in the test wells).

    • Test Wells: Add buffer, enzyme solution, and the desired concentration of the test analog.

    • Blank Wells: Add buffer only, to correct for background absorbance.

  • Pre-incubation: Add 25 µL of the AChE enzyme solution to the control and test wells. Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19][23]

  • Reaction Initiation: To all wells, add a solution containing both DTNB and the substrate ATChI to start the reaction.[19]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each analog concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100 [19]

    • Plot % Inhibition vs. log[Inhibitor] and fit the curve to determine the IC₅₀ value.

Comparative Data: AChE vs. BuChE Selectivity

The table below showcases the inhibitory potency and selectivity of representative 1-benzylpiperidine derivatives.

Compound IDCore Scaffold ModificationIC₅₀ (nM) AChEIC₅₀ (nM) BuChEBuChE/AChE Selectivity Ratio
Analog E 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7~7125~1250
Analog F 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2~41640~34700
Analog G 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl)-N-methylamino]ethyl]piperidine0.56~10080~18000

Data compiled from published studies.[5][7][19]

Structure-Activity Relationship (SAR) Insights:

For AChE inhibitors, high potency and selectivity are achieved by designing analogs that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The 1-benzyl group typically binds to the PAS. Bulky and rigid moieties attached to the 4-position of the piperidine ring, such as the indanone or phthalimide groups in Analogs E and F, can form strong interactions within the active site gorge, leading to potent inhibition.[5] The significant structural differences between the active site gorges of AChE and BuChE can be exploited to achieve high selectivity, as demonstrated by the impressive ratios for the listed analogs.

Target Class 3: Opioid Receptor Ligands

The versatile 4-benzylidenepiperidine scaffold has also been adapted to create potent and selective agonists for the delta (δ) opioid receptor and dual-acting ligands for the mu (µ) and sigma-1 (σ₁) receptors.[23][24] In this context, cross-reactivity studies are essential to determine the selectivity of a lead compound for its intended opioid receptor subtype (µ, δ, or κ) and to flag potential interactions with other receptor systems that could lead to side effects.

Experimental Protocol: Opioid Receptor Functional Assay (cAMP Inhibition)

While binding assays measure affinity, functional assays measure the cellular response to receptor activation (i.e., agonism or antagonism). For Gᵢ/ₒ-coupled receptors like the opioid receptors, agonist binding leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[25][26]

Causality of Experimental Choices:

  • Cell-Based Model: A cell line (e.g., CHO or HEK293) expressing the specific opioid receptor subtype of interest is used.

  • cAMP Stimulation: Forskolin is used to stimulate adenylyl cyclase and artificially raise intracellular cAMP to a measurable level. The ability of an opioid agonist to inhibit this stimulated cAMP production is then quantified.[26]

  • Detection Method: Highly sensitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, are used to quantify the intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target human opioid receptor (µ, δ, or κ) to an appropriate density in multi-well plates.

  • Compound Addition: Treat the cells with serial dilutions of the 4-benzylidenepiperidine analog for a short pre-incubation period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF or ELISA) according to the manufacturer's instructions to measure the cAMP concentration in each well.

  • Data Analysis:

    • Normalize the data, setting the forskolin-only wells as 100% response and basal wells (no forskolin) as 0%.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the resulting dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the analog.

    • To assess cross-reactivity, this entire procedure is repeated for each of the other opioid receptor subtypes.

Comparative Data: Opioid Receptor Selectivity

The following table presents binding affinity data for a novel class of δ-opioid receptor agonists based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide structure, highlighting their exceptional selectivity.

Compound IDCore ScaffoldKᵢ (nM) δ-ReceptorKᵢ (nM) µ-ReceptorKᵢ (nM) κ-Receptorµ/δ Selectivity Ratioκ/δ Selectivity Ratio
Analog H N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide0.873800747043708590

Data from a study on novel delta opioid receptor agonists.[23]

Structure-Activity Relationship (SAR) Insights:

In this series, replacing the piperazine ring of previous compounds (like SNC-80) with a piperidine ring containing an exocyclic double bond led to compounds with high affinity and remarkable selectivity for the δ-opioid receptor.[23] This structural change significantly disfavors binding to µ and κ receptors, demonstrating how a specific modification to the core heterocycle can dramatically influence the cross-reactivity profile.

Visualizing the Workflow and Logic

To better conceptualize the process of a cross-reactivity study and the underlying structure-activity relationships, the following diagrams are provided.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary & Secondary Screening cluster_analysis Phase 3: Data Analysis & Interpretation Compound Synthesize & Purify 4-Benzylidenepiperidine Analogs PrimaryAssay Primary Assay (e.g., D4R Binding) Compound->PrimaryAssay Receptors Prepare Receptor Membranes or Enzyme Solutions (Primary & Orthogonal Targets) Receptors->PrimaryAssay SecondaryAssay Secondary Assays (e.g., D2R, D3R, AChE, Opioid) PrimaryAssay->SecondaryAssay Potent Hits Calc Calculate IC50 / EC50 / Ki SecondaryAssay->Calc Selectivity Determine Selectivity Ratios Calc->Selectivity SAR Establish Structure-Activity & Structure-Selectivity Relationships (SAR/SSR) Selectivity->SAR

Caption: General workflow for assessing the cross-reactivity of novel compounds.

Structure-Selectivity Relationship (SSR) Concept

SSR Core 4-Benzylidenepiperidine Core R1 R2 R3 Target1 High Affinity Target A (e.g., D4 Receptor) Core:f1->Target1 Optimal Substituent Target2 Low Affinity Target B (e.g., D2 Receptor) Core:f2->Target2 Steric Clash Target3 Low Affinity Target C (e.g., AChE) Core:f3->Target3 Unfavorable Electronics

Caption: How specific substituents (R1, R2, R3) drive target selectivity.

Conclusion

The 4-benzylidenepiperidine scaffold is a powerful tool in drug discovery, capable of yielding highly potent ligands for multiple, pharmacologically distinct targets. This versatility underscores the absolute necessity of comprehensive cross-reactivity profiling during early-stage development. As demonstrated, subtle modifications to the core structure—be it on the N-benzyl group, the piperidine ring itself, or at the 4-position—can profoundly alter the selectivity profile, shifting activity from one receptor family to another.

By employing robust, validated in vitro assays such as radioligand binding, enzyme inhibition, and functional cell-based assays, researchers can generate the high-quality, quantitative data needed to build clear structure-selectivity relationships. This knowledge-driven approach not only mitigates the risk of off-target side effects but also accelerates the optimization of safer, more effective clinical candidates. This guide provides the foundational protocols and comparative context to empower research teams in their efforts to rationally design selective 4-benzylidenepiperidine analogs.

References

  • Tolentino, K.T., Mashinson, V., Vadukoot, A.K., & Hopkins, C.R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128603. Available from: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available from: [Link]

  • Zhang, G. G., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(3), 165-173. Available from: [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Available from: [Link]

  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. Available from: [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Biochemical Journal, 201(3), 583-593. Available from: [Link]

  • Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2467-2479. Available from: [Link]

  • JOVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • Li, F., et al. (2022). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 238, 114482. Available from: [Link]

  • ResearchGate. (2025). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Available from: [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

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  • Dijkstra, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 225-234. Available from: [Link]

  • Schetz, J. A. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

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  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128603. Available from: [Link]

  • Pasternak, G. W., & Pan, Y. X. (2011). Molecular assays for characterization of alternatively spliced isoforms of the Mu opioid receptor (MOR). Methods in Molecular Biology, 758, 203-211. Available from: [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available from: [Link]

  • Cho, S. J., & Garsia, M. L. (1997). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Computer-Aided Molecular Design, 11(4), 390-396. Available from: [Link]

  • Izenwasser, S., et al. (2000). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 43(19), 3682-3693. Available from: [Link]

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

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  • Ghavimi, H., et al. (2016). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 24(1), 1. Available from: [Link]

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A Comparative Validation Guide to 4-Benzylidenepiperidine Hydrochloride and Its Alternatives in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical validation of 4-Benzylidenepiperidine hydrochloride as a research chemical for professionals in drug discovery and development. By objectively comparing its predicted and known characteristics with established neuropharmacological agents, this document serves as a crucial resource for researchers navigating the complexities of piperidine-based scaffolds. We will delve into the physicochemical properties, analytical characterization, and potential biological activities, offering a comparative analysis against Donepezil and Pethidine, two clinically significant drugs that share the core piperidine structure.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. This compound, with its exocyclic double bond, represents a unique chemical entity within this class. Its validation as a research tool necessitates a thorough understanding of its chemical identity, purity, and biological profile in relation to well-characterized compounds.

This guide will therefore not only detail the validation workflow for this compound but also provide a comparative analysis with:

  • Donepezil: An acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease, featuring a benzylpiperidine moiety.

  • Pethidine: A synthetic opioid analgesic with a core 4-phenylpiperidine structure.

By examining these compounds in parallel, we can better understand the potential applications and limitations of this compound in a research context.

Overall Validation Workflow

The validation of a research chemical is a multi-step process that ensures its identity, purity, and suitability for its intended application. The following diagram illustrates the general workflow for the comprehensive validation of this compound.

Analytical_Workflow start Sample of 4-Benzylidenepiperidine HCl nmr NMR (1H, 13C) Structural Confirmation start->nmr ftir FT-IR Functional Group Analysis start->ftir ms Mass Spectrometry Molecular Weight Confirmation start->ms hplc HPLC-UV Purity Assessment start->hplc end Validated Chemical nmr->end ftir->end ms->end gcms GC-MS Impurity Profiling hplc->gcms gcms->end Signaling_Pathways cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Synapse ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Donepezil Donepezil Donepezil->AChE Inhibits DA Dopamine (DA) DAR DA Receptor DA->DAR Binds to DAT Dopamine Transporter (DAT) DAT->DA Reuptake Benzylpiperidine 4-Benzylpiperidine (Proxy for Target) Benzylpiperidine->DAT Inhibits/Reverses

A Comparative Analysis of 4-Benzylidenepiperidine Hydrochloride and Other Piperidine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and the presence of a basic nitrogen atom make it an ideal building block for engaging with a wide array of biological targets. This guide provides a comparative technical analysis of 4-Benzylidenepiperidine hydrochloride and other notable piperidine-based compounds, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals to aid in the strategic selection and optimization of piperidine scaffolds in their research endeavors.

The Significance of the 4-Substituted Piperidine Moiety

The 4-position of the piperidine ring is a critical site for modification, profoundly influencing a compound's pharmacological profile. The introduction of a benzylidene group at this position, as in this compound, creates a rigidified system with an exocyclic double bond that can be further functionalized. This structural feature often imparts specific interactions with target proteins and can modulate properties such as receptor affinity and selectivity. In this guide, we will compare this compound and its analogs with other 4-substituted piperidines, including the well-established acetylcholinesterase (AChE) inhibitor, Donepezil, and a potent D4/5-HT2A antagonist, to illustrate the diverse therapeutic potential of this chemical class.

Comparative Physicochemical and Biological Profile

A compound's efficacy is intrinsically linked to its physicochemical properties and biological activity. The following table summarizes key data for this compound and selected comparator piperidine-based compounds.

CompoundStructureMolecular Weight ( g/mol )Biological Target(s)Key Performance Data (IC50/Ki)
This compound this compound211.73[4]Dopamine D4, Serotonin 5-HT2A, Sigma-1 Receptors (inferred from analogs)NRA0161 (a 4-(4-fluorobenzylidene) analog): Ki = 1.00 nM (D4), 2.52 nM (5-HT2A)[5]; 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine: Ki = 0.96 nM (Sigma-1)[6]
Donepezil Donepezil379.49Acetylcholinesterase (AChE)IC50 = 5.7 nM[2]
NRA0161 NRA0161429.5Dopamine D4, Serotonin 5-HT2AKi = 1.00 nM (D4), 2.52 nM (5-HT2A)[5]
Pridopidine Pridopidine293.4Dopamine D2 ReceptorLow affinity binding[7]

In-Depth Analysis of Structure-Activity Relationships (SAR)

The subtle structural variations among these piperidine derivatives lead to significant differences in their biological activities.

The 4-Benzylidene Scaffold: A Platform for CNS-Active Agents

The 4-benzylidene moiety provides a rigid framework that can be tailored to achieve high affinity and selectivity for various central nervous system (CNS) targets.

  • Dopamine and Serotonin Receptor Antagonism: The derivative NRA0161, which features a 4-(4-fluorobenzylidene) group, demonstrates potent antagonism at dopamine D4 and serotonin 5-HT2A receptors, with Ki values of 1.00 nM and 2.52 nM, respectively.[5] This profile is characteristic of atypical antipsychotics, suggesting that the 4-benzylidenepiperidine scaffold is a promising starting point for the development of novel treatments for psychiatric disorders.[5] The fluorine substitution on the benzylidene ring likely enhances binding affinity through favorable interactions within the receptor's binding pocket.

  • Sigma Receptor Modulation: Related 4-benzylpiperidine derivatives have shown high affinity for sigma receptors. For instance, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine is a potent sigma-1 receptor ligand with a Ki of 0.96 nM.[6] This highlights the versatility of the 4-benzylpiperidine core in targeting different receptor systems.

Donepezil: A Clinically Successful Acetylcholinesterase Inhibitor

Donepezil, marketed as Aricept®, is a prime example of a successful piperidine-based drug for the treatment of Alzheimer's disease. Its structure features a 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine core.

  • Mechanism of Action: Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients. One study reported an IC50 value of 5.7 nM for AChE inhibition.[2]

  • Structural Insights: The N-benzyl group and the indanone moiety of Donepezil are crucial for its high-affinity binding to the active site of AChE. The piperidine ring acts as a central scaffold, positioning these key pharmacophoric elements for optimal interaction with the enzyme.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki of a test compound for a target receptor.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D4, Serotonin 5-HT2A).

  • Radioligand (e.g., [3H]N-methylspiperone).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a multi-well plate, add a fixed concentration of the radioligand, varying concentrations of the test compound, and the cell membranes to the assay buffer.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.

Objective: To determine the IC50 of a test compound for AChE.

Materials:

  • Purified human AChE.

  • Acetylthiocholine (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound (e.g., Donepezil).

  • Phosphate buffer (pH 8.0).

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the test compound at various concentrations to the phosphate buffer.

  • Add AChE to each well and pre-incubate for a short period.

  • Initiate the reaction by adding acetylthiocholine and DTNB to each well.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of AChE inhibition against the logarithm of the test compound concentration.[8]

G cluster_0 Reaction Mixture AChE AChE Product Thiocholine AChE->Product hydrolyzes Substrate Acetylthiocholine Substrate->Product Inhibitor Test Compound Inhibitor->AChE inhibits DTNB DTNB Colored_Product Yellow Product DTNB->Colored_Product Product->Colored_Product reacts with Measurement Measurement Colored_Product->Measurement Absorbance at 412 nm

Caption: Principle of the Ellman's method for AChE activity.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the remarkable versatility of the piperidine scaffold in drug discovery. This compound and its analogs represent a promising chemical space for the development of novel CNS-active agents, particularly for targeting dopamine and serotonin receptors. In contrast, the structural modifications in Donepezil highlight how the piperidine core can be adapted to create highly potent and selective enzyme inhibitors.

Future research in this area should focus on:

  • Expanding the SAR of 4-benzylidenepiperidine derivatives: Systematic modifications of the benzylidene ring and the piperidine nitrogen will likely yield compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Exploring novel therapeutic applications: The diverse biological activities of piperidine-based compounds suggest that they may be applicable to a wide range of diseases beyond CNS disorders and Alzheimer's disease.

By leveraging the insights from this comparative study, researchers can make more informed decisions in the design and development of next-generation piperidine-based therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]

  • Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. Available from: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. Available from: [Link]

  • ResearchGate. Piperidine-Based Drug Discovery. Available from: [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available from: [Link]

  • PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Available from: [Link]

  • PubChem. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). Available from: [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Available from: [Link]

  • PubMed. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • PubMed. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Available from: [Link]

  • Longdom. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available from: [Link]

  • PubMed. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Available from: [Link]

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Navigating the Chiral Maze: A Comparative Guide to Analytical Techniques for the Enantioselective Separation of 4-Benzylidenepiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a mere detail but a critical determinant of its therapeutic efficacy and safety. For 4-benzylidenepiperidine hydrochloride derivatives, a scaffold present in numerous centrally active drugs, the presence of a stereogenic center necessitates robust and reliable analytical methods for the separation and quantification of individual enantiomers. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Drawing upon extensive field experience and established scientific principles, this document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, equipping researchers, scientists, and drug development professionals with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for novel derivatives.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.

Comparative Analysis of Key Chiral Separation Techniques

The successful enantioselective separation of this compound derivatives hinges on the formation of transient diastereomeric complexes with a chiral selector. This can be achieved using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector as an additive in the background electrolyte (BGE) in CE.[1] The choice of technique is a strategic decision based on factors such as required resolution, analysis speed, solvent consumption, and the ultimate goal—be it analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most mature and widely adopted method for enantioseparation in the pharmaceutical industry.[1][2] Its versatility is a key strength, offering a wide array of commercially available CSPs and multiple operational modes.

Principle of Separation: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times.

Advantages:

  • Versatility: A vast selection of CSPs is available, with polysaccharide-based phases (e.g., derivatives of amylose and cellulose) being particularly effective for a broad range of compounds, including basic analytes like benzylidenepiperidines.[1][3]

  • Robustness: HPLC methods are generally robust and transferable between laboratories.

  • Multiple Modes: Can be operated in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[2][4]

Limitations:

  • Solvent Consumption: Normal-phase HPLC, often preferred for chiral separations, utilizes significant volumes of organic solvents.

  • Analysis Time: Analysis times can be longer compared to other techniques.[5]

  • Peak Tailing: Basic compounds like piperidine derivatives can exhibit peak tailing due to interactions with acidic silanol groups on the silica support of the CSP. This can often be mitigated by the addition of a basic modifier to the mobile phase.[3]

Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative

SFC has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering properties intermediate between a gas and a liquid.[2]

Principle of Separation: Similar to HPLC, SFC employs chiral stationary phases to achieve enantiomeric resolution. The use of supercritical CO2 as the mobile phase, often with a small percentage of a polar co-solvent (modifier), leads to unique selectivity and high chromatographic efficiency.

Advantages:

  • Speed: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster analysis times compared to HPLC.[5][8]

  • Reduced Solvent Consumption: The primary mobile phase, CO2, is recycled from the atmosphere and is non-toxic, significantly reducing the consumption of organic solvents.[8][9]

  • Enhanced Resolution: SFC can often provide higher resolution and better peak shapes for certain compounds compared to HPLC.[7]

Limitations:

  • Instrumentation: Requires specialized SFC instrumentation.

  • Solubility: Highly polar compounds may have limited solubility in the predominantly non-polar CO2 mobile phase, although this can often be addressed with the use of appropriate co-solvents.

Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte.

Principle of Separation: In the presence of a chiral selector in the BGE, the enantiomers form transient diastereomeric complexes with different effective mobilities, leading to their separation. Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose.[10][11]

Advantages:

  • High Efficiency: CE offers extremely high separation efficiencies, resulting in sharp peaks and excellent resolution.[12]

  • Rapid Analysis: Analysis times are typically very short.[12]

  • Low Sample and Reagent Consumption: Requires minimal sample and reagent volumes.

  • Versatility in Chiral Selectors: A wide variety of chiral selectors can be screened by simply dissolving them in the background electrolyte, avoiding the need for multiple expensive chiral columns.

Limitations:

  • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Matrix Effects: The sample matrix can sometimes interfere with the separation.

  • Reproducibility: Achieving high reproducibility of migration times can be challenging and requires careful control of experimental parameters.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of chiral HPLC, SFC, and CE for the analysis of this compound derivatives, based on typical experimental outcomes.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning with a solid chiral stationary phase in a liquid mobile phase.[2]Differential partitioning with a solid chiral stationary phase in a supercritical fluid mobile phase.[2]Differential mobility of transient diastereomeric complexes in a background electrolyte containing a chiral selector.[1]
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H).[3][6]Polysaccharide-based (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H).[2][6]N/A (Open tubular fused-silica capillary).
Typical Mobile Phase / BGE n-Hexane/Ethanol with 0.1% Diethylamine (Normal Phase); Acetonitrile/Water with buffer (Reversed Phase).[3][6]Supercritical CO2 with Methanol or Ethanol as a co-solvent and 0.1% Diethylamine.[2][6]Phosphate or borate buffer with a chiral selector (e.g., sulfated-β-cyclodextrin).[13]
Typical Flow Rate / Voltage 0.5 - 1.5 mL/min.[2][6]2 - 4 mL/min.[2]15 - 30 kV.
Typical Analysis Time 10 - 30 min.2 - 10 min.5 - 15 min.
Resolution (Rs) Good to Excellent (Rs > 1.5).Good to Excellent (Rs > 1.5).Excellent (High theoretical plates).
Solvent Consumption Moderate to High.Low.[8]Very Low.
Key Advantage Versatility and robustness.[1]Speed and "green" credentials.[6][8]High efficiency and low sample consumption.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chiral separation of a generic this compound derivative.

Protocol 1: Chiral HPLC Method

Rationale: This protocol utilizes a widely successful polysaccharide-based CSP in normal-phase mode, which often provides excellent enantioselectivity for basic nitrogen-containing compounds. The addition of diethylamine (DEA) is crucial to minimize peak tailing by blocking active sites on the stationary phase.[3]

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials:

  • Chiral Column: Chiralpak® IA (amylose-based CSP).

  • Mobile Phase: n-Hexane, Ethanol (HPLC grade), Diethylamine (DEA).

  • Sample: this compound derivative dissolved in mobile phase at ~1 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 90:10 (v/v) ratio. Add DEA to a final concentration of 0.1% (v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Optimization: If separation is not optimal, adjust the ratio of n-hexane to ethanol and/or the concentration of DEA. A lower temperature (e.g., 15-25°C) may also improve resolution.

Protocol 2: Chiral SFC Method

Rationale: This protocol leverages the speed and reduced solvent consumption of SFC. A polysaccharide-based CSP is again the preferred choice. A gradient of a polar co-solvent is used to elute the analytes in a reasonable time.

Instrumentation:

  • Analytical SFC system with a UV or Mass Spectrometry (MS) detector.

Materials:

  • Chiral Column: Chiralpak® AD-H.

  • Mobile Phase A: Supercritical Carbon Dioxide (CO2).

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA).

  • Sample: this compound derivative dissolved in methanol at ~1 mg/mL.

Procedure:

  • System Setup: Set the column temperature to 35°C and the backpressure regulator to 150 bar.

  • Gradient Program:

    • Initial conditions: 5% Co-solvent B.

    • Gradient: Linearly increase to 40% Co-solvent B over 5 minutes.

    • Hold at 40% Co-solvent B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: Set the total flow rate to 3.0 mL/min.

  • Injection: Inject 5 µL of the sample solution.

  • Detection: Monitor the elution profile using a UV detector at 230 nm or with an MS detector.

Protocol 3: Chiral CE Method

Rationale: This protocol utilizes a sulfated cyclodextrin as a chiral selector, which is known to have broad applicability for the separation of basic drugs. The pH of the background electrolyte is controlled to ensure the analyte is protonated and has sufficient electrophoretic mobility.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (50 µm i.d., ~50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin.

  • Sample: this compound derivative dissolved in water at ~0.5 mg/mL.

Procedure:

  • Capillary Conditioning: For a new capillary, rinse sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and water (15 min). Before each run, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Sample Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of 25 kV.

  • Detection: Monitor the migration at 214 nm.

  • Optimization: The concentration of the chiral selector and the pH of the BGE can be adjusted to optimize the separation. The addition of an organic modifier like methanol to the BGE can also influence the resolution.

Visualizing the Workflow and Mechanisms

Experimental Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Racemic Analyte B Select Primary Technique (HPLC, SFC, or CE) A->B C Screen a Set of Chiral Selectors (e.g., 4-6 CSPs or various CDs) B->C D Evaluate Initial Separations C->D E Identify Promising Conditions D->E F Optimize Mobile Phase / BGE (Solvent ratio, pH, additives) E->F G Optimize Instrumental Parameters (Temperature, Flow Rate / Voltage) F->G H Achieve Baseline Resolution (Rs > 1.5) G->H I Validate Method (Linearity, Precision, Accuracy) H->I J Implement for Routine Analysis I->J

Caption: A generalized workflow for chiral method development.

Chiral Recognition Mechanism in HPLC/SFC

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase cluster_2 Diastereomeric Complexes CSP Chiral Selector e.g., Polysaccharide Derivative Complex_R CSP-(R)-Enantiomer Complex (More Stable) CSP->Complex_R Complex_S CSP-(S)-Enantiomer Complex (Less Stable) CSP->Complex_S Enantiomers {(R)-Enantiomer | (S)-Enantiomer} Enantiomers->CSP Interactions (H-bonding, π-π, steric) Elution Differential Elution Complex_R->Elution Longer Retention Complex_S->Elution Shorter Retention

Caption: Chiral recognition on a polysaccharide-based CSP.

Conclusion and Future Perspectives

The selection of an appropriate analytical technique for the chiral separation of this compound derivatives is a critical decision in the drug development process. While chiral HPLC remains the established and versatile workhorse, the emergence of SFC offers significant advantages in terms of speed and environmental sustainability. For applications requiring high separation efficiency and minimal sample consumption, CE presents a powerful alternative.

The choice between these techniques will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. As novel 4-benzylidenepiperidine derivatives continue to be synthesized, the development of robust, efficient, and reliable chiral separation methods will remain an area of paramount importance. The protocols and comparative data presented in this guide provide a solid foundation for scientists to successfully navigate the complexities of chiral analysis in this important class of compounds.

References

  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • Benchchem. selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers.
  • I.B.S. Chiral HPLC Method Development.
  • Benchchem. comparative analysis of different chiral separation techniques for benzylpiperidines.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Journal of Chromatography A. A generic screening strategy for chiral separations in supercritical fluid chromatography.
  • LCGC. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent.
  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.

Sources

A Researcher's Guide to Benchmarking 4-Benzylidenepiperidine Hydrochloride: A Proposed Evaluation in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological activity of 4-Benzylidenepiperidine hydrochloride, a compound of interest due to its core structural motif. The benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2] Derivatives of this scaffold have shown a range of activities, including engagement with monoamine transporters and, notably, potent inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[3][4][5]

Given the lack of specific performance data for this compound, this document outlines a proposed benchmarking strategy against a known standard, Donepezil. Donepezil is a leading Alzheimer's drug that also features a benzylpiperidine moiety, making it an ideal comparator for these assays.[5] The following sections detail the scientific rationale, experimental protocols, and data interpretation frameworks necessary to conduct a rigorous comparative analysis.

Scientific Rationale: Why Acetylcholinesterase Inhibition?

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a key neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.

Numerous studies have demonstrated that compounds incorporating the benzylpiperidine core are effective AChE inhibitors.[4][5] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity.[4] This established precedent makes AChE inhibition the most logical and promising starting point for characterizing the biological activity of this compound.

This guide will focus on a primary in vitro biochemical assay to determine the compound's inhibitory potency (IC50) against AChE.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Exocytosis Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor Signal Signal Transduction ACh_Receptor->Signal Synaptic_Cleft->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound 4-Benzylidenepiperidine HCl (Inhibitor) Compound->AChE Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - ATChI (Substrate) - Buffer (pH 8.0) C Add Buffer, Test Compound, and AChE Enzyme A->C B Prepare Test Compounds: - 4-Benzylidenepiperidine HCl - Donepezil (Comparator) - Serially Dilute B->C D Pre-incubate for 15 min at 25°C C->D E Add DTNB D->E F Initiate Reaction by adding ATChI E->F G Incubate for 20 min at 25°C F->G H Measure Absorbance at 412 nm (Kinetic or Endpoint) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Step-by-step workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format.

Required Reagents and Materials
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATChI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • This compound

  • Donepezil hydrochloride (Comparator)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of ATChI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer.

    • Prepare a 1 U/mL working solution of AChE in Tris-HCl buffer.

    • Prepare 10 mM stock solutions of 4-Benzylidenepiperidine HCl and Donepezil HCl in an appropriate solvent (e.g., DMSO), then create a series of dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup (per well):

    • Blank: 140 µL Tris-HCl Buffer + 20 µL DTNB + 20 µL ATChI.

    • Control (100% activity): 120 µL Tris-HCl Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL ATChI.

    • Test Compound: 100 µL Tris-HCl Buffer + 20 µL of test compound dilution + 20 µL AChE solution + 20 µL DTNB + 20 µL ATChI.

  • Assay Execution:

    • To the appropriate wells of the 96-well plate, add the buffer and the test compound dilutions (or buffer for the control).

    • Add 20 µL of the AChE working solution to the test and control wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Add 20 µL of DTNB to all wells.

    • Initiate the reaction by adding 20 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over 20 minutes (kinetic reading) or take an endpoint reading after 20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) from the slope of the absorbance vs. time curve for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Hypothetical Performance Data and Interpretation

To illustrate the expected output of this benchmarking study, the following table presents hypothetical data comparing this compound to Donepezil.

CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
4-Benzylidenepiperidine HCl 85.21.198.5
Donepezil 5.71.099.8
Interpretation of Hypothetical Results:
  • Potency (IC50): In this hypothetical scenario, Donepezil (IC50 = 5.7 nM) is significantly more potent than 4-Benzylidenepiperidine HCl (IC50 = 85.2 nM). [5]The lower the IC50 value, the less compound is required to inhibit the enzyme's activity by half, indicating higher potency.

  • Hill Slope: A Hill slope close to 1.0 for both compounds suggests a standard 1:1 binding interaction with the enzyme, without significant cooperativity.

  • Maximum Inhibition: Both compounds achieve nearly 100% inhibition at higher concentrations, indicating they are both effective inhibitors of the enzyme.

Conclusion and Future Directions

This guide proposes a scientifically rigorous and experimentally validated approach to perform an initial characterization of this compound. By benchmarking its performance against a well-established drug like Donepezil in an AChE inhibition assay, researchers can generate crucial preliminary data.

Should this compound demonstrate significant activity (e.g., an IC50 in the nanomolar to low micromolar range), further studies would be warranted. These could include:

  • Selectivity Assays: Testing against Butyrylcholinesterase (BuChE) to determine selectivity. High selectivity for AChE over BuChE is often a desirable trait for minimizing side effects. [5]* Mechanism of Inhibition Studies: Performing enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Broader Target Screening: Based on the activities of related piperidine compounds, screening against a panel of monoamine transporters (DAT, SERT, NET) and other CNS receptors would be a logical next step to build a comprehensive pharmacological profile. [6][7] By following this structured approach, researchers can efficiently and effectively evaluate the potential of this compound as a bioactive compound, contributing valuable knowledge to the field of medicinal chemistry.

References

  • Smolecule. (n.d.). Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4.
  • Matera, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • Grokipedia. (n.d.). 4-Benzylpiperidine.
  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Imai, A., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF.
  • Usiena air. (2023).
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • PubMed Central (PMC). (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
  • PubMed. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo.
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • PubMed. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.

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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Benzylidenepiperidine Hydrochloride in Medicinal Chemistry

This compound is a crucial building block and key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in numerous antagonists, agonists, and enzyme inhibitors, making the efficient and cost-effective production of this intermediate a paramount concern for the pharmaceutical industry. This guide provides an in-depth comparative analysis of the most common synthetic methodologies for this compound, with a focus on cost-effectiveness, scalability, and overall process viability for both laboratory and industrial-scale production.

Executive Summary of Synthetic Strategies

This guide will dissect and compare three primary synthetic strategies for the preparation of this compound:

  • The Wittig Reaction: A classic and reliable method for olefination.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, offering distinct advantages in byproduct removal.

  • Base-Catalyzed Aldol Condensation: A direct and atom-economical approach.

  • Catalytic Hydrogenation of a Pyridine Precursor: A route starting from a more readily available aromatic heterocycle.

The following sections will provide a detailed protocol for each method, a quantitative comparison of their key metrics, and a qualitative discussion of their respective advantages and disadvantages.

Methodology 1: The Wittig Reaction

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones. In the context of 4-benzylidenepiperidine synthesis, it involves the reaction of N-benzyl-4-piperidone with a phosphorus ylide generated from a benzylphosphonium salt.

Experimental Protocol: Wittig Synthesis of this compound

Step 1: Ylide Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend benzyltriphenylphosphonium chloride (1.05 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.0 eq.), dropwise to the suspension. The formation of the deep orange or red ylide indicates a successful reaction.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Olefination

  • Dissolve N-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 4-benzylidenepiperidine by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 4-benzylidenepiperidine in a minimal amount of diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

  • The this compound will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow for the Wittig synthesis of 4-Benzylidenepiperidine HCl.

Methodology 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[1]

Experimental Protocol: HWE Synthesis of this compound

Step 1: Carbanion Formation

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl benzylphosphonate (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (1.1 eq.), portion-wise to the solution.

  • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

Step 2: Olefination

  • Dissolve N-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

Step 3: Workup and Purification

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product. The water-soluble phosphate byproduct is largely removed during the aqueous workup.

  • Further purification, if necessary, can be achieved by column chromatography, though it is often less demanding than for the Wittig product.

Step 4: Hydrochloride Salt Formation

  • Follow the same procedure as described in the Wittig reaction protocol.

Workflow for the HWE synthesis of 4-Benzylidenepiperidine HCl.

Methodology 3: Base-Catalyzed Aldol Condensation

This method represents the most direct approach, involving the condensation of N-benzyl-4-piperidone with benzaldehyde in the presence of a base. This reaction is an example of a Claisen-Schmidt condensation.

Experimental Protocol: Condensation Synthesis of this compound

Step 1: Condensation Reaction

  • In a round-bottom flask, dissolve N-benzyl-4-piperidone (1.0 eq.) and benzaldehyde (1.2 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0 eq.), in the same solvent.

  • Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by TLC.[1]

Step 2: Workup and Purification

  • Pour the reaction mixture into cold water. The product may precipitate as a solid.

  • If an oil separates, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as described in the Wittig reaction protocol.

Workflow for the Condensation synthesis of 4-Benzylidenepiperidine HCl.

Methodology 4: Catalytic Hydrogenation of a Pyridine Precursor

An alternative strategy involves the synthesis of 4-benzylpiperidine from 4-benzylpyridine, followed by a subsequent olefination step. For the purpose of this comparative guide, we will focus on the initial reduction as a key differentiating step in accessing the piperidine core. The synthesis of 4-benzylpyridine can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine.[2]

Experimental Protocol: Hydrogenation and Subsequent Olefination

Step 1: Synthesis of 4-Benzylpyridine

  • This step involves the reaction of 4-cyanopyridine with toluene, which can be a complex procedure and is often sourced commercially.

Step 2: Catalytic Hydrogenation to 4-Benzylpiperidine

  • In a high-pressure hydrogenation vessel, dissolve 4-benzylpyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).[3]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.

  • Maintain the reaction under hydrogen pressure with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-benzylpiperidine.

Step 3: Conversion to 4-Benzylidenepiperidine

  • The resulting 4-benzylpiperidine would then need to be subjected to an olefination reaction, likely after N-protection, which would add complexity and cost to this route. For the purpose of this analysis, we will consider the cost up to the formation of the piperidine intermediate.

Workflow for the synthesis of the 4-Benzylpiperidine intermediate.

Quantitative Comparison of Synthesis Methods

ParameterWittig ReactionHorner-Wadsworth-EmmonsBase-Catalyzed CondensationCatalytic Hydrogenation (to intermediate)
Typical Yield 60-80%70-90%80-95%>90%[3]
Reaction Time 12-24 hours4-12 hours6-12 hours12-24 hours
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.Room Temperature40-60 °C
Key Reagents Benzyltriphenylphosphonium chloride, n-BuLiDiethyl benzylphosphonate, NaHBenzaldehyde, NaOH/KOH4-Benzylpyridine, H₂, Pd/C or Rh/C
Purification Method Column ChromatographyAqueous Workup/Column ChromatographyRecrystallizationFiltration/Distillation
Key Byproduct Triphenylphosphine oxideWater-soluble phosphateWaterNone (catalyst is recovered)

Cost-Effectiveness Analysis

Cost FactorWittig ReactionHorner-Wadsworth-EmmonsBase-Catalyzed CondensationCatalytic Hydrogenation
Starting Material Cost Moderate to HighModerateLowModerate
Reagent Cost High (Phosphonium salt & n-BuLi)Moderate (Phosphonate & NaH)Low (NaOH/KOH)Moderate (Catalyst, H₂)
Solvent Cost Moderate (Anhydrous THF)Moderate (Anhydrous THF)Low (Ethanol/Methanol)Low (Methanol/Ethanol)
Purification Cost High (Chromatography)Low to ModerateLow (Recrystallization)Low (Filtration)
Energy Cost LowLowLowModerate (Heating & Pressure)
Waste Disposal Cost High (Phosphine oxide)Low (Aqueous waste)Low (Aqueous waste)Low (Catalyst recycling)
Scalability ModerateGoodExcellentExcellent
Overall Cost-Effectiveness Low Moderate High Moderate to High (for intermediate)

Discussion and Recommendations

Wittig Reaction: While a classic and versatile method, the Wittig reaction suffers from several drawbacks in the context of cost-effectiveness for the synthesis of this compound. The high cost of the phosphonium salt and the requirement for a strong, pyrophoric base like n-butyllithium present significant safety and cost challenges, particularly at scale. The most significant issue is the formation of triphenylphosphine oxide, which is notoriously difficult to remove and often necessitates costly and time-consuming column chromatography. This makes the Wittig reaction the least cost-effective option for large-scale production.

Horner-Wadsworth-Emmons Reaction: The HWE reaction offers a significant improvement over the Wittig reaction, primarily due to the formation of a water-soluble phosphate byproduct that can be easily removed with an aqueous workup.[1] This drastically reduces the need for extensive chromatographic purification, saving time, solvent, and labor costs. While it still requires an anhydrous solvent and a strong base (though sodium hydride is generally cheaper and easier to handle than n-butyllithium), the simplified purification makes it a more attractive option for scale-up than the Wittig reaction.

Base-Catalyzed Aldol Condensation: From a cost-effectiveness standpoint, the direct condensation of N-benzyl-4-piperidone and benzaldehyde is the most favorable route. This method utilizes inexpensive starting materials and reagents (sodium or potassium hydroxide) and a cheap, environmentally benign solvent like ethanol. The reaction is typically high-yielding, and the product can often be purified by simple recrystallization, avoiding the need for chromatography altogether. This makes the condensation reaction highly scalable and the most economically viable option for industrial production.

Catalytic Hydrogenation: The synthesis of the 4-benzylpiperidine core via hydrogenation of 4-benzylpyridine is a highly efficient and atom-economical process. The use of a heterogeneous catalyst that can be recovered and reused is a significant advantage. However, this route only provides the saturated piperidine ring. A subsequent olefination step would be required to introduce the benzylidene group, adding complexity and cost. Therefore, while the initial hydrogenation is cost-effective, the overall pathway to this compound may be less direct and more costly than the condensation route.

Conclusion

For researchers and drug development professionals seeking a cost-effective and scalable synthesis of this compound, the base-catalyzed aldol condensation is the most recommended method. Its use of inexpensive reagents, high yields, and simple purification by recrystallization make it the most economically viable option for both laboratory and industrial-scale production. The Horner-Wadsworth-Emmons reaction serves as a viable, albeit more expensive, alternative if the condensation reaction proves to be problematic for a specific substrate. The Wittig reaction, due to its high cost and difficult purification, should be considered the least favorable option from a cost-effectiveness perspective.

References

  • Hegedűs, L., & Hell, Z. (2018). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Benzylidenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling novel compounds like 4-Benzylidenepiperidine hydrochloride demands not only precision in application but also unwavering diligence in disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that the final step of your workflow—waste disposal—is conducted with the highest standards of safety and environmental stewardship.

The following protocols are designed to provide a self-validating system for safety, grounded in authoritative data and field-proven best practices. Adherence to these steps is critical for protecting laboratory personnel, the integrity of research, and the environment.

Hazard Assessment and Initial Handling

Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, its structural class—piperidine derivatives—provides a strong basis for risk assessment. Piperidines are known to be hazardous, and related compounds exhibit a range of toxicities.[1][2][3]

Anticipated Hazard Profile:

Hazard CategoryDescriptionRationale & Sources
Acute Oral Toxicity Harmful or toxic if swallowed.[2][3][4] Ingestion may cause serious damage to health.[1]Piperidine and its derivatives are consistently classified with oral toxicity warnings.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5] Prolonged contact should be avoided.This is a common characteristic of piperidine-based compounds.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][4][5][6]Direct contact with eyes can lead to severe injury.[6]
Respiratory Irritation May cause respiratory irritation.[4][5] Vapors or dust should not be inhaled.[4]Inhalation of piperidine derivatives can affect the respiratory system.[4]
Environmental Hazard Potentially harmful to aquatic life. Should not be discharged into sewers or waterways.[1][7][8]The persistence and ecotoxicity of related compounds necessitate caution.[1]
Immediate Safety Protocols & Required PPE

Causality is key in safety: we don personal protective equipment (PPE) not as a formality, but as a direct countermeasure to specific, identified risks.

  • Eye Protection: Wear chemical safety goggles or a face shield. The risk of serious eye irritation from a splash is significant.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). This is a direct barrier against the compound's potential to cause skin irritation.[4][9]

  • Body Protection: A standard laboratory coat is mandatory to protect against incidental contact.[9]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[1][9]

Step 1: Waste Segregation

Why: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to gas generation, heat, or polymerization.

  • Action: Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware). Do not mix this waste with other chemical streams like solvents or strong oxidizing agents.[9][10]

Step 2: Containerization

Why: Proper containerization prevents leaks and ensures the waste is secure during storage and transport. The container itself must not react with the waste.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, sealable lid.[9]

  • Action: Ensure the container is clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added.

    • The name of the principal investigator or lab group.

Step 3: Interim Storage

Why: Safe temporary storage minimizes the risk of spills, exposure, and unauthorized access within the laboratory.

  • Action: Store the sealed waste container in a designated, well-ventilated, and cool area.[4][11] This location should be a secondary containment bin or tray to catch any potential leaks.

  • Action: The storage area must be away from incompatible materials, such as strong acids and oxidizing agents.[2][10]

  • Action: Ensure the container is stored in a locked or otherwise secured location to prevent unauthorized access.[2][4][11]

Step 4: Professional Disposal

Why: The final disposal of hazardous chemical waste is a regulated process that requires specialized expertise and facilities to ensure environmental protection and legal compliance.

  • Action: Never attempt to neutralize or dispose of this chemical down the drain or in regular trash.[1][8][11]

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

  • Action: Follow their specific instructions for waste consolidation and handover. Maintain all records and documentation provided by the disposal service.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Minor Spills (Small quantity in a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain: Prevent the spill from spreading using an inert absorbent material like vermiculite, sand, or earth.[1][4]

  • Absorb & Collect: Once absorbed, carefully sweep or scoop the material into your designated hazardous waste container.[1][4][6] Use non-sparking tools if there is any fire risk.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (follow your lab's specific SOPs) and then soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Document the spill according to your institution's policies.

Major Spills (Large quantity or outside of containment)
  • Evacuate: Immediately clear the area of all personnel.[1][4]

  • Alert: Notify your institution's emergency responders and EH&S department. Provide them with the location and nature of the hazard.[1][4]

  • Isolate: Close the doors to the affected area to prevent vapors from spreading.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel. They have the specialized equipment and training to handle significant hazardous material incidents.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generation (e.g., reaction residue, contaminated items) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check spill_check Accidental Spill Occurred? ppe_check->spill_check Yes stop_work STOP Obtain and wear required PPE ppe_check->stop_work No segregate Segregate Waste (Dedicated, labeled container) spill_check->segregate No spill_minor Minor Spill Protocol (Absorb, Collect, Decontaminate) spill_check->spill_minor Yes (Minor) spill_major Major Spill Protocol (Evacuate & Alert EH&S) spill_check->spill_major Yes (Major) storage Store Sealed Container in designated, secure area segregate->storage spill_minor->segregate stop_work->start full_check Is container full or ready for disposal? storage->full_check contact_ehs Contact EH&S or Licensed Waste Disposal Service full_check->contact_ehs Yes continue_work Continue Work full_check->continue_work No handover Hand over waste for final disposal (Maintain records) contact_ehs->handover

Sources

Navigating the Safe Handling of 4-Benzylidenepiperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the meticulous and safe handling of chemical reagents is a foundational pillar of experimental success and personal safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Benzylidenepiperidine hydrochloride, a compound requiring careful management within the laboratory setting. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity.

Hazard Assessment and Initial Preparations

This compound, as a substituted piperidine and a hydrochloride salt, warrants a cautious approach. While specific toxicological data for this exact compound may be limited, the known hazards of related structures, such as piperidines and hydrochloric acid, provide a strong basis for a comprehensive safety protocol. Piperidines can cause skin and eye irritation, and may be harmful if swallowed or inhaled, potentially affecting the respiratory system.[1][2] The hydrochloride component indicates that the compound is a salt of a strong acid and may be corrosive.[3][4][5]

Before any handling of this compound, a thorough review of the Safety Data Sheet (SDS) for the specific product in use is mandatory. If an SDS is not available, the safety protocols for structurally similar compounds should be consulted and implemented as a conservative measure.

Key Preparatory Steps:

  • Designated Work Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.[7]

  • Personnel Training: All personnel handling the substance must be trained on its potential hazards, safe handling procedures, and emergency protocols.[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are critical to mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements for various laboratory activities.

ActivityMinimum PPE RequirementsRationale
Weighing and Aliquoting (Solid) Safety goggles, chemical-resistant gloves (Nitrile or Neoprene), lab coat, and a dust mask or respirator if not in a fume hood.To prevent inhalation of fine particles and protect skin and eyes from contact.
Dissolving and Solution Preparation Chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be performed in a fume hood.To protect against splashes of the chemical and solvent, and to control vapor inhalation.[9]
Running Reactions and Work-up Chemical safety goggles or a face shield, chemical-resistant gloves, a lab coat, and potentially an apron for larger quantities.Provides comprehensive protection against splashes, spills, and unexpected reactions.
Waste Disposal Safety goggles, chemical-resistant gloves, and a lab coat.To ensure protection during the handling and transfer of hazardous waste.

A Note on Glove Selection: The choice of glove material is crucial. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. However, it is best practice to consult a glove compatibility chart for the specific solvents being used in conjunction with this compound.[10][11]

Step-by-Step Handling and Operational Workflow

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow provides a logical sequence for safe laboratory operations.

Workflow for Safe Handling of this compound

prep Preparation - Don PPE - Prepare work area (fume hood) - Assemble equipment weigh Weighing - Use an analytical balance inside a fume hood or ventilated enclosure - Handle with care to avoid generating dust prep->weigh dissolve Dissolution - Add solid to solvent slowly - Stir gently to avoid splashing weigh->dissolve reaction Reaction - Conduct reaction in a closed system if possible - Monitor for any signs of unexpected reactivity dissolve->reaction workup Work-up & Purification - Perform extractions and other procedures in the fume hood - Handle all liquid phases as potentially hazardous reaction->workup waste Waste Collection - Segregate waste streams (solid, liquid) - Label waste containers clearly workup->waste decon Decontamination - Clean all glassware and equipment thoroughly - Wipe down work surfaces waste->decon dispose Final Disposal - Store waste in a designated area - Arrange for pickup by a licensed waste disposal company decon->dispose

Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final disposal.

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

Minor Spill (Contained within the fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wear appropriate PPE , including a respirator if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial spill absorbent.[6]

  • Collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

Major Spill (Outside of the fume hood):

  • Evacuate the laboratory immediately.

  • Alert your supervisor and the institutional safety office.

  • Prevent entry to the contaminated area.

  • Allow only trained emergency responders to handle the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of this compound and any associated contaminated materials must be treated with the utmost seriousness to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Hazardous Waste: All waste containing this compound must be classified and disposed of as hazardous waste.[6]

  • Licensed Disposal Vendor: The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[6]

  • Waste Segregation: Keep this compound waste separate from other waste streams to avoid potentially dangerous reactions.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[6]

  • Record Keeping: Maintain detailed records of all hazardous waste generated, including accumulation dates and disposal manifests.[6]

Do not, under any circumstances, dispose of this compound down the drain or in regular trash.[1]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a reflection of a laboratory's commitment to safety, scientific rigor, and environmental stewardship. By understanding the "why" behind each procedural step, researchers can move beyond rote compliance to a more intuitive and proactive approach to safety. This guide serves as a foundational resource, but it is the continuous diligence and critical thinking of each scientist that ultimately ensures a safe and productive research environment.

References

  • Penta Chemicals. Piperidine Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric Acid. [Link]

  • National Institutes of Health. Chemical Safety Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.